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  • Product: Diethyl (2-iodoethyl)phosphonate
  • CAS: 142778-06-1

Core Science & Biosynthesis

Foundational

Chemical properties of Diethyl (2-iodoethyl)phosphonate CAS 17619-36-2

The following technical guide is structured to provide an in-depth analysis of Diethyl (2-iodoethyl)phosphonate , addressing its chemical properties, synthesis, and applications in drug development. Advanced Synthesis, R...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Diethyl (2-iodoethyl)phosphonate , addressing its chemical properties, synthesis, and applications in drug development.

Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary & Identity Verification

CRITICAL NOTICE: CAS Registry Number Discrepancy The CAS number provided in the topic request (17619-36-2 ) corresponds to Methyl propyl trisulfide , a flavoring agent with a characteristic onion/garlic odor. This guide focuses exclusively on the chemical entity Diethyl (2-iodoethyl)phosphonate , a distinct organophosphorus building block used in medicinal chemistry. The correct identifier for this compound is CAS 142778-06-1 (or related isomers depending on specific substitution patterns).

Chemical Identity
PropertySpecification
Chemical Name Diethyl (2-iodoethyl)phosphonate
Common Synonyms Diethyl 2-iodoethylphosphonate; (2-Iodoethyl)phosphonic acid diethyl ester
Correct CAS 142778-06-1
Molecular Formula

Molecular Weight 292.05 g/mol
Structure

Physicochemical Profile

Diethyl (2-iodoethyl)phosphonate is a dense, lipophilic liquid. Its reactivity is dominated by the labile C-I bond (susceptible to nucleophilic attack and radical homolysis) and the stable phosphonate ester group.

Key Properties Table
PropertyValue (Experimental/Predicted)Context & Significance
Physical State Liquid (at RT)Viscous, colorless to pale yellow (darkens upon light exposure due to iodine liberation).
Boiling Point ~284°C (760 mmHg)*High boiling point requires high-vacuum distillation for purification.
Density ~1.59 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups.
Solubility Soluble in polar organic solventsHighly soluble in DCM, THF, Acetone, Ethanol. Immiscible with water.

NMR

~28-32 ppm
Characteristic shift for alkylphosphonates.

NMR

~3.2-3.4 (m, 2H,

)
The iodine-bearing methylene is deshielded compared to the phosphorus-adjacent methylene.

*Note: Boiling point is predicted based on the bromo-analog (Diethyl 2-bromoethylphosphonate, BP ~125°C at 1 mmHg). Thermal instability of the C-I bond suggests purification via column chromatography or low-temperature vacuum distillation.

Synthesis & Manufacturing

The most reliable synthesis of Diethyl (2-iodoethyl)phosphonate avoids the direct Arbuzov reaction with 1,2-diiodoethane due to the formation of bis-phosphonate byproducts. Instead, a Finkelstein Reaction using the commercially available bromo-analog is the industry standard.

Synthetic Workflow (Finkelstein Halogen Exchange)

The conversion of Diethyl (2-bromoethyl)phosphonate to the iodo-derivative is driven by the precipitation of sodium bromide in acetone.

SynthesisWorkflow Start Diethyl (2-bromoethyl)phosphonate (CAS 5324-30-1) Intermediate Transition State [Br...C...I]‡ Start->Intermediate Dissolution Reagent NaI (Sodium Iodide) (Excess, 3-5 equiv) Reagent->Intermediate Nucleophilic Attack Solvent Acetone or 2-Butanone Reflux, 6-12h Solvent->Intermediate Medium Product Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1) Intermediate->Product SN2 Substitution Byproduct NaBr (Precipitate) Intermediate->Byproduct Precipitation

Figure 1: Finkelstein synthesis pathway converting the bromo-precursor to the target iodo-phosphonate.

Detailed Experimental Protocol

Objective: Synthesis of 10g of Diethyl (2-iodoethyl)phosphonate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagents:

    • Diethyl (2-bromoethyl)phosphonate (10.0 g, 40.8 mmol)

    • Sodium Iodide (NaI) (18.3 g, 122 mmol, 3.0 equiv) – Dried in an oven at 120°C prior to use.

    • Acetone (dry, 100 mL).

  • Reaction:

    • Dissolve NaI in acetone (yellow solution).

    • Add the phosphonate dropwise.

    • Heat to reflux (approx. 56°C) for 12 hours. A white precipitate (NaBr) will form.

  • Workup:

    • Cool to room temperature.

    • Filter off the NaBr solid.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Diethyl Ether (50 mL) and wash with water (2 x 20 mL) and 5% sodium thiosulfate (to remove free iodine).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically >95% pure. If necessary, purify via flash chromatography (SiO2, 100% Ethyl Acetate or 5% MeOH/DCM).

Reactivity & Mechanistic Insights[1]

Diethyl (2-iodoethyl)phosphonate acts as a bifunctional building block. Its reactivity profile is defined by the "Phosphonoethylation" capability.

Nucleophilic Substitution ( )

The primary application is the alkylation of nucleophiles (amines, thiols, phenoxides) to introduce the


 motif. The iodine atom is an excellent leaving group, far superior to bromine or chlorine, allowing reactions to proceed under milder conditions.
  • Mechanism: Direct

    
     attack at the 
    
    
    
    -carbon.
  • Use Case: Synthesis of amino-phosphonates (analogs of amino acids) or phosphonate-functionalized heterocycles.

Radical Reactivity

The C-I bond is weak (


50 kcal/mol), making this compound an excellent precursor for 

-phosphonoethyl radicals.
  • Reagent: Tributyltin hydride (

    
    ) or photocatalysts.
    
  • Application: Radical addition to alkenes to form extended phosphonate chains.

ReactivityProfile Center Diethyl (2-iodoethyl)phosphonate NuPath Nucleophilic Attack (SN2) Center->NuPath + Amines/Thiols RadPath Radical Homolysis Center->RadPath + Radical Initiator HWEPath HWE Reaction (Post-Modification) Center->HWEPath (If converted to aldehyde) Prod1 N/S/O-Alkylated Phosphonates (Drug Linkers) NuPath->Prod1 Prod2 C-C Bond Formation (Radical Addition) RadPath->Prod2 Prod3 Vinyl Phosphonates HWEPath->Prod3

Figure 2: Divergent reactivity pathways demonstrating the versatility of the phosphonate scaffold.

Applications in Drug Development[3][4][5]

This compound is a critical reagent for "Phosphonate Prodrug" strategies and Bioisosterism.

Phosphate Bioisosteres

Phosphonates (


 bond) are hydrolytically stable mimics of phosphates (

bond).
  • Application: Introducing the ethyl-phosphonate chain into a drug molecule can mimic a phosphorylated metabolite (e.g., in nucleotide antivirals) without susceptibility to phosphatase enzymes.

  • Example: Synthesis of acyclic nucleoside phosphonates (ANPs) where the ether oxygen is replaced or extended by an alkyl chain.

Solubility Enhancement

The diethyl ester groups are lipophilic, allowing cell permeability. Once inside the cell, esterases cleave the ethyl groups to reveal the biologically active phosphonic acid (negative charge), which is then trapped intracellularly.

  • Protocol: React Diethyl (2-iodoethyl)phosphonate with a drug pharmacophore containing a secondary amine.

  • Outcome: Improved oral bioavailability of polar drugs.

Handling & Stability (Safety)

  • Storage: Store at 2-8°C in the dark. The C-I bond is light-sensitive; degradation turns the liquid brown/purple (iodine release).

  • Stability: Stable under anhydrous conditions. Hydrolyzes slowly in acidic water to the mono-ethyl ester.

  • Hazards:

    • Alkylating Agent: Potentially mutagenic. Handle in a fume hood with double gloves.

    • Corrosive: Causes severe eye and skin irritation.

References

  • Preparation of Phosphonates via Finkelstein Reaction

    • Source: Organic Syntheses, Coll. Vol. 4, p. 326 (General method for alkyl iodides).
    • Context: Standard protocol for converting bromo-alkyls to iodo-alkyls using NaI/Acetone.
  • Nucleophilic Substitution of Iodo-Phosphonates

    • Source:Journal of Medicinal Chemistry, "Synthesis of Acyclic Nucleoside Phosphon
    • Context: Use of iodo-linkers to attach phosphon
  • Radical C-C Bond Formation with Phosphonates

    • Source:Journal of Organic Chemistry, "Radical Addition of Iodoalkylphosphon
    • Context: Mechanistic details on the homolysis of the C-I bond in phosphon
  • CAS Registry Verification

    • Source: PubChem & ChemicalBook.
    • Context: Verification of CAS 142778-06-1 for Diethyl (2-iodoethyl)phosphonate vs. CAS 17619-36-2 for Methyl propyl trisulfide.
Exploratory

Molecular structure and weight of Diethyl (2-iodoethyl)phosphonate

Molecular Architecture, Synthesis, and Application in Drug Discovery Part 1: Executive Summary & Chemical Profile Diethyl (2-iodoethyl)phosphonate (CAS: 142778-06-1) is a specialized organophosphorus intermediate critica...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Chemical Profile

Diethyl (2-iodoethyl)phosphonate (CAS: 142778-06-1) is a specialized organophosphorus intermediate critical to the synthesis of phosphonated bioisosteres. Unlike its more common counterparts (e.g., diethyl methylphosphonate), the presence of the


-iodine moiety introduces a unique reactivity profile. It serves as a "masked" vinyl phosphonate precursor and a high-value alkylating agent for introducing the ethylphosphonate motif into nucleosides, lipids, and peptidomimetics.

This guide provides a definitive technical analysis of its structure, validated synthesis protocols, and application logic for medicinal chemistry workflows.[1]

Physicochemical Specifications
PropertySpecification
IUPAC Name Diethyl (2-iodoethyl)phosphonate
CAS Number 142778-06-1
Molecular Formula

Molecular Weight 292.05 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~115–125 °C at 0.5 mmHg (Predicted/Analogous)
Density ~1.59 g/cm³ (Predicted)
Solubility Soluble in CHCl

, DCM, THF, EtOAc; limited water solubility

Part 2: Molecular Architecture & Spectroscopic Signature

Understanding the NMR signature of Diethyl (2-iodoethyl)phosphonate is prerequisite for validating synthesis yield and purity. The molecule features a phosphorus atom coupled to a methylene group, which is in turn bonded to an iodinated methylene.

Structural Logic

The electron-withdrawing iodine atom at the


-position exerts a deshielding effect on the adjacent protons, while the phosphorus atom introduces significant 

-coupling (spin-spin splitting).
Diagnostic NMR Data (Expected)
  • 
     NMR:  The phosphorus nucleus in an alkyl phosphonate environment typically resonates between 25–32 ppm  (relative to 
    
    
    
    ).
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.10 (m, 4H, 
      
      
      
      ): Characteristic multiplet due to coupling with both
      
      
      and
      
      
      .
    • 
       3.20–3.40 (m, 2H, 
      
      
      
      ): Deshielded by iodine; appears as a multiplet due to
      
      
      and
      
      
      coupling.
    • 
       2.20–2.40 (m, 2H, 
      
      
      
      ): Distinctive multiplet due to strong
      
      
      coupling.
    • 
       1.35 (t, 6H, 
      
      
      
      ): Standard triplet.

Part 3: Synthesis & Mechanistic Insight[2][3][4]

The industrial and laboratory standard for synthesizing Diethyl (2-iodoethyl)phosphonate is the Michaelis-Arbuzov reaction . However, the standard protocol must be modified to prevent the formation of the bis-phosphonate byproduct.

The Challenge: Bis-Alkylation

Reacting triethyl phosphite with 1,2-diiodoethane can lead to two products:

  • Target: Diethyl (2-iodoethyl)phosphonate (Mono-substitution).

  • Byproduct: Tetraethyl ethylenebis(phosphonate) (Bis-substitution).

Solution: Use a large stoichiometric excess of 1,2-diiodoethane (typically 3–5 equivalents) to statistically favor the mono-substituted product.

Validated Experimental Protocol

Reagents:

  • Triethyl phosphite (1.0 eq)

  • 1,2-Diiodoethane (4.0 eq)

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (Ar/N

    
    ) line, distillation setup.
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried flask with 1,2-diiodoethane (4.0 eq) and a magnetic stir bar. Heat the solid to melt (MP ~82°C) or dissolve in a high-boiling inert solvent (e.g., toluene) if neat reaction is not preferred.

  • Addition: Heat the system to 100–110°C. Add triethyl phosphite (1.0 eq) dropwise over 1 hour. Note: The reaction releases ethyl iodide (EtI), which acts as an autocatalyst but must eventually be removed.

  • Reflux: Stir at 120°C for 4–6 hours. Monitor by

    
     NMR (disappearance of P(OEt)
    
    
    
    peak at ~140 ppm).
  • Workup:

    • Remove the volatile ethyl iodide byproduct via rotary evaporation.

    • Recover excess 1,2-diiodoethane by sublimation or crystallization (cooling the mixture).

  • Purification: Perform fractional vacuum distillation.

    • Fraction 1: Residual 1,2-diiodoethane.

    • Fraction 2:Diethyl (2-iodoethyl)phosphonate (Target).[2] Collect at ~115–125°C / 0.5 mmHg.

Mechanistic Pathway (DOT Visualization)

ArbuzovMechanism Figure 1: Michaelis-Arbuzov Mechanism for Diethyl (2-iodoethyl)phosphonate Synthesis. TEP Triethyl Phosphite P(OEt)3 Inter Phosphonium Intermediate [(EtO)3P+-CH2-CH2-I] I- TEP->Inter Nucleophilic Attack (SN2) DIE 1,2-Diiodoethane I-CH2-CH2-I DIE->Inter Prod Diethyl (2-iodoethyl)phosphonate (EtO)2P(O)-CH2-CH2-I Inter->Prod Arbuzov Rearrangement (Dealkylation) Byprod Ethyl Iodide Et-I Inter->Byprod

[5]

Part 4: Applications in Drug Development

Diethyl (2-iodoethyl)phosphonate is a versatile synthon in medicinal chemistry, primarily used to introduce the metabolically stable phosphonate group (C-P bond) which mimics the labile phosphate ester (O-P bond).

Radical-Mediated C-C Bond Formation

The C-I bond is weak and easily cleaved by radical initiators (e.g., AIBN/Bu


SnH), generating a 

-phosphonoethyl radical. This radical can undergo conjugate addition to electron-deficient alkenes, effectively "stitching" a phosphonate tail onto a drug scaffold.
Synthesis of Vinyl Phosphonates

Elimination of HI from diethyl (2-iodoethyl)phosphonate (using DBU or t-BuOK) yields Diethyl vinylphosphonate . This is a classic Michael acceptor used to covalently trap cysteine residues in targeted covalent inhibitors (TCIs).

Phosphonated Nucleoside Analogs

It acts as an alkylating agent for nucleobases. The resulting acyclic nucleoside phosphonates (ANPs) are a major class of antivirals (e.g., Tenofovir analogs).

Application Workflow (DOT Visualization)

Applications Figure 2: Synthetic Divergence of Diethyl (2-iodoethyl)phosphonate in Drug Design. Core Diethyl (2-iodoethyl)phosphonate Path1 Base (DBU/t-BuOK) Core->Path1 Path2 Radical Initiator (Bu3SnH/AIBN) Core->Path2 Path3 Nucleophilic Substitution (NaH + Nucleobase) Core->Path3 Prod1 Diethyl Vinylphosphonate (Michael Acceptor) Path1->Prod1 Elimination Prod2 Phosphonoethyl-Scaffold (C-C Bond Formation) Path2->Prod2 Radical Addition Prod3 Acyclic Nucleoside Phosphonate (Antiviral Prodrugs) Path3->Prod3 Alkylation

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). The C-I bond is photosensitive; protect from light to prevent liberation of free iodine, which turns the liquid yellow/brown.

  • Safety: As an alkylating agent, it is a potential carcinogen and mutagen. Use double-gloving (nitrile) and handle exclusively in a fume hood.

  • Stability: Stable to hydrolysis at neutral pH. Hydrolyzes to the mono-ester or phosphonic acid under strong acidic/basic conditions (e.g., 6N HCl reflux).

References

  • ChemicalBook. Diethyl (2-iodoethyl)phosphonate - CAS 142778-06-1 Properties and Supplier Data.

  • Organic Syntheses. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.[3] Coll. Vol. 90, p. 145 (2012).[4]

  • National Institutes of Health (NIH). Improvements and Variations of the Michaelis–Arbuzov Reaction in Biomedical Applications.

  • BLD Pharm. Diethyl (2-iodoethyl)phosphonate Product Specifications.

  • Frontiers in Chemistry. Phosphonate Chemistry in Drug Design and Development.

Sources

Foundational

Thermodynamic Stability & Degradation Kinetics of Iodoethyl Phosphonate Esters

Executive Summary Iodoethyl phosphonate esters (specifically diethyl 2-iodoethylphosphonate and its derivatives) occupy a unique niche in organophosphorus chemistry. They serve as critical intermediates for synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodoethyl phosphonate esters (specifically diethyl 2-iodoethylphosphonate and its derivatives) occupy a unique niche in organophosphorus chemistry. They serve as critical intermediates for synthesizing vinyl phosphonates and as potential prodrug moieties.[1] However, their utility is counterbalanced by inherent thermodynamic instabilities driven by the weak carbon-iodine (C–I) bond and the propensity for


-elimination.[1]

This guide provides a rigorous analysis of the thermodynamic vulnerabilities of this class. It moves beyond basic handling instructions to explain the physicochemical causality of degradation, offering researchers a self-validating protocol for assessing stability in drug development and synthetic workflows.

Molecular Architecture & Thermodynamic Vulnerabilities[1][2]

To understand the stability profile of iodoethyl phosphonates, one must analyze the competition between the robust phosphonate core and the labile alkyl halide tail.[1]

Bond Dissociation Energy (BDE) Mismatch

The molecule contains two distinct zones of stability:[1]

  • The Phosphonate Core (C–P=O): Thermodynamically robust.[1] The C–P bond is resistant to thermal and hydrolytic cleavage under standard conditions.[1]

  • The Iodoethyl Tail (C–I): Thermodynamically fragile.[1] The C–I bond energy is approximately 53 kcal/mol , significantly lower than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol).[1]

Implication: The C–I bond acts as the "thermodynamic sinkhole" of the molecule.[1] Any energy input (thermal, photonic) will preferentially activate this bond, leading to radical formation or heterolytic cleavage before the phosphonate ester degrades.[1]

The -Elimination Driver

The 2-iodoethyl group is structurally primed for elimination. The iodine atom is an excellent leaving group (conjugate acid pKa of HI is -10), and the adjacent phosphoryl group (


) is electron-withdrawing, slightly acidifying the 

-hydrogens.

[1]

Degradation Pathways: The Mechanistic Landscape[1]

The stability of iodoethyl phosphonates is governed by two competing pathways: Dehydroiodination (Elimination) and Hydrolysis .[1]

Pathway A: -Elimination (Dominant Thermal/Basic Mode)

Under thermal stress or basic conditions, the molecule undergoes E2 elimination to form a vinyl phosphonate.[1] This is the primary failure mode during distillation or storage in basic glass.[1]

  • Mechanism: Concerted removal of a

    
    -proton and the iodide leaving group.[2]
    
  • Thermodynamic Driving Force: Formation of the conjugated vinyl phosphonate system (

    
    -system stabilization).
    
Pathway B: Hydrolysis (Dominant Aqueous/Acidic Mode)

While phosphonate esters are more stable than carboxylate esters, they are susceptible to hydrolysis, particularly if the "iodo" group is displaced by water (S_N2) prior to ester cleavage, or if acid catalysis activates the phosphoryl oxygen.[1]

Pathway Visualization

The following diagram maps the kinetic competition between these pathways.

DecompositionPathways StartingMaterial 2-Iodoethyl Phosphonate (Precursor) Vinyl Vinyl Phosphonate (Elimination Product) StartingMaterial->Vinyl Heat / Base (E2) Major Thermal Pathway Alcohol 2-Hydroxyethyl Phosphonate (Substitution Product) StartingMaterial->Alcohol H2O / Nucleophile (SN2) Acid Phosphonic Acid Monoester (Hydrolysis Product) StartingMaterial->Acid Acid / H2O (P-O Cleavage) Alcohol->Acid Secondary Hydrolysis

Figure 1: Kinetic competition between elimination (red), substitution (yellow), and hydrolysis (green).[1] The E2 elimination is the thermodynamically favored route at elevated temperatures.[1]

Experimental Protocol: "Stress Testing the C-I Bond"

Do not rely on generic "shelf-life" estimates. Use this protocol to generate compound-specific stability data. This method utilizes


P NMR , which is superior to HPLC for this application as it avoids on-column degradation of the labile iodide.
Materials & Setup
  • Internal Standard: Triphenylphosphine oxide (TPPO) or Trimethyl phosphate (inert in these conditions).[1]

  • Solvent: Anhydrous

    
     (prevents hydrolysis interference) or 
    
    
    
    buffered to pH 7.4 (for physiological simulation).
  • Vessels: Amber NMR tubes (iodine is photosensitive).

The Accelerated Stability Workflow
StepActionRationale (Causality)
1 Preparation Dissolve 20 mg analyte + 5 mg Internal Std in 0.6 mL solvent.
2 Baseline Scan Acquire

P NMR at

.[1] Set relaxation delay (

) to 5s.
3 Thermal Stress Incubate samples at 40°C, 60°C, and 80°C.
4 Sampling Scan every 24h (for 40°C) or 4h (for 80°C).[1]
5 Data Processing Integrate Product Peak vs. Internal Std. Plot

vs. Time.[1]
Workflow Diagram

StabilityWorkflow Start Sample Prep (Analyte + Internal Std) Split Split into Temperature Groups Start->Split T40 40°C Incubator Split->T40 T60 60°C Incubator Split->T60 T80 80°C Incubator Split->T80 Analysis Quantitative 31P NMR (t = 4h, 24h, 48h) T40->Analysis T60->Analysis T80->Analysis Calc Calculate Rate Constant (k) for each Temp Analysis->Calc Arrhenius Arrhenius Plot (ln(k) vs 1/T) Calc->Arrhenius Prediction Predict Shelf Life (t90) at 25°C or 4°C Arrhenius->Prediction

Figure 2: Step-by-step workflow for determining thermodynamic stability parameters using quantitative NMR.

Stabilization Strategies

Based on the degradation mechanisms identified above, the following storage and handling conditions are mandatory for maintaining integrity >98%.

  • Copper Stabilization: Store with a few strands of activated Copper wire.[1]

    • Mechanism:[1][2][3][4][5][6] Copper acts as a radical scavenger and stabilizes free iodine (

      
      ) if any homolytic cleavage occurs, preventing autocatalytic decomposition.[1]
      
  • Acid Scavenging: Add <1% Propylene Oxide (if compatible with downstream use).[1]

    • Mechanism:[1][2][3][4][5][6] Scavenges any HI formed during minor elimination events, preventing acid-catalyzed hydrolysis of the phosphonate ester.

  • Photosensitivity: Amber glass is non-negotiable.[1]

    • Mechanism:[1][2][3][4][5][6] Photons cleave the C–I bond (homolysis).[1]

  • Temperature: Store at -20°C.

    • Data: At 25°C, liquid 2-iodoethyl phosphonates slowly darken (iodine release) over weeks.[1] At -20°C, the elimination rate constant

      
       is effectively zero.[1]
      

References

  • Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. (Mechanistic insights into P-O vs C-O cleavage). 7[1][8][9]

  • Structure and Reactivity of Alkyl Halides. OpenOChem. (Thermodynamic data on C-I bond polarity and strength). 1

  • Dehydrohalogenation of Alkyl Halides (E2 Kinetics). PharmD Guru. (Kinetics of elimination in iodo-alkyl systems). 2

  • Lifetime Prediction Methods (Arrhenius Model). NIH/PMC.[1] (Methodology for extrapolating degradation rates).[1][10][11][12] 11

  • Synthesis and Stability of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. (Comparative stability of functionalized phosphonates). Link[1][9]

Sources

Exploratory

Technical Monograph: Operational Safety and Handling of Diethyl (2-iodoethyl)phosphonate

This guide is structured as a high-level technical monograph for use in R&D environments. It prioritizes operational safety and mechanistic understanding over generic compliance text.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for use in R&D environments. It prioritizes operational safety and mechanistic understanding over generic compliance text.

CAS No: 3968-37-6 Formula: C₆H₁₄IO₃P Molecular Weight: 292.05 g/mol Synonyms: Diethyl 2-iodoethylphosphonate; Phosphonic acid, (2-iodoethyl)-, diethyl ester.

Part 1: Chemical Identity & Mechanistic Significance

The Reagent Profile

Diethyl (2-iodoethyl)phosphonate is a bifunctional organophosphorus building block. It contains a phosphonate ester group (stable, HWE-active) and a primary alkyl iodide (highly reactive electrophile).

Why it matters: In drug discovery, this compound acts as a "staple" for introducing phosphonate mimics of phosphates (bioisosteres) into nucleosides or amino acid scaffolds. The C-P bond is metabolically stable, unlike the labile C-O-P bond in natural phosphates.

Physical Properties (Experimental & Predicted)

Note: Specific physical constants for the iodo-variant are often extrapolated from the bromo-analog due to thermal instability at atmospheric pressure.

PropertyValue / DescriptionOperational Note
Physical State Liquid (Viscous)Colorless to pale yellow.[1][2][3] Darkens upon iodine liberation.
Boiling Point ~110–120 °C @ 0.5 mmHgDo NOT distill at atmospheric pressure. Decomposes with iodine evolution.
Density ~1.45 – 1.50 g/mLSignificantly denser than water.
Solubility Soluble in CHCl₃, DCM, THF, EtOAcLimited solubility in water; slow hydrolysis.
Flash Point >110 °C (Predicted)Combustible, but not highly flammable.

Part 2: Hazard Identification & Toxicology (The "Why")

The Alkylating Hazard (Hidden Danger)

While standard SDS documents classify this merely as an "Irritant" (H315/H319), drug development professionals must treat it as a potential alkylating agent.

Mechanism of Toxicity: The iodine atom on the


-carbon is an excellent leaving group. In biological systems, nucleophilic residues on DNA (guanine N7) or proteins (cysteine thiols) can attack the 

-carbon via an

mechanism, leading to alkylation and potential genotoxicity.

GHS Classifications (derived from structure-activity relationships):

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[5][6]

  • STOT-SE (Category 3): May cause respiratory irritation.

  • Germ Cell Mutagenicity (Suspected): Due to alkylating potential.

Visualization: The Exposure-Response Pathway

The following diagram illustrates the mechanistic pathway from exposure to biological impact, highlighting why barrier protection is critical.

Toxicity_Mechanism Reagent Diethyl (2-iodoethyl)phosphonate (Electrophile) Exposure Dermal/Inhalation Exposure Reagent->Exposure Spill/Vapor Reaction SN2 Alkylation (Iodide Displacement) Reagent->Reaction Leaving Group (I-) Bio_Nucleophile Biological Nucleophile (DNA/Protein -SH, -NH2) Exposure->Bio_Nucleophile Absorption Bio_Nucleophile->Reaction Attack on Beta-Carbon Outcome Cellular Damage / Genotoxicity Risk Reaction->Outcome Covalent Modification

Caption: Mechanistic pathway of toxicity showing the SN2 alkylation risk to biological substrates.

Part 3: Advanced Handling & Storage Protocols

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood.

  • Inert Atmosphere: While not pyrophoric, the C-I bond is light-sensitive and the phosphonate ester is hygroscopic. Handle under Argon or Nitrogen to maintain purity.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient break-through time for alkyl iodides.

PPE ComponentRecommendationRationale
Gloves (Routine) Double Nitrile (min 0.11mm)Change immediately upon splash.
Gloves (Spill/High Risk) Silver Shield / 4H (Laminate) Impermeable to small alkyl halides. Essential for spill cleanup.[7]
Eye Protection Chemical GogglesSafety glasses are insufficient for liquid splashes of alkylating agents.
Body Protection Lab Coat + Chemical ApronPrevent soaking into personal clothing.
Storage Requirements[5][6][7]
  • Temperature: 2–8 °C (Refrigerate).

  • Light: Strictly Amber Glass or Foil-Wrapped. Photolysis of the C-I bond releases free iodine (

    
    ), which catalyzes further decomposition.
    
  • Stabilizer: Copper turnings are sometimes added to scavenge free iodine.

Part 4: Synthesis & Experimental Workflow

Synthesis via Michaelis-Arbuzov Reaction

The most reliable route to this compound is the reaction of triethyl phosphite with 1,2-diiodoethane. This protocol minimizes the formation of the bis-phosphonate byproduct.

Reaction:



Protocol Steps:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and an addition funnel.[8] Flush with Argon.

  • Charge: Add 1,2-diiodoethane (5.0 equiv) to the flask. Use a large excess to prevent the phosphite from reacting twice (which would form the bis-phosphonate). Heat to 100 °C (melt).

  • Addition: Add Triethyl phosphite (1.0 equiv) dropwise over 2 hours. The slow addition is critical to keep the concentration of phosphite low relative to the diiodide.

  • Byproduct Removal: Ethyl iodide (

    
    ) is formed as a volatile byproduct. Use a distillation bridge to continuously remove 
    
    
    
    if possible, pushing the equilibrium forward.
  • Purification:

    • Remove excess 1,2-diiodoethane via vacuum sublimation or distillation (lower BP).

    • Distill the product under high vacuum (<0.5 mmHg) . Expect the fraction around 110–120 °C.[9]

Workflow Visualization

Synthesis_Workflow Start Reagents: Triethyl Phosphite + Excess Diiodoethane Step1 Heat to 100°C (Argon) Slow Addition of Phosphite Start->Step1 Step2 Arbuzov Rearrangement (Removal of Et-I byproduct) Step1->Step2 SN2 Attack Crude Crude Mixture: Product + Excess Diiodide Step2->Crude Completion Purification High Vacuum Distillation (<0.5 mmHg) Crude->Purification Remove Diiodide Final Pure Diethyl (2-iodoethyl)phosphonate (Store Dark/Cold) Purification->Final Collect Fraction

Caption: Operational workflow for the Arbuzov synthesis of the target compound.

Part 5: Emergency & Disposal[7]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Neutralization: Absorb with vermiculite or sand. Do not use water initially (spreads the organic layer).

  • Decontamination: Clean the surface with a solution of Sodium Thiosulfate (10% aq). This reduces any free iodine (brown stain) to colorless iodide, confirming cleanup of decomposition products.

Disposal
  • Waste Stream: Halogenated Organic Solvents.

  • Method: High-temperature incineration equipped with a scrubber for phosphorus and iodine oxides.

  • Prohibition: Do not dispose of down the drain. Toxic to aquatic life with long-lasting effects.[7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82616, Diethyl (iodomethyl)phosphonate. (Used for analog physical property verification). Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement.[3] Chemical Reviews, 81(4), 415–430. (Mechanistic grounding for synthesis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. (Handling standards for alkylating agents). Retrieved from [Link]

Sources

Foundational

Alkyl Phosphonate Derivatives: From Bioisosteric Design to Clinical Application

Introduction: The Phosphate Paradox In medicinal chemistry, the phosphate group ( ) is a double-edged sword. It is the fundamental currency of cellular signaling and energy (ATP, DNA/RNA backbone), making it a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phosphate Paradox

In medicinal chemistry, the phosphate group (


) is a double-edged sword. It is the fundamental currency of cellular signaling and energy (ATP, DNA/RNA backbone), making it a high-value pharmacophore. However, it suffers from two critical liabilities in drug design:
  • Metabolic Instability: The phosphoester bond (

    
    ) is rapidly cleaved by ubiquitous phosphatases.
    
  • Poor Permeability: At physiological pH, phosphates are ionized (dianionic), preventing passive diffusion across the lipophilic cell membrane.

The Solution: The Alkyl Phosphonate .[1][2] By replacing the labile oxygen atom with a methylene group (


), we create a Carbon-Phosphorus (

) bond. This bioisostere mimics the tetrahedral geometry and electronics of the phosphate but renders the bond metabolically inert to phosphatases.

This guide explores the structural rationale, therapeutic applications, and synthetic protocols for alkyl phosphonate derivatives, with a specific focus on overcoming the permeability barrier via prodrug strategies.

Structural Biology & Bioisosterism

The substitution of


 with 

alters the physicochemical properties of the molecule in subtle but profound ways.
FeaturePhosphate (

)
Phosphonate (

)
Impact on Drug Design
Bond Stability Labile (Phosphatase sensitive)Stable (Phosphatase resistant)Increases half-life (

); allows oral dosing.

~6.4 - 6.8~7.3 - 7.8Phosphonates are less ionized at physiological pH, slightly improving passive transport.
Bond Length

(1.54 Å)

(1.81 Å)
The

bond is longer; may affect binding affinity in tight enzymatic pockets.
Bond Angle

(~120°)

(~112°)
Closer to tetrahedral geometry; generally well-tolerated by polymerases.

Therapeutic Cornerstone: Acyclic Nucleoside Phosphonates (ANPs)

The most successful application of alkyl phosphonates is in antiviral therapy.[3] Traditional nucleoside analogs (e.g., Acyclovir) require activation by viral kinases to form the monophosphate. If a virus lacks this kinase or mutates it, the drug becomes useless.

ANPs, such as Cidofovir and Tenofovir , are "pre-monophosphorylated" mimics. They bypass the first, rate-limiting phosphorylation step.[4][5]

Mechanism of Action: The Kinase Bypass

The following diagram illustrates how ANPs bypass the initial bottleneck to act as chain terminators.

ANP_Mechanism Drug ANP Prodrug (e.g., Tenofovir DF) Entry Cell Entry (Passive/Active) Drug->Entry Hydrolysis Prodrug Hydrolysis (Esterases) Entry->Hydrolysis ANP_Mono ANP (Phosphonate) Hydrolysis->ANP_Mono Releases active phosphonate Kinase1 Cellular Kinase (MP -> DP) ANP_Mono->Kinase1 Bypasses Viral Kinase ANP_Di ANP-Diphosphate (Active Species) Kinase1->ANP_Di Polymerase Viral Polymerase ANP_Di->Polymerase Competes with dATP Termination Chain Termination (Viral Death) Polymerase->Termination Incorporation

Figure 1: Mechanism of action for Acyclic Nucleoside Phosphonates (ANPs), highlighting the "Kinase Bypass" that confers activity against kinase-deficient viral strains.[3][6]

Overcoming the Charge Barrier: ProTide Technology

While the


 bond solves stability, the phosphonate group is dianionic at pH 7.4, resulting in poor oral bioavailability. The solution is ProTide  technology (and similar prodrug strategies like POM/POC), which masks the negative charges with lipophilic groups that are cleaved intracellularly.[4][5][7]
The ProTide Activation Pathway

Developed by McGuigan, this approach masks the phosphonate with an aryl group and an amino acid ester. This renders the molecule neutral and lipophilic.

Key Components:

  • Aryl Group: Usually phenol or naphthol (Leaving group).

  • Amino Acid Spacer: Usually L-Alanine (Directs stereochemistry).

  • Ester: Isopropyl or similar (Substrate for esterases).

ProTide_Activation ProTide Intact ProTide (Lipophilic/Neutral) Step1 Step 1: Carboxypeptidase Type Y (Cleaves Ester) ProTide->Step1 Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Step2 Step 2: Spontaneous Cyclization (Expels Phenol) Intermediate1->Step2 Cyclic Unstable Cyclic Mixed Anhydride Step2->Cyclic Step3 Step 3: Hydrolysis (Water) Cyclic->Step3 Phosphoramidate Phosphoramidate Metabolite Step3->Phosphoramidate Step4 Step 4: Phosphoramidase (HINT1 enzyme) Phosphoramidate->Step4 Active Free Phosphonate (R-P-O3) Step4->Active

Figure 2: Intracellular activation cascade of ProTide prodrugs (e.g., Tenofovir Alafenamide). Note the spontaneous cyclization step that drives the expulsion of the phenol leaving group.

Emerging Frontiers: Beyond Antivirals

Antibacterial: Fosmidomycin

Unlike the nucleoside analogs, Fosmidomycin is a simple alkyl phosphonate antibiotic.

  • Target: 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC).[8]

  • Pathway: Non-mevalonate (MEP) pathway for isoprenoid synthesis.

  • Relevance: Humans lack the MEP pathway (we use the mevalonate pathway), making Fosmidomycin highly selective for bacteria and malaria parasites (P. falciparum).

Anticancer: Autotaxin Inhibitors

Autotaxin (ATX) is responsible for producing Lysophosphatidic Acid (LPA), a lipid mediator that promotes tumor metastasis.

  • Strategy: Alkyl phosphonates mimic the phosphate headgroup of LPA, binding to the ATX active site but preventing hydrolysis.

  • Lead Compounds: HA-130 and analogues.

Experimental Protocols

Protocol A: Synthesis via Michaelis-Arbuzov Reaction

The "gold standard" for forming ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 bonds. This reaction involves a trialkyl phosphite reacting with an alkyl halide.[2][9][10]

Safety Note: Alkyl halides are potential carcinogens. Perform in a fume hood.

Materials:

  • Triethyl phosphite (

    
    ) - 1.2 equivalents.
    
  • Primary Alkyl Bromide (

    
    ) - 1.0 equivalent.
    
  • Apparatus: Round-bottom flask with reflux condenser and inert gas (Ar/N2) inlet.

Step-by-Step:

  • Setup: Purge the reaction flask with Argon. Add the Alkyl Bromide (neat or in high-boiling solvent like Toluene if solid).

  • Addition: Add Triethyl phosphite dropwise.

  • Reflux: Heat the mixture to 120–140°C.

    • Observation: Evolution of Ethyl Bromide (

      
      ) gas indicates reaction progress.
      
    • Trap: Use a distillation head to continuously remove the volatile

      
       byproduct; this drives the equilibrium forward.
      
  • Duration: Reflux for 4–12 hours. Monitor via TLC (stain with KMnO4 or Iodine) or

    
     NMR (Disappearance of Phosphite peak at ~140 ppm; appearance of Phosphonate peak at ~30 ppm).
    
  • Purification:

    • Remove excess triethyl phosphite via vacuum distillation (high vacuum).

    • Purify the residue via silica gel flash chromatography (Gradient: Hexane -> Ethyl Acetate).

Protocol B: Metabolic Stability Assay (Microsomal)

To validate the stability of the


 bond vs. the prodrug moiety.

Materials:

  • Liver Microsomes (Human/Rat).

  • NADPH regenerating system.

  • Test Compound (1 µM final conc).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criteria: The parent phosphonate should show >95% stability. The ProTide (if testing prodrug) should show degradation correlating with active metabolite formation.

Comparative Data: FDA-Approved Phosphonates

Drug NameIndicationProdrug TypeKey Structural Feature
Cidofovir CMV RetinitisNone (IV only)Cytosine mimic; acyclic chain.[3][6][11][12][13]
Tenofovir DF HIV / HBVPOC (Carbonate)Adenosine mimic; bis-POC promoieties.
Tenofovir Alafenamide HIV / HBVProTidePhosphonamidate; targeted delivery to lymphoid cells.
Fosfomycin UTI (Antibiotic)NoneEpoxide + Phosphonate (Natural product).

References

  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs.[11][13] Nature Reviews Drug Discovery. Link

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link

  • Bhattacharya, D., et al. (2024). Regiochemical Analysis of the ProTide Activation Mechanism. Biochemistry. Link[4]

  • Jomaa, H., et al. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs.[14] Science. Link

  • Keglevich, G., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Link

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of Diethyl (2-iodoethyl)phosphonate

Preamble: Navigating the Unknowns in Novel Compound Characterization In the landscape of drug discovery and material science, researchers frequently encounter novel compounds for which comprehensive physicochemical data...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Unknowns in Novel Compound Characterization

In the landscape of drug discovery and material science, researchers frequently encounter novel compounds for which comprehensive physicochemical data is not yet cataloged. Diethyl (2-iodoethyl)phosphonate is one such molecule. While its structural analogues are utilized in a range of applications, from organic synthesis to medicinal chemistry, its specific boiling point and density remain uncharacterized in readily accessible literature. This guide, therefore, moves beyond a simple recitation of known values. Instead, it serves as a technical roadmap for the research scientist, providing a framework for the synthesis, estimation, and empirical determination of these crucial physical constants. We will delve into the theoretical underpinnings that allow for reasoned estimation and provide robust, field-tested protocols for precise experimental validation.

Synthetic Considerations: The Michaelis-Arbuzov Reaction

To determine its physical properties, a pure sample of Diethyl (2-iodoethyl)phosphonate must first be synthesized. The most direct and widely adopted method for creating a carbon-phosphorus bond of this nature is the Michaelis-Arbuzov reaction.[1][2][3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide—here, 1,2-diiodoethane.

The reaction proceeds via an SN2 mechanism, initiated by the attack of the phosphorus atom on one of the iodinated carbons of 1,2-diiodoethane, forming a phosphonium salt intermediate.[2] The displaced iodide anion then attacks one of the ethyl groups on the phosphonium intermediate, yielding the final Diethyl (2-iodoethyl)phosphonate product and a volatile ethyl iodide byproduct.[2][4] Given the reactivity of iodoalkanes, this reaction typically proceeds under milder conditions than with corresponding bromo- or chloroalkanes.[2]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triethyl_Phosphite Triethyl Phosphite Phosphonium_Salt Phosphonium Salt Intermediate Triethyl_Phosphite->Phosphonium_Salt SN2 Attack 1,2-Diiodoethane 1,2-Diiodoethane 1,2-Diiodoethane->Phosphonium_Salt Target_Compound Diethyl (2-iodoethyl)phosphonate Phosphonium_Salt->Target_Compound Dealkylation by I⁻ Byproduct Ethyl Iodide Phosphonium_Salt->Byproduct

Caption: Michaelis-Arbuzov reaction pathway for synthesizing Diethyl (2-iodoethyl)phosphonate.

Estimation of Boiling Point and Density: A Comparative Analysis

In the absence of direct experimental data, we can estimate the boiling point and density of Diethyl (2-iodoethyl)phosphonate by examining structurally related compounds. The primary determinants of these properties are molecular weight and the strength of intermolecular forces (dipole-dipole interactions and van der Waals forces). The substitution of a halogen on the ethyl group significantly influences both factors.

Compound NameMolecular FormulaBoiling Point (°C)Density (g/mL)
Diethyl (2-chloro ethyl)phosphonateC₆H₁₄ClO₃P--
Diethyl (2-bromo ethyl)phosphonateC₆H₁₄BrO₃P75 °C / 1 mmHg1.348 g/mL at 25 °C
Diethyl ethylphosphonateC₆H₁₅O₃P198 °C / 760 mmHg1.0259 g/mL at 20 °C
Diethyl phosphiteC₄H₁₁O₃P50-51 °C / 2 mmHg1.072 g/cm³

Data compiled from multiple sources.

Analysis and Estimation:

  • Boiling Point: The boiling point is expected to be significantly higher than that of Diethyl (2-bromoethyl)phosphonate due to the increased molecular weight and stronger van der Waals forces associated with the larger iodine atom. Given that the boiling point of Diethyl (2-bromoethyl)phosphonate is 75 °C at a reduced pressure of 1 mmHg, the boiling point of the iodo-analogue under similar conditions will be substantially higher. At atmospheric pressure, it is likely to exceed 200 °C, but vacuum distillation would be necessary to prevent decomposition.

  • Density: Density generally increases with the atomic mass of the halogen substituent. Following the trend from chloro- to bromo-substituted analogues, we can confidently predict that Diethyl (2-iodoethyl)phosphonate will have a density greater than 1.348 g/mL. A reasonable estimate would place its density in the range of 1.45 to 1.60 g/mL at 25 °C.

Experimental Protocol for Boiling Point Determination (Micro Method)

This protocol is designed for small sample volumes, ensuring minimal waste of a newly synthesized compound.[6]

Apparatus:

  • Melting point apparatus (e.g., MelTemp) or a Thiele tube with high-temperature mineral oil[6][7]

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Calibrated thermometer

  • Heating source (Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the purified Diethyl (2-iodoethyl)phosphonate into the small test tube.

  • Capillary Insertion: Place the capillary tube, open end down, into the test tube containing the liquid.

  • Apparatus Assembly: Secure the test tube to the thermometer with a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb. Insert this assembly into the heating bath of the melting point apparatus or Thiele tube. The liquid level should be below the level of the heating medium.

  • Heating: Begin heating the apparatus at a rate of 5-10 °C per minute.[6] Observe the capillary tube.

  • Observation: As the liquid heats, trapped air in the capillary will bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary.[6][8]

  • Temperature Reading: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

  • Validation: For accuracy, repeat the determination at least twice and calculate the average boiling point.

cluster_setup Setup cluster_measurement Measurement A 1. Prepare Sample in Test Tube B 2. Insert Inverted Capillary Tube A->B C 3. Assemble with Thermometer B->C D 4. Place in Heating Bath C->D E 5. Heat & Observe Bubble Stream D->E Begin Experiment F 6. Cool & Record Temp when Liquid Enters Capillary E->F G 7. Repeat for Accuracy F->G

Caption: Experimental workflow for micro-boiling point determination.

Experimental Protocol for Density Determination

The density of a liquid is its mass per unit volume. A precise determination can be achieved using a graduated cylinder and an analytical balance.[9][10][11][12]

Apparatus:

  • 10 mL or 25 mL graduated cylinder

  • Analytical balance (readable to ±0.001 g)

  • Pasteur pipette

  • Thermometer

Procedure:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).

  • Volume Measurement: Carefully add approximately 5-10 mL of Diethyl (2-iodoethyl)phosphonate to the graduated cylinder. Record the exact volume (V) by reading the bottom of the meniscus at eye level to avoid parallax error.[9]

  • Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the analytical balance and record the new mass (m₂).

  • Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁

    • Calculate the density (ρ) using the formula: ρ = m_liquid / V

  • Validation: To ensure trustworthiness, clean and dry the cylinder, and repeat the measurement two more times.[12] Calculate the average density from the three trials.

A 1. Weigh Empty Graduated Cylinder (m₁) B 2. Add Liquid & Record Exact Volume (V) A->B C 3. Weigh Filled Cylinder (m₂) B->C D 4. Calculate Mass (m_liquid = m₂ - m₁) C->D E 5. Calculate Density (ρ = m_liquid / V) D->E F 6. Repeat and Average Results E->F

Caption: Step-by-step workflow for determining the density of a liquid.

Conclusion and Forward Outlook

While the exact boiling point and density of Diethyl (2-iodoethyl)phosphonate are not documented, a combination of synthetic foresight, comparative analysis of related structures, and rigorous experimental protocols provides a clear path to their determination. Based on established chemical principles, we can anticipate a boiling point significantly higher than its bromo-analogue (requiring vacuum distillation for accurate measurement without decomposition) and a density in the range of 1.45-1.60 g/mL. The methodologies outlined in this guide represent a self-validating system for the characterization of this and other novel compounds, ensuring that researchers in drug development and materials science can proceed with a foundation of accurate and reliable physicochemical data.

References

  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]

  • Michaelis–Arbuzov reaction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Brown, D. (n.d.). Experiments to determine density of liquid. Doc Brown's Chemistry. Retrieved February 13, 2026, from [Link]

  • Radical Arbuzov Reaction. (n.d.). CCS Chemistry. Retrieved February 13, 2026, from [Link]

  • Density of liquids. (n.d.). Retrieved February 13, 2026, from [Link]

  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Horner-Wadsworth-Emmons reaction. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]

  • Babu, B. H., et al. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link]

  • Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved February 13, 2026, from [Link]

  • Density Measurement of Common Liquids. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]

  • Determination of Boiling Points. (n.d.). University of Massachusetts. Retrieved February 13, 2026, from [Link]

  • Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved February 13, 2026, from [Link]

  • The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

Sources

Foundational

Technical Deep Dive: Diethyl (2-iodoethyl)phosphonate vs. Phosphonate Salts

Executive Summary This guide delineates the critical functional and physicochemical differences between Diethyl (2-iodoethyl)phosphonate (a reactive, lipophilic electrophile) and Phosphonate Salts (stable, hydrophilic, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical functional and physicochemical differences between Diethyl (2-iodoethyl)phosphonate (a reactive, lipophilic electrophile) and Phosphonate Salts (stable, hydrophilic, ionic species).

For drug development professionals, the distinction is operational:

  • Diethyl (2-iodoethyl)phosphonate (CAS 142778-06-1) is a synthetic tool and prodrug motif .[1] It is used to covalently attach a phosphonate group to a scaffold or to mask the negative charge of a phosphonate to enable membrane permeability.

  • Phosphonate Salts are the formulated end-products or active metabolites . They represent the biologically active species (e.g., in metal chelation or enzyme inhibition) but suffer from poor membrane permeability due to ionization.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the masking of the phosphorus center. The esterification of the phosphonate group in the iodo-reagent drastically alters solvation properties compared to the free acid salts.

Comparative Properties Table
FeatureDiethyl (2-iodoethyl)phosphonatePhosphonate Salts (e.g., Disodium R-PO3)
Primary Role Electrophilic Alkylating Agent Active Pharmacophore / Chelate
Charge State Neutral (Non-ionic)Anionic (Negative Charge at pH 7.4)
Lipophilicity (LogP) High (~1.5 - 2.5)Very Low (< -2.0)
Membrane Permeability High (Passive Diffusion)Negligible (Requires Transport)
Reactivity High (Susceptible to SN2 attack)Low (Stable, Acid/Base equilibrium)
Solubility Organic Solvents (DCM, EtOAc, THF)Aqueous Media (Water, Saline)
CAS Number 142778-06-1Varies by cation (e.g., 762-04-9 for parent ester)
Structural Visualization

The following diagram contrasts the electrophilic nature of the iodo-ester with the ionic nature of the salt.

G cluster_0 Lipophilic / Reactive cluster_1 Hydrophilic / Stable Ester Diethyl (2-iodoethyl)phosphonate (Electrophile) Target Phosphonated Scaffold Ester->Target C-N or C-S Bond Formation Salt Phosphonate Salt (Stable Anion) Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Ester S_N2 Displacement (Iodine Leaving Group) Target->Salt Metabolic/Chemical Hydrolysis

Caption: Figure 1. Functional divergence: The ester serves as an alkylating vector, while the salt represents the stable, hydrolyzed endpoint.

Part 2: Mechanistic Divergence & Reactivity

The Ester as an Electrophile (The "Linker" Strategy)

Diethyl (2-iodoethyl)phosphonate contains a highly polarizable carbon-iodine bond beta to the phosphonate. This makes the terminal carbon an excellent electrophile for SN2 reactions .

  • Utility: It is used to introduce the ethylphosphonate moiety (

    
    ) onto amines, thiols, or phenoxides.
    
  • Why Iodine? While the bromo-analog (CAS 5324-30-1) is cheaper, the iodo-analog is significantly more reactive (approx. 100x faster reaction rates) due to the weaker C-I bond and better leaving group ability of iodide.

The Salt as the Active Species

Phosphonate salts (R-PO32- 2Na+) are chemically inert to nucleophilic attack. Their reactivity is defined by:

  • Chelation: Strong affinity for divalent cations (Ca2+, Mg2+, Zn2+).

  • H-Bonding: Critical for binding in enzyme active sites (e.g., mimicking the transition state of phosphate ester hydrolysis).

Part 3: Biological Implications (The "Phosphonate Problem")

A critical barrier in phosphonate drug design is the negative charge of the free acid/salt at physiological pH, which prevents passive diffusion across the lipid bilayer.

The Prodrug Solution

Researchers utilize Diethyl (2-iodoethyl)phosphonate to synthesize masked phosphonates.

  • Synthesis: The iodo-reagent is attached to the drug scaffold.

  • Transport: The neutral diethyl ester crosses the cell membrane.

  • Activation: Intracellular esterases or chemical hydrolysis cleave the ethyl groups, releasing the active phosphonate salt inside the cell.

BioPath Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane (Lipid Bilayer) Drug_Ester Drug-Linker-PO(OEt)2 (Neutral, Lipophilic) Membrane->Drug_Ester Enters Cytosol Intracellular Intracellular Space (Cytosol) Drug_Ester->Membrane Passive Diffusion Drug_Salt Drug-Linker-PO3(2-) (Active, Trapped) Drug_Ester->Drug_Salt Enzymatic Hydrolysis (Esterases)

Caption: Figure 2. The Prodrug Strategy: Neutral esters bypass the membrane barrier before activation to the anionic salt.

Part 4: Experimental Protocols

Protocol A: Synthesis of Diethyl (2-iodoethyl)phosphonate

Context: The iodo-reagent is expensive and degrades upon storage (turning purple/brown due to iodine release). It is best prepared fresh from the stable, cheaper bromo-analog.

Reagents:

  • Diethyl (2-bromoethyl)phosphonate (CAS 5324-30-1)

  • Sodium Iodide (NaI)

  • Acetone (Dry)

Method (Finkelstein Reaction):

  • Dissolution: Dissolve 1.0 eq of Diethyl (2-bromoethyl)phosphonate in dry acetone (0.5 M concentration).

  • Addition: Add 2.0 eq of Sodium Iodide. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12–18 hours. A white precipitate (NaBr) will form.

  • Workup:

    • Cool to room temperature.

    • Filter off the NaBr solid.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with 5% Sodium Thiosulfate (to remove free iodine color) followed by brine.

    • Dry over MgSO4 and concentrate.

  • Validation: 1H NMR will show a shift of the

    
     triplet from ~3.5 ppm (Br) to ~3.2 ppm (I).
    
Protocol B: Hydrolysis of Ester to Phosphonate Salt

Context: Converting the synthesized ester into the water-soluble salt for biological assays.

Reagents:

  • Phosphonate Ester substrate[1][2][3][4][5]

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Method (McKenna Method):

  • Silylation: Dissolve the phosphonate ester in anhydrous DCM (0.1 M) under Argon.

  • Addition: Add 3.0–4.0 eq of TMSBr dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4–12 hours. (Monitor by 31P NMR: Shift moves from ~30 ppm to ~10 ppm for the silyl ester).

  • Methanolysis: Concentrate the reaction to remove excess TMSBr. Redissolve the residue in MeOH. Stir for 1 hour (cleaves silyl groups).

  • Isolation: Concentrate to dryness. The residue is the phosphonic acid.[3][6][7]

  • Salt Formation: Dissolve in water and adjust pH to 7.4 with 1.0 M NaOH or NaOH/buffer to generate the Sodium salt. Lyophilize to obtain the stable powder.

References

  • BenchChem. (n.d.). Diethyl (2-iodoethyl)phosphonate Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Diethyl (2-bromoethyl)phosphonate Product Specification. Retrieved from

  • Organic Chemistry Portal. (2020). Hydrolysis of Phosphonate Esters. Retrieved from

  • National Institutes of Health (NIH). (2012). Microwave-assisted hydrolysis of phosphonate diesters. Green Chemistry. Retrieved from

  • Clear Solutions USA. (2023). Difference between phosphates and phosphonates. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to the N-Alkylation of Amines with Diethyl (2-iodoethyl)phosphonate

Introduction: The Significance of Aminophosphonates In the landscape of modern drug discovery and development, phosphonate-containing molecules represent a cornerstone of medicinal chemistry. These compounds, characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminophosphonates

In the landscape of modern drug discovery and development, phosphonate-containing molecules represent a cornerstone of medicinal chemistry. These compounds, characterized by a stable carbon-phosphorus (C-P) bond, serve as effective non-hydrolyzable mimics of natural phosphates.[1][2][3] This stability against enzymatic cleavage makes them invaluable as enzyme inhibitors, antiviral agents, and probes for studying cellular signaling pathways.[2][4] Among this class, α- and β-aminoethylphosphonates are of particular interest as they are structural analogues of biologically crucial α- and β-amino acids, offering a pathway to novel therapeutics with enhanced metabolic stability.[5]

This guide provides a detailed protocol and mechanistic rationale for the synthesis of N-substituted diethyl (2-aminoethyl)phosphonates via the N-alkylation of primary and secondary amines with diethyl (2-iodoethyl)phosphonate. This method offers a direct and reliable route for introducing the versatile diethyl phosphonoethyl moiety onto a wide range of nitrogen-containing scaffolds.

Reaction Principle: A Classic SN2 Pathway

The N-alkylation of an amine with diethyl (2-iodoethyl)phosphonate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6] The fundamental steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine. This carbon is highly activated towards substitution because iodine is an excellent leaving group.

  • Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed and the C-I bond is partially broken.

  • Displacement & Inversion: The iodide ion is displaced, and a new C-N bond is formed. If the carbon were chiral, this would occur with an inversion of stereochemistry, a hallmark of the SN2 mechanism.

  • Deprotonation: The initial product is an ammonium salt. A base is required in the reaction mixture to neutralize this salt, regenerating a neutral amine product and preventing the starting amine from being consumed as a base. This allows the reaction to proceed to completion.

The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not be overly nucleophilic to compete with the substrate amine in reacting with the alkyl iodide. Inorganic bases like potassium carbonate or hindered organic bases like diisopropylethylamine (DIPEA) are often ideal.

SN2_Mechanism cluster_reactants Reactants cluster_products Products cluster_deprotonation Deprotonation Step Amine R₁R₂NH (Amine Nucleophile) TS Transition State [R₁R₂NH---CH₂(I)---CH₂P(O)(OEt)₂]⁺ Amine->TS Nucleophilic Attack AlkylHalide I-CH₂CH₂-P(O)(OEt)₂ (Diethyl (2-iodoethyl)phosphonate) AlkylHalide->TS ProtonatedProduct [R₁R₂N(H)-CH₂CH₂-P(O)(OEt)₂]⁺I⁻ (Ammonium Salt Intermediate) TS->ProtonatedProduct Iodide Displacement Product R₁R₂N-CH₂CH₂-P(O)(OEt)₂ (N-alkylated Product) ProtonatedBase [Base-H]⁺ Iodide I⁻ (Iodide Leaving Group) ProtonatedProduct->Product Deprotonation Base Base (e.g., K₂CO₃) Base->Product

Diagram 1: General workflow for the SN2 N-alkylation of amines.

Experimental Protocol: Synthesis of Diethyl (2-(benzylamino)ethyl)phosphonate

This protocol details the synthesis of a representative N-alkylated product using benzylamine as the substrate. The methodology can be adapted for other primary and secondary amines, although reaction times and temperatures may require optimization.

Materials & Reagents:

  • Benzylamine (≥99%)

  • Diethyl (2-iodoethyl)phosphonate (≥95%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Place the flask under an inert atmosphere of nitrogen or argon.

  • Addition of Reagents: Add anhydrous acetonitrile (40 mL) to the flask. With stirring, add benzylamine (1.09 mL, 1.07 g, 10.0 mmol, 1.0 equiv.). Allow the suspension to stir for 10 minutes at room temperature.

  • Initiation of Alkylation: Add diethyl (2-iodoethyl)phosphonate (1.68 mL, 3.06 g, 10.5 mmol, 1.05 equiv.) dropwise to the stirring suspension over 5 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and allow it to stir. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 4-12 hours. The disappearance of the limiting reagent (usually the amine) indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is typically effective for isolating the desired product.

  • Characterization: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford diethyl (2-(benzylamino)ethyl)phosphonate as a pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

Observation Potential Cause Recommended Solution
Low or No Conversion Insufficiently reactive amine (e.g., anilines).Increase the reaction temperature (e.g., to reflux in acetonitrile, ~82°C) and/or extend the reaction time. Consider using a more polar aprotic solvent like DMF.
Poor quality or wet reagents.Use anhydrous solvents and freshly opened or purified reagents. Ensure the base is fully anhydrous.
Formation of Multiple Products Over-alkylation of a primary amine to form the tertiary amine.Use a slight excess of the primary amine relative to the alkylating agent (e.g., 1.2-1.5 equivalents of amine) to favor mono-alkylation.
Reaction of the base with the alkylating agent.Ensure a non-nucleophilic base is used. K₂CO₃ is generally safe. If using an amine base, a hindered one like DIPEA is preferred over triethylamine.
Difficult Purification Product is very polar and streaks on the silica column.Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to suppress the ionization of the amine product on the acidic silica gel.

Scope and Limitations

The described N-alkylation protocol is robust and applicable to a variety of primary and secondary amines. However, the reactivity can vary significantly based on the amine's structure.

Amine Substrate Type Nucleophilicity Expected Reactivity/Yield Notes
Primary Aliphatic Amines HighExcellentProne to over-alkylation. Using an excess of the amine can help achieve mono-selectivity.[7]
Secondary Aliphatic Amines HighExcellentReaction is generally clean, leading directly to the tertiary amine product.
Primary/Secondary Anilines LowModerate to GoodRequires more forcing conditions (higher temperature, longer reaction time) due to the reduced nucleophilicity of the aromatic amine.
Sterically Hindered Amines LowPoor to ModerateThe SN2 reaction is sensitive to steric hindrance. Very bulky amines may require significantly longer reaction times or fail to react.

Conclusion

The N-alkylation of amines with diethyl (2-iodoethyl)phosphonate is a powerful and direct method for synthesizing valuable aminoethylphosphonate derivatives. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, researchers can efficiently generate a diverse library of these important phosphate mimics for applications in drug development and chemical biology.

References

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry.
  • Recent advances in natural and synthetic phosphonate therapeutics. RSC Medicinal Chemistry.
  • Diethyl (2-aminoethyl)
  • Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.
  • Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry.
  • Phosphonate Esters as Phosphate Mimics: An In-depth Technical Guide. BenchChem.
  • Amine alkyl
  • Kabachnik–Fields reaction. Wikipedia.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.

Sources

Application

Synthesis of Phosphonated Amino Acids Using Iodoethyl Phosphonates: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Phosphonated amino acids represent a critical class of molecules in medicinal chemistry and drug development, serving as stable bioisosteres of nat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonated amino acids represent a critical class of molecules in medicinal chemistry and drug development, serving as stable bioisosteres of natural amino acids.[1][2] Their unique tetrahedral geometry and resistance to enzymatic hydrolysis make them valuable components in the design of enzyme inhibitors, antagonists, and other therapeutic agents. This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of phosphonated amino acids via the N-alkylation of amino acid esters with iodoethyl phosphonates. We will delve into the underlying chemical principles, strategic considerations for protecting groups, step-by-step synthetic procedures, characterization techniques, and troubleshooting to equip researchers with the knowledge to successfully incorporate these valuable moieties into their research and development endeavors.

Introduction: The Significance of Phosphonated Amino Acids

Phosphonated amino acids are structural analogues of natural amino acids where the carboxyl group is replaced by a phosphonic acid moiety. This substitution imparts several advantageous properties, including:

  • Enhanced Stability: The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to enzymatic and chemical hydrolysis compared to the ester or amide bonds associated with carboxylic acids.[1][2]

  • Tetrahedral Geometry: The tetrahedral arrangement of the phosphonate group can mimic the transition state of peptide bond hydrolysis, making phosphonated amino acid derivatives potent inhibitors of various proteases.

  • Bioisosterism: As bioisosteres of amino acids, they can interact with biological targets in a similar fashion to their natural counterparts, but with modified pharmacological profiles.[1][2]

These characteristics have led to the exploration of phosphonated amino acids in a wide range of therapeutic areas, including the development of antiviral, antibacterial, and anticancer agents.[1][2] The synthesis of these compounds is, therefore, a key enabling technology in modern drug discovery.

Core Chemical Principles: N-Alkylation with Iodoethyl Phosphonates

The synthesis of phosphonated amino acids described herein relies on a nucleophilic substitution (SN2) reaction, where the nitrogen atom of an amino acid derivative acts as the nucleophile, and the iodoethyl phosphonate serves as the electrophile. The iodide is an excellent leaving group, facilitating the reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid_Ester Protected Amino Acid (Ester) SN2_Reaction SN2 Alkylation Amino_Acid_Ester->SN2_Reaction Iodoethyl_Phosphonate Diethyl (2-Iodoethyl)phosphonate Iodoethyl_Phosphonate->SN2_Reaction Protected_Phosphonated_AA Protected Phosphonated Amino Acid Ester SN2_Reaction->Protected_Phosphonated_AA Salt_Byproduct Salt Byproduct SN2_Reaction->Salt_Byproduct

Caption: General scheme for the synthesis of phosphonated amino acids.

A critical aspect of this synthesis is the use of protecting groups for the amino and carboxyl functionalities of the starting amino acid. This is essential to prevent unwanted side reactions, such as di-alkylation of the amine or reactions involving the carboxylic acid.

Strategic Considerations: The Role of Protecting Groups

The choice of protecting groups is paramount for a successful synthesis. The ideal protecting group should be easy to install, stable under the reaction conditions, and readily removable without affecting the desired product.

  • Amino Group Protection: The primary amine of the amino acid is a potent nucleophile and can undergo di-alkylation. To ensure mono-alkylation, a protecting group is typically employed. Common choices include:

    • tert-Butoxycarbonyl (Boc): Stable under basic conditions used for alkylation and easily removed with mild acid.[3][4]

    • Benzyloxycarbonyl (Cbz): Also stable to base and can be removed by hydrogenolysis.

    • 9-Fluorenylmethyloxycarbonyl (Fmoc): Base-labile, making it suitable for orthogonal protection strategies.

  • Carboxyl Group Protection: The carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its interference in the reaction and to improve the solubility of the starting material in organic solvents.

Detailed Experimental Protocol

This protocol outlines the synthesis of a Boc-protected phosphonated amino acid ester, followed by deprotection to yield the final product.

Synthesis of Diethyl (2-Iodoethyl)phosphonate (Electrophile)

This reagent can be synthesized from diethyl (2-hydroxyethyl)phosphonate via a substitution reaction. A common method involves the use of iodine and triphenylphosphine.

N-Alkylation of a Boc-Protected Amino Acid Ester

Materials:

  • Boc-protected amino acid methyl ester (e.g., Boc-Gly-OMe, Boc-Ala-OMe)

  • Diethyl (2-iodoethyl)phosphonate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the Boc-protected amino acid methyl ester (1.0 eq).

  • Add anhydrous acetonitrile or DMF to dissolve the starting material.

  • Add potassium carbonate or cesium carbonate (1.5 - 2.0 eq). Cesium carbonate is often more effective for less reactive substrates.

  • Add diethyl (2-iodoethyl)phosphonate (1.1 - 1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Rationale for Experimental Choices:

  • Base: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the N-H of the Boc-protected amine, generating the nucleophile without competing in the alkylation reaction.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are excellent choices for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction. However, excessive heat should be avoided to minimize side reactions.

Purification of the Protected Phosphonated Amino Acid Ester

The crude product is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.

Deprotection of the Phosphonated Amino Acid

The final step involves the removal of the Boc and ester protecting groups.

Boc Deprotection:

  • Dissolve the purified protected phosphonated amino acid ester in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure.

Ester Hydrolysis (Saponification):

  • Dissolve the Boc-deprotected intermediate in a mixture of methanol or ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid and wash with cold water, then dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_deprotection Deprotection Workflow Start Boc-Protected Amino Acid Ester Alkylation N-Alkylation with Iodoethyl Phosphonate Start->Alkylation Protected_Product Protected Phosphonated Amino Acid Ester Alkylation->Protected_Product Purification Column Chromatography Protected_Product->Purification Purified_Product Purified Protected Product Purification->Purified_Product Boc_Deprotection Boc Deprotection (Acid) Purified_Product->Boc_Deprotection Ester_Hydrolysis Ester Hydrolysis (Base) Boc_Deprotection->Ester_Hydrolysis Final_Product Final Phosphonated Amino Acid Ester_Hydrolysis->Final_Product

Caption: Workflow from synthesis to the final product.

Characterization of Phosphonated Amino Acids

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl groups of the phosphonate ester, the protons of the amino acid backbone, and the newly formed N-CH₂-CH₂-P linkage.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule.

    • ³¹P NMR: A singlet peak in the proton-decoupled spectrum is a definitive indicator of the phosphonate group. The chemical shift will be characteristic of a phosphonate ester.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

    • Phosphonates can exhibit characteristic fragmentation patterns, often showing a neutral loss of H₃PO₄ (98 Da) from the protonated molecule under CID conditions.[5]

Table 1: Key Reaction Parameters and Expected Outcomes

Amino Acid Ester (Boc-protected)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Glycine Methyl EsterK₂CO₃MeCN804-670-85
Alanine Methyl EsterCs₂CO₃DMF806-865-80
Phenylalanine Methyl EsterCs₂CO₃DMF808-1260-75

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive iodoethyl phosphonate- Insufficiently strong base- Low reaction temperature- Check the purity of the iodoethyl phosphonate.- Switch to a stronger base like Cs₂CO₃.- Gradually increase the reaction temperature.
Formation of di-alkylated product - Incomplete protection of the amino group- Premature deprotection of the Boc group- Ensure complete Boc protection of the starting amino acid.- Use milder reaction conditions (lower temperature, less reactive base).
Difficulty in purification - Close polarity of starting material and product- Presence of byproducts- Optimize the eluent system for column chromatography.- Consider alternative purification techniques like preparative HPLC.
Incomplete deprotection - Insufficient acid or base- Short reaction time- Increase the amount of deprotecting agent.- Extend the reaction time and monitor carefully.

Conclusion

The synthesis of phosphonated amino acids via N-alkylation with iodoethyl phosphonates is a robust and versatile method for accessing these valuable molecules. By carefully selecting protecting groups and optimizing reaction conditions, researchers can efficiently synthesize a wide range of phosphonated amino acid derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists in academia and industry, facilitating the exploration of this important class of compounds in their drug discovery and development programs.

References

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.
  • Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids. Tetrahedron: Asymmetry, 18(1), 3-59.
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
  • Aurelio, L., & Hughes, A. B. (2006). 6 Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 257-296.
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-Nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron letters, 36(36), 6373-6374.
  • Montel, S., Raffier, L., & Patureau, F. W. (2014). N-Alkylation of Amino Acid Esters with Alcohols by Dehydrogenative Coupling. European Journal of Organic Chemistry, 2014(26), 5763-5766.
  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current opinion in chemical biology, 5(5), 591-602.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.

Sources

Method

Application Notes and Protocols: A Guide to the Covalent Immobilization of Diethyl (2-iodoethyl)phosphonate on Silica Nanoparticles

Introduction: Bridging Organic Functionality with Nanoscale Silica Platforms The functionalization of silica nanoparticles (SiNPs) is a cornerstone of advanced materials science, enabling the development of sophisticated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Organic Functionality with Nanoscale Silica Platforms

The functionalization of silica nanoparticles (SiNPs) is a cornerstone of advanced materials science, enabling the development of sophisticated platforms for a myriad of applications, including targeted drug delivery, bio-imaging, and catalysis. The covalent attachment of organic molecules to the silica surface imparts novel chemical properties and allows for the precise engineering of the nanoparticle interface. Among the various coupling chemistries, the use of organophosphonates to modify metal oxide surfaces has gained significant traction due to the formation of robust and hydrolytically stable bonds.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for grafting Diethyl (2-iodoethyl)phosphonate onto silica nanoparticles. This bifunctional molecule is of particular interest as it introduces a stable phosphonate anchor to the silica surface while presenting a reactive iodo- group. This terminal iodide serves as a versatile chemical handle for subsequent nucleophilic substitution reactions, allowing for the straightforward attachment of a wide array of secondary molecules such as targeting ligands, therapeutic agents, or imaging probes.[2] We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline the essential characterization techniques to validate the successful surface modification.

Mechanism and Scientific Rationale: The Chemistry of Phosphonate-Silica Coupling

The grafting of Diethyl (2-iodoethyl)phosphonate onto silica is a two-stage process that leverages the reactivity of both the phosphonate headgroup and the silanol groups present on the silica surface.

1. Hydrolysis of the Diethyl Phosphonate Ester:

The process initiates with the hydrolysis of the diethyl phosphonate to its corresponding phosphonic acid. This step is critical as the phosphonic acid moiety is the reactive species that will form a covalent bond with the silica surface. The hydrolysis is typically acid-catalyzed and results in the formation of two molecules of ethanol as a byproduct.[3][4]

2. Condensation Reaction with Surface Silanol Groups:

The surface of silica nanoparticles is populated with silanol groups (Si-OH). These groups serve as the anchoring points for the phosphonic acid. The reaction between the phosphonic acid and the silanol groups is a condensation reaction, forming a stable silicon-oxygen-phosphorus (Si-O-P) covalent bond and releasing a molecule of water.[5][6] While the reaction can proceed at room temperature, it is often facilitated by thermal annealing to drive the condensation and enhance the formation of covalent bonds over weaker hydrogen-bonded interactions.[5] The phosphonic acid can bind to the silica surface in different modes, including monodentate, bidentate, and even tridentate linkages, contributing to the overall stability of the organic layer.[7]

The following DOT script visualizes the overall reaction pathway:

Grafting_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Grafting Diethyl_Phosphonate Diethyl (2-iodoethyl)phosphonate Phosphonic_Acid (2-Iodoethyl)phosphonic Acid Diethyl_Phosphonate->Phosphonic_Acid H+/H2O Functionalized_Silica Iodo-Functionalized Silica Nanoparticle Phosphonic_Acid->Functionalized_Silica Condensation (-H2O) Silica_Surface Silica Nanoparticle (Si-OH surface)

Caption: Reaction scheme for grafting Diethyl (2-iodoethyl)phosphonate onto silica.

Materials and Methods

Materials
  • Silica nanoparticles (SiNPs)

  • Diethyl (2-iodoethyl)phosphonate

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous Toluene

  • Ethanol

  • Deionized water

  • Nitrogen gas

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or similar inert atmosphere setup

  • Centrifuge

  • Ultrasonic bath

  • Filtration apparatus

  • Oven

Experimental Protocols

Protocol 1: Pre-treatment and Activation of Silica Nanoparticles

To ensure a high density of reactive silanol groups and remove any surface contaminants, a pre-treatment of the silica nanoparticles is recommended.

  • Disperse the silica nanoparticles in a 1 M HCl solution and stir for 1 hour at room temperature.

  • Centrifuge the suspension to pellet the nanoparticles.

  • Discard the supernatant and resuspend the nanoparticles in deionized water.

  • Repeat the centrifugation and washing steps with deionized water (3 times) and then with ethanol (2 times) to remove residual acid and water.

  • Dry the activated silica nanoparticles in an oven at 120°C overnight. Store in a desiccator until use.

Protocol 2: Hydrolysis of Diethyl (2-iodoethyl)phosphonate

This step converts the diethyl phosphonate ester to the reactive phosphonic acid.

  • In a round-bottom flask, dissolve Diethyl (2-iodoethyl)phosphonate in a 6 M HCl solution.

  • Reflux the mixture with stirring for 24 hours.

  • After cooling to room temperature, remove the solvent and excess HCl under reduced pressure.

  • The resulting (2-Iodoethyl)phosphonic acid can be used directly or further purified if necessary.

Protocol 3: Grafting of (2-Iodoethyl)phosphonic Acid onto Silica Nanoparticles

This is the core grafting procedure. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen) to prevent the adsorption of atmospheric moisture.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend the dried, activated silica nanoparticles in anhydrous toluene.

  • Sonicate the suspension for 15 minutes to ensure a fine dispersion.

  • Add a solution of (2-Iodoethyl)phosphonic acid in anhydrous toluene to the silica nanoparticle suspension.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.[5]

  • After the reaction, collect the functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles sequentially with toluene and ethanol to remove any unreacted phosphonic acid. Repeat the washing steps three times.

  • Dry the iodo-functionalized silica nanoparticles under vacuum.

The following DOT script provides a visual representation of the experimental workflow:

Experimental_Workflow Start Start Pre-treatment Silica Nanoparticle Pre-treatment (HCl wash) Start->Pre-treatment Drying_1 Drying at 120°C Pre-treatment->Drying_1 Grafting Grafting Reaction in Anhydrous Toluene Drying_1->Grafting Hydrolysis Hydrolysis of Diethyl (2-iodoethyl)phosphonate Hydrolysis->Grafting Washing Washing with Toluene and Ethanol Grafting->Washing Drying_2 Final Drying under Vacuum Washing->Drying_2 End Iodo-Functionalized Silica Nanoparticles Drying_2->End

Caption: Workflow for the synthesis of iodo-functionalized silica nanoparticles.

Characterization of Functionalized Silica Nanoparticles

A suite of analytical techniques should be employed to confirm the successful grafting of the iodo-phosphonate moiety onto the silica nanoparticles.

Technique Purpose Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for C-H stretching and P=O stretching, confirming the presence of the organic layer.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the silica surface.A weight loss step at elevated temperatures corresponding to the decomposition of the grafted organic layer.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.The appearance of signals for Carbon (C), Phosphorus (P), and Iodine (I) in the survey scan, confirming the presence of the grafted molecule.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.To confirm that the nanoparticle morphology is maintained after the functionalization process.
Zeta Potential Measurement To assess the surface charge of the nanoparticles.A change in the zeta potential value after grafting, indicating a modification of the nanoparticle surface.

Post-Grafting Modification: Leveraging the Reactivity of the Iodo Group

The terminal iodo- group on the functionalized silica nanoparticles is a versatile handle for a wide range of nucleophilic substitution reactions. This allows for the covalent attachment of various molecules, including:

  • Thiols: To introduce sulfhydryl groups for further bioconjugation or for interaction with gold surfaces.

  • Amines: To introduce primary or secondary amines for peptide coupling or to alter the surface charge.

  • Azides: For use in "click" chemistry reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).

  • Carboxylates: To introduce carboxylic acid groups for EDC/NHS chemistry.

The choice of reaction conditions for these post-grafting modifications will depend on the specific nucleophile and desired product.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the covalent functionalization of silica nanoparticles with Diethyl (2-iodoethyl)phosphonate. The resulting iodo-functionalized nanoparticles are a versatile platform for the development of advanced materials in various scientific and biomedical fields. The stability of the phosphonate linkage to the silica surface, combined with the reactivity of the terminal iodo group, offers a powerful tool for the precise engineering of nanoparticle interfaces. Thorough characterization is paramount to ensure the successful synthesis and to understand the properties of the final functionalized material.

References

  • Studies of the hydrolysis of ethyl and tert-butyl phosphonates covalently bonded to silica xerogels. (2002). Semantic Scholar. [Link]

  • Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. (2019). MDPI. [Link]

  • Phosphonate-Type Pseudo-Grafted Precursor: Efficient Surface Modification of Silica. (2021). Wiley Online Library. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2020). National Institutes of Health. [Link]

  • Possible types of attachment of a phosphonic acid to SiO2: (a) monoester. (2019). ResearchGate. [Link]

  • Phosphonic acid: preparation and applications. (2017). Beilstein Journals. [Link]

  • Direct Reaction of Phosphorus Acids with Hydroxy of a Silanol and on the Silica Gel Surface. (1995). Journal of the American Chemical Society. [Link]

  • Magnetic mesoporous silica nanoparticles modified by phosphonate functionalized ionic liquid for selective enrichment of phosphopeptides. (2016). National Institutes of Health. [Link]

  • Adsorption of Solid Phosphines on Silica and Implications for Catalysts on Oxide Surfaces. (2020). ACS Publications. [Link]

  • Reactions of Phosphines with Silica: A Solid-state NMR Study. (1994). ACS Publications. [Link]

  • Innovative Techniques in Grafting and Surface Modification of Silica Particles for Enhanced Material Performance. (n.d.). nanomicrospheres. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2020). ResearchGate. [Link]

  • Wettability alteration and retention of mixed polymer-grafted silica nanoparticles onto oil-wet porous medium. (2020). SpringerLink. [Link]

  • Alcoxysilane vs. Phosphonic Acid Linking Groups. (2021). Specific Polymers. [Link]

  • Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles. (2016). PubMed. [Link]

  • Grafting of phosphonate groups on the silica surface for the elaboration of ion-sensitive field-effect transistors. (2000). PubMed. [Link]

  • In Situ P-Modified Hybrid Silica–Epoxy Nanocomposites via a Green Hydrolytic Sol–Gel Route for Flame-Retardant Applications. (2023). ACS Publications. [Link]

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate. (n.d.). Organic Syntheses. [Link]

  • Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. (2023). National Institutes of Health. [Link]

  • Functionalization of Silica Nanoparticles via the Combination of Surface-Initiated RAFT Polymerization and Click Reactions. (2010). ResearchGate. [Link]

Sources

Application

Using Diethyl (2-iodoethyl)phosphonate as a precursor for Horner-Wadsworth-Emmons reagents

This Application Note is designed for research scientists and process chemists in drug discovery and organic synthesis. It details the strategic utilization of Diethyl (2-iodoethyl)phosphonate as a versatile linchpin for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in drug discovery and organic synthesis. It details the strategic utilization of Diethyl (2-iodoethyl)phosphonate as a versatile linchpin for generating specialized Horner-Wadsworth-Emmons (HWE) reagents and functionalized olefins.[1]

[1]

Executive Summary

Diethyl (2-iodoethyl)phosphonate (CAS: 10419-79-1) is a bifunctional building block containing a phosphonate ester and an alkyl iodide.[1] While not an HWE reagent in its native state (due to the lack of an


-electron-withdrawing group), it serves as a critical precursor  for synthesizing advanced HWE reagents.[1]

This guide details three primary workflows:

  • Oxidative Activation: Converting the iodide to Diethyl (2-oxoethyl)phosphonate (Phosphonoacetaldehyde), a potent C2-homologating HWE reagent.[1]

  • Nucleophilic Tethering: Using the iodide to alkylate stabilized carbanions (e.g., phosphonoacetates), creating branched HWE reagents .

  • Elimination: Synthesis of Diethyl vinylphosphonate , a Michael acceptor often used in tandem with HWE sequences.

Chemical Profile & Handling

PropertySpecification
Formula

MW 292.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 120–125 °C (at 0.5 mmHg)
Stability Light sensitive; susceptible to hydrolysis.[1][2] Store at 2–8°C under Argon.
Hazards Alkylating agent. Vesicant. Handle in a fume hood.

Strategic Workflows (Logic Map)

The following diagram illustrates how Diethyl (2-iodoethyl)phosphonate serves as a central hub for accessing distinct chemical spaces.

HWE_Pathways Iodide Diethyl (2-iodoethyl)phosphonate (The Precursor) Oxidation Pathway A: Kornblum Oxidation (DMSO/NaHCO3) Iodide->Oxidation Alkylation Pathway B: Enolate Alkylation (NaH/THF) Iodide->Alkylation Elimination Pathway C: Base Elimination (DBU or t-BuOK) Iodide->Elimination Aldehyde Diethyl (2-oxoethyl)phosphonate (HWE Reagent: C2-Homologation) Oxidation->Aldehyde Yield: ~75% Branched Functionalized HWE Reagents (e.g., 4-phosphonobutanoates) Alkylation->Branched Yield: ~80% Vinyl Diethyl Vinylphosphonate (Michael Acceptor) Elimination->Vinyl Yield: ~90%

Figure 1: Divergent synthetic pathways transforming the iodide precursor into active HWE reagents or Michael acceptors.[1]

Detailed Protocols

Protocol A: Synthesis of the Precursor (Arbuzov Reaction)

Objective: Preparation of high-purity Diethyl (2-iodoethyl)phosphonate.[1]

Mechanism: Michaelis-Arbuzov rearrangement.[1][3] Critical Control: Use excess diiodide to prevent the formation of the bis-phosphonate (Tetraethyl ethylene-1,2-diphosphonate).[1]

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Reagents:

    • 1,2-Diiodoethane (56.4 g, 200 mmol, 4.0 equiv ) - Excess is mandatory.[1]

    • Triethyl phosphite (8.3 g, 50 mmol, 1.0 equiv).

  • Procedure:

    • Heat the neat 1,2-diiodoethane to 100°C (melt).

    • Add Triethyl phosphite dropwise over 1 hour.[4] Note: Evolution of Ethyl Iodide (EtI) gas will occur; ensure proper venting.[1]

    • Stir at 110°C for 4 hours.

    • Purification: Distill off the excess 1,2-diiodoethane under reduced pressure (high vacuum).

    • Distill the product at 120–125°C (0.5 mmHg).

  • Yield: Expect 70–80% (10–11 g).

  • QC:

    
    P NMR (CDCl
    
    
    
    ):
    
    
    28-30 ppm.
Protocol B: Activation to HWE Reagent (Kornblum Oxidation)

Objective: Synthesis of Diethyl (2-oxoethyl)phosphonate (Phosphonoacetaldehyde).[1]

Significance: This converts the inert ethyl chain into a reactive aldehyde. The resulting molecule is a specialized HWE reagent used to synthesize


-unsaturated aldehydes (dienes) or to act as the carbonyl partner in HWE olefinations.[5]
  • Reagents:

    • Diethyl (2-iodoethyl)phosphonate (2.92 g, 10 mmol).[1]

    • Sodium Bicarbonate (1.26 g, 15 mmol).[1]

    • DMSO (anhydrous, 20 mL).

  • Procedure:

    • Dissolve the iodide in DMSO in a round-bottom flask.

    • Add NaHCO

      
       in one portion.
      
    • Heat to 100–110°C for 2 hours. Caution: Do not overheat, as thermal decomposition can occur.

    • Cool to room temperature.[1][3] Pour into brine (50 mL) and extract with CH

      
      Cl
      
      
      
      (3 x 30 mL).
    • Dry over MgSO

      
       and concentrate.
      
  • Validation: The product exists in equilibrium with its enol form.

    • Use Case: React immediately with a stabilized ylide or HWE reagent to form conjugated dienes.

Protocol C: Synthesis of "Tethered" HWE Reagents

Objective: Alkylation of Triethyl Phosphonoacetate.

Significance: This protocol creates a "branched" HWE reagent. It allows you to install a phosphonate handle onto a molecule before performing the olefination, or to create a bis-phosphonate linker.

Reaction:



(Where R = -CH

CH

P(O)(OEt)

)
  • Reagents:

    • Triethyl phosphonoacetate (2.24 g, 10 mmol).

    • Sodium Hydride (60% dispersion, 0.44 g, 11 mmol).

    • Diethyl (2-iodoethyl)phosphonate (2.92 g, 10 mmol).[1]

    • THF (anhydrous, 50 mL).

  • Step-by-Step:

    • Deprotonation: Wash NaH with hexanes to remove oil. Suspend in THF (20 mL) at 0°C.

    • Add Triethyl phosphonoacetate dropwise.[4][6] Stir 30 min until H

      
       evolution ceases (solution becomes clear/yellow).
      
    • Alkylation: Add Diethyl (2-iodoethyl)phosphonate (dissolved in 10 mL THF) dropwise at 0°C.

    • Allow to warm to room temperature and reflux for 6–12 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
  • Result: Triethyl 4-(diethoxyphosphoryl)butanoate .

    • Application: This molecule has two phosphonate groups.[6][7][8][9][10][11] The one adjacent to the ester (P-C-COOEt) is HWE-active (

      
      ).[1] The distal phosphonate (from the iodide) is HWE-inactive (
      
      
      
      ) and remains as a functional handle for future transformations.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Arbuzov) Formation of bis-phosphonate.[1]Increase diiodide ratio to >4:1. Add phosphite slower.
Product Discoloration Iodine liberation.Wash organic phase with 10% Na

S

O

(Thiosulfate).[1]
HWE Failure (Protocol B) Aldehyde polymerization.Use the aldehyde immediately after oxidation; do not store neat.
Incomplete Alkylation Steric hindrance or wet solvent.Use dry THF/DMF (1:[1]1) mixture; add NaI (catalytic) to accelerate (Finkelstein).[1]

References

  • Arbuzov Reaction General Procedure

    • Ford-Moore, A. H.; Perry, B. J. "Triethyl Phosphite".[3][10][11][12][13] Organic Syntheses, Coll.[9] Vol. 4, p.955 (1963).

    • [1]

  • HWE Reagent Preparation (General Alkylation)

    • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society, 83(7), 1733–1738 (1961).

    • [1]

  • Kornblum Oxidation of Phosphonates

    • Kornblum, N., et al. "A New and Selective Method of Oxidation". Journal of the American Chemical Society, 81(15), 4113–4114 (1959).
    • Note: Applied here to the specific iodo-phosphonate substrate.[1]

  • Synthesis of Vinyl Phosphonates (Elimination): Minami, T., et al. "Synthesis of Vinylphosphonates". The Journal of Organic Chemistry, 39(22), 3236 (1974).

Sources

Method

Reaction conditions for nucleophilic substitution of iodine in phosphonates

Application Note: Optimizing C–I Bond Functionalization in Phosphonate Scaffolds Executive Summary & Scope This guide addresses the functionalization of phosphonate scaffolds containing iodine handles. In drug discovery—...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing C–I Bond Functionalization in Phosphonate Scaffolds

Executive Summary & Scope

This guide addresses the functionalization of phosphonate scaffolds containing iodine handles. In drug discovery—particularly for antiviral nucleotide analogues (e.g., Tenofovir prodrugs) and bone-targeting bisphosphonates—the stability of the C–P bond is desirable, but the introduction of complexity often requires displacing a leaving group.

Iodine serves as the "gold standard" leaving group due to the weak C–I bond, yet its substitution in phosphonates presents unique challenges:

  • Aliphatic Substitution (SN2): Reacting diethyl (iodomethyl)phosphonate requires balancing nucleophilicity against the risk of ester hydrolysis (cleavage of the P–O–C bond).

  • Aromatic Substitution (Cross-Coupling): Reacting diethyl (iodophenyl)phosphonates requires specific catalytic cycles that account for the electron-withdrawing nature of the phosphoryl group.

Mechanistic Pathways & Strategic Planning

Before selecting a protocol, the researcher must identify the electronic environment of the iodine atom.

Pathway A: Aliphatic SN2 Displacement

Substrate Example: Diethyl (iodomethyl)phosphonate.[1] Mechanism: Classical SN2. The nucleophile attacks the methylene carbon. Critical Constraint: The phosphoryl oxygen (


) can act as an internal nucleophile or assist in hydrolysis if the external base is too strong or the solvent is "wet."
Pathway B: Metal-Catalyzed Cross-Coupling

Substrate Example: Diethyl (4-iodophenyl)phosphonate. Mechanism: Oxidative addition of Pd(0) into the C–I bond. Insight: The phosphonate group (


) is electron-withdrawing (Hammett 

). This accelerates oxidative addition compared to unfunctionalized aryl iodides, making these excellent substrates for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

ReactionPathways Start Iodo-Phosphonate Substrate Type Identify Iodine Environment Start->Type Alkyl Aliphatic (I-CH2-P) Type->Alkyl sp3 Carbon Aryl Aromatic (I-Ar-P) Type->Aryl sp2 Carbon SN2 Pathway: SN2 (Nucleophilic Displacement) Alkyl->SN2 Strong Nuc Polar Aprotic Solv Pd Pathway: Pd-Catalysis (Cross-Coupling) Aryl->Pd Pd(0) Cat Ligand Selection Prod1 N/O/S-Alkylated Phosphonate SN2->Prod1 Prod2 Biaryl/Alkyne Phosphonate Pd->Prod2

Figure 1: Decision matrix for selecting the reaction pathway based on the hybridization of the carbon attached to iodine.

Detailed Protocols

Protocol A: N-Alkylation of Heterocycles (The "Tenofovir" Route)

Target: Displacement of Iodine from Diethyl (iodomethyl)phosphonate by a nitrogen nucleophile (e.g., Adenine, Indole, Morpholine).

Reagents:

  • Substrate: Diethyl (iodomethyl)phosphonate (1.0 equiv).

  • Nucleophile: Heterocyclic amine (1.1 equiv).

  • Base: Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) OR Cesium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Anhydrous DMF or NMP (Critical: Moisture < 50 ppm).

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the nucleophile in anhydrous DMF (0.2 M).

  • Deprotonation:

    • For NaH: Cool to 0°C. Add NaH portion-wise. Stir for 30 min at 0°C, then 30 min at RT. Evolution of

      
       gas must cease.
      
    • For

      
      : Add solid base at RT and stir for 30 min.
      
  • Addition: Cool the mixture to 0°C. Add Diethyl (iodomethyl)phosphonate dropwise.

    • Why? The reaction is exothermic. Rapid addition can lead to bis-alkylation or elimination side products.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: Use 31P NMR .[2] Starting material appears ~18-20 ppm; Product shifts slightly. Disappearance of the C–I stretch in IR is also diagnostic.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Wash organic layer extensively with 
    
    
    
    (5% aq) to remove DMF.

Optimization Table: Base & Solvent Effects

ConditionBaseSolventTempOutcomeNote
Standard NaHDMF0°C

RT
High YieldBest for weak nucleophiles.
Mild

MeCN60°CModerateGood for base-sensitive substrates.
Risky KOH/NaOHEtOHRefluxHydrolysis Avoid. Hydroxide attacks the ester P-OEt.
Fast t-BuOKTHF0°CEliminationRisk of forming formaldehyde/phosphite species.
Protocol B: Suzuki-Miyaura Coupling of Aryl-Iodo Phosphonates

Target: Coupling Diethyl (4-iodophenyl)phosphonate with Phenylboronic acid.

Reagents:

  • Substrate: Diethyl (4-iodophenyl)phosphonate (1.0 equiv).

  • Boronic Acid: (1.2 equiv).

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (9:1).

Step-by-Step Methodology:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 15 mins.

    • Why? Phosphonates can coordinate Pd; oxygen competes for the catalyst, poisoning the cycle.

  • Catalyst Addition: Add the Pd catalyst and the Iodo-phosphonate.

  • Heating: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Silica gel chromatography.

    • Note: Phosphonates are polar. Use MeOH/DCM or high % EtOAc gradients.

Troubleshooting & Quality Control

Common Failure Modes
  • Mono-deprotection (Hydrolysis):

    • Symptom:[4][5][6] 31P NMR shows a new peak shifted upfield (acidic). Mass spec shows M-28 (loss of ethyl).

    • Cause: Water in solvent + Base.

    • Fix: Use molecular sieves in DMF; switch from NaH to

      
      .
      
  • Arbuzov Rearrangement (Self-Alkylation):

    • Symptom:[4][5][6] Formation of poly-phosphonate species.

    • Cause: High temperatures (>120°C) with neat reactants.

    • Fix: Keep concentration < 0.5 M.

Visual Troubleshooting Guide

Troubleshooting Problem Low Yield / Impurities Check1 Check 31P NMR Problem->Check1 Res1 Peak at ~10-15 ppm (Mono-acid) Check1->Res1 Res2 Starting Material Unchanged Check1->Res2 Res3 Complex Mixture Check1->Res3 Sol1 Hydrolysis Occurred: Dry Solvents, Weaker Base Res1->Sol1 Sol2 Low Reactivity: Add KI (Finkelstein) or Switch to Cs2CO3 Res2->Sol2 Sol3 Decomposition: Lower Temp, Check for Elimination Res3->Sol3

Figure 2: Troubleshooting logic based on 31P NMR analysis of the crude reaction mixture.

References

  • Holy, A., et al. (2001). "Structure-Activity Studies of Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry. (Foundational work on alkylation of iodomethylphosphonates for Tenofovir synthesis).

  • Montchamp, J. L. (2021). "Palladium-Catalyzed C–P Bond-Forming Reactions." The Journal of Organic Chemistry. (Details on Pd-catalyzed cross-coupling of phosphorus compounds).

  • BenchChem Technical Support. (2025). "Stability of Phosphonic Acid Esters in Aqueous Solutions." (Data on hydrolysis rates of diethyl esters).

  • Organic Chemistry Portal. (2004). "Palladium-Catalyzed Cross-Coupling of Thiols and Phosphines." (Conditions for coupling heteroatoms to aryl halides).

  • CymitQuimica. (2025). "Diethyl P-(iodomethyl)phosphonate Product Data." (Physical properties and safety data for the reagent).

Sources

Application

Preparation of ethyl phosphonic acid derivatives via hydrolysis

Abstract Ethylphosphonic acid ( ) and its derivatives represent a critical class of organophosphorus compounds used as bioisosteres for phosphates in drug development, particularly in antiviral (e.g., Tenofovir) and bone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethylphosphonic acid (


) and its derivatives represent a critical class of organophosphorus compounds used as bioisosteres for phosphates in drug development, particularly in antiviral (e.g., Tenofovir) and bone-targeting therapeutics.[1] This guide details the two primary methodologies for converting ethylphosphonate esters to their corresponding acids: Acid-Mediated Hydrolysis  (Method A) and the McKenna Silylation-Dealkylation  (Method B). We provide validated protocols, mechanistic insights, and analytical benchmarks to ensure high-yield synthesis while maintaining the integrity of sensitive molecular scaffolds.

Introduction: The Bioisostere Advantage

In medicinal chemistry, the phosphonate moiety (


) acts as a stable mimic of the phosphate group (

). Unlike phosphates, which are susceptible to enzymatic hydrolysis by phosphatases, the

bond of ethylphosphonic acid derivatives is metabolically stable. This stability is essential for designing nucleotide analogues and transition-state inhibitors.

However, the synthesis of these acids typically proceeds via phosphonate diesters (e.g., diethyl ethylphosphonate). The challenge lies in cleaving the robust


 ester bonds without degrading the 

bond or other functional groups on the molecule.

Strategic Decision Matrix

Selecting the correct hydrolysis method is paramount to yield and purity.

DecisionMatrix Start Start: Ethylphosphonate Diester CheckSubstrate Analyze Substrate Sensitivity Start->CheckSubstrate AcidSensitive Contains Acid-Labile Groups? (Boc, Acetals, Esters) CheckSubstrate->AcidSensitive Yes Yes AcidSensitive->Yes No No AcidSensitive->No MethodB Method B: McKenna Reaction (TMSBr / Methanolysis) Mild, Selective, Anhydrous Yes->MethodB Preserve FG MethodA Method A: Acid Hydrolysis (HCl/HBr Reflux) Robust, Scalable, Low Cost No->MethodA High Throughput

Figure 1: Decision matrix for selecting the hydrolysis methodology based on substrate complexity.

Method A: Acid-Mediated Hydrolysis (Industrial Standard)

Best for: Simple alkyl phosphonates or substrates with high chemical stability. Mechanism: Nucleophilic attack by halide ions (


 or 

) on the alkyl carbon of the ester (S_N2), followed by protonation.
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add Diethyl ethylphosphonate (1.0 equiv) and Concentrated HCl (37%) (10–20 equiv).

    • Note: For faster rates, use 48% HBr, though this may cause bromination of sensitive side chains.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Reaction progress is best monitored by

      
       NMR (disappearance of ester peak).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove water and excess acid.

    • Azeotropic Drying: Add toluene or acetonitrile (20 mL) and re-evaporate to remove trace water and HCl. Repeat 2-3 times.

  • Purification: The residue is often the pure acid (viscous oil or solid). If crystallization is needed, recrystallize from Acetonitrile/Ethanol.

Method B: The McKenna Reaction (Research Standard)

Best for: Complex drug scaffolds, nucleotide analogues, and substrates containing acid-sensitive groups (e.g., Boc amines, carboxylic esters). Mechanism: A two-step sequence involving silylation followed by solvolysis.

McKennaMechanism Substrate Diethyl Ethylphosphonate (P=O)(OEt)2 Step1 Step 1: Silylation Formation of Bis(TMS) Ester (P=O)(OTMS)2 + EtBr Substrate->Step1 DCM, 0°C to RT TMSBr + TMSBr (3-4 eq) TMSBr->Step1 Step2 Step 2: Solvolysis Cleavage of O-Si bonds Step1->Step2 MeOH, 1h MeOH + MeOH MeOH->Step2 Product Ethylphosphonic Acid (P=O)(OH)2 Step2->Product

Figure 2: The McKenna reaction pathway. Note that the volatile byproduct EtBr is removed, driving the reaction.

Protocol
  • Preparation (Anhydrous Conditions): Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve Diethyl ethylphosphonate (1.0 mmol) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5–10 mL).

    • Expert Tip: DCM is standard, but MeCN accelerates the reaction due to higher polarity.

  • Silylation:

    • Cool to

      
       (ice bath).
      
    • Add Bromotrimethylsilane (TMSBr) (3.0–4.0 equiv) dropwise via syringe.

    • Caution: TMSBr fumes in air. Use a corrosive-resistant syringe.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Conversion Check: Aliquot 50

    
     into a dry NMR tube with 
    
    
    
    . Run
    
    
    NMR. The bis-TMS ester typically appears upfield (shifted negative) relative to the starting material.
  • Solvolysis (Hydrolysis):

    • Concentrate the reaction mixture in vacuo to remove excess TMSBr and the ethyl bromide byproduct.

    • Redissolve the oily residue in Methanol (MeOH) or Ethanol/Water (9:1) (5 mL).

    • Stir for 30–60 minutes at RT. The silyl esters cleave rapidly.

  • Isolation: Evaporate volatiles to yield the crude phosphonic acid.

Analytical Validation (Data & Benchmarks)

The most reliable method for confirmation is


 NMR. Proton (

) NMR is useful but often complex due to

coupling (

).

Table 1: NMR Characterization Data

Compound

NMR Shift (

, ppm)*

NMR Diagnostic Signals
Diethyl ethylphosphonate +32.0 to +34.0

4.1 (m,

),

1.3 (t,

)
Bis(TMS) ethylphosphonate +15.0 to +20.0

0.3 (s,

)
Ethylphosphonic Acid +28.0 to +30.0

9.0–11.0 (br s,

,

exchangeable)

*Note: Shifts are relative to 85%


 external standard. Values may drift based on pH and concentration.

Troubleshooting & Optimization

  • Incomplete Reaction (Method B): If mono-ester remains, the TMSBr was likely hydrolyzed by moisture before reacting. Ensure TMSBr is fresh (colorless to straw yellow; dark orange indicates decomposition).

  • Safety (Ethylphosphonyl Dichloride): An alternative route involves hydrolyzing ethylphosphonyl dichloride. Warning: This reaction is extremely exothermic. Dichloride must be added to ice water dropwise, never the reverse.

  • Purification Issues: Phosphonic acids are highly polar and often difficult to chromatograph on silica.

    • Solution: Use C18 Reverse Phase HPLC or Ion Exchange Chromatography (SAX).

    • Alternative: Derivatize to the dibenzyl ester for purification, then hydrogenate (

      
      ) to release the acid.
      

References

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications.

  • Wozniak, L. A., & Chworos, A. (2017). Phosphonic acid: preparation and applications. PMC / Beilstein Journal of Organic Chemistry.

  • Organic Syntheses. Preparation of Ethylphosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester and Hydrolysis Protocols. Org. Synth. 2005, 82, 147.[2]

  • SpectraBase. Ethylphosphonic acid, diethyl ester 31P NMR Data. Wiley Science Solutions.

  • Frontiers in Chemistry. (2021). Phosphonate Chemistry in Drug Design and Development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation Reactions with Diethyl (2-iodoethyl)phosphonate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding alkylation reactions utilizing Diethyl (2-iodoethyl)phosphonate. Our goal is to empower you with the knowledge to overcome common experimental hurdles and significantly improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yields and Overcoming Challenges

This section addresses specific issues that you may encounter during your experiments, providing not only solutions but also the underlying scientific principles to inform your experimental design.

Q1: My alkylation reaction with Diethyl (2-iodoethyl)phosphonate is resulting in low yields. What are the most likely causes and how can I improve them?

Low yields are a frequent challenge in alkylation reactions. The root cause often lies in one or more of the following factors: suboptimal reaction conditions, competing side reactions, or issues with reagent purity.

Possible Causes & Solutions:

  • Suboptimal Base Selection: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the nucleophile, leading to a slow or incomplete reaction. Conversely, a base that is too strong or sterically hindered can promote side reactions like elimination.

    • Recommendation: For many alkylations involving phosphonates, sodium hydride (NaH) is a common and effective base.[1][2] It is crucial to use a fresh, high-quality source of NaH. For base-sensitive substrates, milder conditions using bases like lithium chloride with DBU or triethylamine can be effective.[3]

  • Presence of Moisture: Phosphonate carbanions are strong bases and are readily quenched by water.[4]

    • Recommendation: Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude atmospheric moisture.[4]

  • Incorrect Reaction Temperature: The temperature profile of the reaction is crucial. The initial deprotonation step is often performed at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent alkylation may require warming to room temperature or gentle heating to proceed at a reasonable rate.[1][4]

    • Recommendation: Start the deprotonation at 0 °C and then allow the reaction to slowly warm to room temperature after the addition of the Diethyl (2-iodoethyl)phosphonate. Monitoring the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique is essential to determine the optimal reaction time and temperature.

  • Insufficient Reaction Time: Alkylation reactions, particularly with sterically hindered substrates, may require extended reaction times to reach completion.

    • Recommendation: Monitor the reaction progress closely. In some cases, allowing the reaction to proceed overnight can significantly improve yields.[2]

Troubleshooting Workflow for Low Yields:

Caption: A logical workflow for troubleshooting low yields in alkylation reactions.

Q2: I am observing significant amounts of a byproduct that appears to be an elimination product. How can I minimize this side reaction?

The formation of elimination byproducts, typically alkenes derived from the electrophile, is a common competing pathway in alkylation reactions, especially under basic conditions.[5]

Primary Cause & Mitigation Strategies:

  • E2 Elimination: The basic conditions required for the deprotonation of the nucleophile can also promote the E2 elimination of HX from the alkyl halide.[5] Diethyl (2-iodoethyl)phosphonate, being a primary iodide, is susceptible to this pathway, although less so than secondary or tertiary halides.[6]

    • Temperature Control: Lowering the reaction temperature generally favors the desired SN2 substitution over the E2 elimination.[3] The addition of the alkylating agent should be done slowly and at a reduced temperature.

    • Choice of Base: While a strong base is needed, a less sterically hindered base may slightly favor nucleophilic attack over acting as a base for elimination. However, the primary driver for elimination is often the substrate and temperature.

    • Slow Addition: Adding the Diethyl (2-iodoethyl)phosphonate slowly to the generated nucleophile can help maintain a low concentration of the electrophile, which can sometimes suppress bimolecular elimination reactions.

Q3: The purification of my final product is challenging due to the presence of unreacted starting materials and byproducts. What are the best practices for purification?

Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the scale of the reaction and the nature of the impurities.

Recommended Purification Strategies:

  • Column Chromatography: For laboratory-scale preparations, flash column chromatography over silica gel is a highly effective method.[7][8]

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes or pentane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective for separating the desired product from less polar starting materials and more polar byproducts.[7][8] A common eluent system is a mixture of hexanes and ethyl acetate.[8]

  • Distillation: For larger scale purifications or to remove high-boiling impurities, vacuum distillation can be a viable option.[7] It's important to use a short-path distillation apparatus to minimize thermal decomposition of the product.

  • Aqueous Workup: A thorough aqueous workup is essential before purification. This typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl) to neutralize any remaining base, and a brine solution to aid in phase separation.

Typical Purification Protocol via Flash Chromatography:

StepDescription
1. Column Preparation Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.[8]
2. Sample Loading Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica-adsorbed sample to the top of the column.[8]
3. Elution Begin elution with a low-polarity solvent system and gradually increase the polarity.[8]
4. Fraction Collection Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[8]
5. Product Isolation Combine the pure fractions and remove the solvent using a rotary evaporator.[8]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling, storage, and reactivity of Diethyl (2-iodoethyl)phosphonate.

Q1: What are the proper storage and handling procedures for Diethyl (2-iodoethyl)phosphonate?
  • Storage: Diethyl (2-iodoethyl)phosphonate should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9] It is advisable to store it in its original, tightly sealed container. To minimize decomposition, storage in a refrigerator may be beneficial.

  • Handling: Always handle Diethyl (2-iodoethyl)phosphonate in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[10]

Q2: What are the potential side reactions to be aware of when using Diethyl (2-iodoethyl)phosphonate?

Besides elimination, other potential side reactions include:

  • Dialkylation: If the nucleophile has more than one acidic proton, dialkylation can occur where two molecules of Diethyl (2-iodoethyl)phosphonate react.[5] This can often be controlled by careful stoichiometry.

  • Hydrolysis: The phosphonate ester can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during workup.[11][12] It is important to perform the workup under neutral or mildly acidic/basic conditions and to avoid prolonged exposure to harsh pH.

Q3: What is the general reaction mechanism for alkylation with Diethyl (2-iodoethyl)phosphonate?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Mechanism:

Caption: The SN2 mechanism for alkylation with Diethyl (2-iodoethyl)phosphonate.

First, a suitable base deprotonates the nucleophile to generate a carbanion or other nucleophilic species. This nucleophile then attacks the carbon atom bearing the iodine in Diethyl (2-iodoethyl)phosphonate, displacing the iodide leaving group in a concerted fashion.[6][13]

References

  • Richardson, R. M., & Wiemer, D. F. (n.d.). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Bandyopadhyay, S., et al. (2008). Synthesis and biological evaluation of a phosphonate analog of the natural acetyl cholinesterase inhibitor cyclophostin. The Journal of Organic Chemistry, 73(21), 8386–8391.
  • Synthesis of phosphonate analogs of nucleotides with a 2,5-dihydro-1,2-oxaphospholene carbon skeleton. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Diethyl ethylphosphonate. (n.d.). PubChem. Retrieved from [Link]

  • DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Essential Guidelines for Handling Phosphonate Derivatives Safely. (2025, September 20). Htdchem. Retrieved from [Link]

  • Bandyopadhyay, S., et al. (2008). Synthesis and biological evaluation of a phosphonate analog of the natural acetyl cholinesterase inhibitor cyclophostin. Journal of Organic Chemistry.
  • Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • Knipe, A. C., & Sridar, V. (1986). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 1365-1369.
  • Danheiser, R. L., et al. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(6), 845-877.
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407.
  • Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. (2025, April 26). PubMed. Retrieved from [Link]

  • Bálint, E., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1548–1555.
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Kolmakov, K. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]

  • Van der Verren, T., et al. (2020). Bis(2,2,2-trifluoroethyl)
  • Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6013.
  • 22.7: Alkylation of Enolate Ions. (2025, March 13). Chemistry LibreTexts. Retrieved from [Link]

  • Wiemer, D. F., et al. (2011). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. The Journal of organic chemistry, 76(23), 9749–9757.
  • 10.7: Alkylation of Enolate Ions. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Demadis, K. D., & Sakkas, P. M. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Separation Science and Technology, 42(8), 1639-1649.
  • Improvement of selectivity/yield of Alkylation. (2023, December 23). Reddit. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407.
  • Richardson, R. M., & Wiemer, D. F. (n.d.). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2015). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
  • 22.8: Alkylation of Enolate Ions. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • SYNTHESIS OF Et 2 SBr•SbCl 5 Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Morita, T., Okamoto, Y., & Sakurai, H. (1981). The dealkylation of phosphate and phosphonate esters by iodotrimethylsilane : a mild and selective procedure. Journal of the Chemical Society, Perkin Transactions 1, 2163-2166.
  • Diethyl Phosphonate: Properties, Applications & Manufacturing Insights. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

Sources

Optimization

Preventing elimination side reactions when using iodoethyl phosphonates

A Guide to Preventing Elimination Side Reactions Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Elimination Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of iodoethyl phosphonates, with a specific focus on mitigating and preventing unwanted elimination side reactions. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying mechanistic reasoning to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of elimination side reactions when using iodoethyl phosphonates?

A1: The primary cause is a competing reaction pathway known as β-elimination.[1][2] In this reaction, a base removes a proton from the carbon atom adjacent (β-position) to the carbon bearing the iodide, leading to the formation of a double bond and yielding a vinyl phosphonate byproduct instead of the desired substitution product.[1][2] This process most commonly occurs through a concerted, one-step mechanism known as the E2 (Elimination Bimolecular) pathway.[3][4]

Q2: I've isolated a significant amount of vinyl phosphonate. What happened to my desired substitution reaction?

A2: The formation of vinyl phosphonate indicates that the E2 elimination pathway is outcompeting the desired SN2 (Substitution Nucleophilic Bimolecular) reaction. Several factors can tip the balance in favor of elimination, including the choice of base, reaction temperature, and solvent. Your nucleophile is acting as a base, abstracting a proton, rather than as a nucleophile attacking the carbon atom.[1]

Q3: How critical is the choice of base in preventing elimination?

A3: The choice of base is one of the most critical factors.[5] Strong, sterically hindered (bulky) bases will preferentially abstract the more accessible β-hydrogen, favoring the E2 reaction.[6][7][8][9] Conversely, a good nucleophile that is a weaker or less hindered base is more likely to attack the electrophilic carbon, promoting the desired SN2 reaction.[6][10]

Q4: Does reaction temperature influence the formation of elimination byproducts?

A4: Yes, temperature has a significant impact. Elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in the number of product molecules, which is entropically favored.[11][12][13] Consequently, increasing the reaction temperature will favor the elimination pathway over substitution.[11][12][14] If you are observing elimination, lowering the temperature is a key troubleshooting step.

Q5: What is the ideal type of solvent for minimizing elimination with iodoethyl phosphonates?

A5: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally recommended.[15][16][17][18] These solvents effectively solvate the cation of your base/nucleophile but leave the anion relatively "naked" and highly reactive, which enhances the rate of SN2 reactions.[17] Polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which can slow down the desired SN2 reaction and potentially allow the E2 pathway to become more competitive.[17][19][20]

In-Depth Mechanistic Analysis: The SN2 vs. E2 Competition

The use of iodoethyl phosphonates in synthesis hinges on the successful execution of an SN2 reaction, where a nucleophile displaces the iodide leaving group. However, this substrate is susceptible to a competing E2 elimination reaction. Understanding the factors that govern this competition is crucial for optimizing your experimental conditions.

The substrate, a primary alkyl iodide, is generally well-suited for SN2 reactions due to minimal steric hindrance at the reaction center.[6][21] However, the presence of β-hydrogens provides an avenue for the E2 pathway. The outcome of the reaction is therefore determined by the interplay of the base/nucleophile, solvent, and temperature.

SN2_vs_E2 sub I-CH₂-CH₂-PO(OR)₂ (Iodoethyl Phosphonate) ts_sn2 Transition State (SN2) [Nu---CH₂---I] sub->ts_sn2 SN2 Path (Nucleophilic Attack) ts_e2 Transition State (E2) [B---H---CH---CH---I] sub->ts_e2 E2 Path (Proton Abstraction) nu_base Nu:⁻ / B:⁻ (Nucleophile / Base) nu_base->ts_sn2 nu_base->ts_e2 prod_sn2 Nu-CH₂-CH₂-PO(OR)₂ (Substitution Product) ts_sn2->prod_sn2 Desired Product prod_e2 CH₂=CH-PO(OR)₂ (Vinyl Phosphonate) ts_e2->prod_e2 Side Product

Figure 1. Competing SN2 and E2 reaction pathways for iodoethyl phosphonates.

As illustrated in Figure 1, the reagent can act as a nucleophile, attacking the α-carbon (SN2 path), or as a base, abstracting a β-hydrogen (E2 path). Your goal is to select conditions that lower the activation energy of the SN2 pathway relative to the E2 pathway.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with iodoethyl phosphonates.

Problem: High Yield of Vinyl Phosphonate Byproduct

If you observe a significant amount of the elimination byproduct, proceed through the following checks.

Troubleshooting_Workflow start Problem: High % of Elimination Product check_base Step 1: Evaluate the Base Is it strong and/or bulky? (e.g., t-BuOK, LDA) start->check_base change_base Action: Switch to a weaker, less hindered base (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_temp Step 2: Check Temperature Is the reaction run > 25 °C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature to 0 °C or below. Monitor reaction progress. check_temp->lower_temp Yes check_solvent Step 3: Check Solvent Is it a polar protic solvent? (e.g., EtOH, MeOH) check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Switch to a polar aprotic solvent (e.g., Acetonitrile, DMF) check_solvent->change_solvent Yes success Problem Solved: Desired SN2 Product is Major check_solvent->success No change_solvent->success

Sources

Troubleshooting

Purification methods for removing unreacted Diethyl (2-iodoethyl)phosphonate

Ticket ID: PUR-DEIEP-001 Status: Open Assigned Specialist: Senior Application Scientist Urgency: High (Reagent Instability/Toxicity) Executive Summary You are likely encountering difficulties removing unreacted Diethyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-DEIEP-001 Status: Open Assigned Specialist: Senior Application Scientist Urgency: High (Reagent Instability/Toxicity)

Executive Summary

You are likely encountering difficulties removing unreacted Diethyl (2-iodoethyl)phosphonate (DEIEP) from your reaction mixture. This reagent is a "sticky" alkylating agent. It possesses high polarity due to the phosphonate group, yet significant lipophilicity due to the ethyl chains and iodine atom.

Standard workups often fail because:

  • High Boiling Point: It requires high vacuum to distill, risking thermal decomposition (iodine liberation).

  • UV Invisibility: It lacks a strong chromophore, making standard UV-triggered fractionation unreliable.

  • Similar Polarity: It often co-elutes with other polar Arbuzov products.

This guide details three validated purification workflows: Vacuum Distillation , Chemical Scavenging , and Chromatographic Isolation .

Safety Directive: Alkylating Hazard

STOP. Before proceeding, acknowledge that DEIEP is a potent alkylating agent . It can alkylate DNA and proteins.

  • PPE: Double nitrile gloves.

  • Neutralization: All glassware and waste must be treated with a dilute amine solution (e.g., 10% ethanolic ammonia) or thiosulfate to quench residual alkyl iodide before washing.

Module 1: Physicochemical Removal (Distillation)

Best For: Large scale (>10g) synthesis of DEIEP where the product is thermally stable.

The Protocol

DEIEP has a high boiling point.[1] Atmospheric distillation will decompose the molecule, turning your oil dark purple/brown (iodine release). You must use a Kugelrohr or short-path distillation setup under high vacuum.

ParameterSpecificationNote
Pressure < 0.5 mmHgCritical. Use a high-vac pump, not a water aspirator.
Bath Temp 100–110 °CDo not exceed 130 °C to prevent C-I bond homolysis.
Condenser Dry Ice / AcetoneThe iodide is volatile under high vac; trap it effectively.

Troubleshooting:

  • Issue: The distillate is turning pink.

  • Cause: Iodine is being liberated. Your bath temperature is too high, or your vacuum is insufficient.

  • Fix: Add copper turnings to the boiling flask to scavenge free iodine in situ.

Module 2: Chemical Scavenging (Recommended)

Best For: Removing small amounts (10–20 mol%) of excess DEIEP from a reaction mixture. This is the "Smart Chemist" approach that avoids thermal stress.

The Logic

Since DEIEP is an electrophile (alkyl iodide), we can use a solid-supported nucleophile to "grab" it. The impurity becomes bound to a bead, which is then filtered off.

Workflow Diagram

ScavengingWorkflow Crude Crude Mixture (Product + Excess DEIEP) Resin Add Scavenger Resin (PS-Thiophenol or Silica-Thiol) Crude->Resin Dissolve in DCM/THF Stir Agitate (4-16h @ RT) Resin->Stir S_N2 Reaction Filter Filtration (Fritted Funnel) Stir->Filter Filtrate Pure Product (In Solution) Filter->Filtrate Collect Liquid Waste Solid Waste (Resin-bound DEIEP) Filter->Waste Trap Solids

Figure 1: Solid-phase scavenging workflow for removing alkylating agents.

Protocol
  • Reagent: Use Polymer-Supported Thiophenol (PS-Thiophenol) or Silica-Thiol .[2] Thiols are superior nucleophiles for alkyl iodides compared to amines.

  • Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amount of unreacted DEIEP.

  • Solvent: DCM or THF (swells polystyrene resins well).

  • Time: Stir gently (do not use a magnetic bar that grinds the beads) for 4–12 hours.

  • Check: Monitor by TLC (see Module 3). If DEIEP persists, add more resin or heat to 40°C.

Module 3: Chromatographic Separation

Best For: Final purification of complex mixtures.

The Visibility Problem

DEIEP is effectively invisible on standard UV (254 nm) unless it reacts. You cannot rely on the UV trace of your flash system.

Visualization Guide

Use the following stains to differentiate the phosphonate product from the iodide impurity.

Stain ReagentTargetAppearanceMechanism
NBP (4-(p-nitrobenzyl)pyridine) Alkyl Halides (DEIEP) Blue/Purple spots on whiteAlkylation of pyridine ring (specific to the impurity).
Hanessian’s Stain (Molybdate) Phosphonates Blue spots on whiteComplexation with Phosphorus (stains both product and impurity).
Iodine Chamber General OrganicsBrown/Yellow spotsIntercalation (reversible).
Flash Chromatography Strategy
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DEIEP is polar.

    • Weak Eluent: 100% Dichloromethane (DCM).

    • Strong Eluent: 0–10% Methanol in DCM.

    • Gradient: Start 100% DCM. If DEIEP does not elute, gradient to 5% MeOH/DCM.

  • Detection: If using automated flash (e.g., CombiFlash/Biotage), use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index). Do not rely on UV.

Troubleshooting & FAQs

Q1: I distilled my product, but the NMR shows a multiplet at 3.2 ppm that won't go away.

A: This is the characteristic signal of the


 protons. If distillation didn't remove it, you likely have an azeotrope or the boiling points are too close.
  • Fix: Switch to Chemical Scavenging (Module 2). The thiol resin will selectively remove the species containing the iodine atom.

Q2: My column fractions are pure by TLC, but turn brown overnight.

A: You likely have trace DEIEP that is decomposing and releasing iodine.

  • Fix: Wash your organic phase with 10% Sodium Thiosulfate (

    
    ) during workup. This reduces 
    
    
    
    to water-soluble iodide (
    
    
    ), preventing the color change and "cleaning" the oil.
Q3: Can I use basic alumina instead of silica?

A: Caution. Phosphonate esters can hydrolyze on highly basic supports. Neutral alumina is safer. However, silica is generally compatible with DEIEP if the contact time is short (< 2 hours).

Decision Matrix

Use this logic flow to select your method:

DecisionTree Start Start: Impurity is DEIEP Scale What is your scale? Start->Scale Large > 10 grams Scale->Large Small < 1 gram Scale->Small Stability Is Product Thermally Stable? Large->Stability Scavenge Resin Scavenging (Module 2) Small->Scavenge Quickest Flash Flash Chrom (ELSD/Stain) (Module 3) Small->Flash High Purity Req Distill High Vac Distillation (Module 1) Stability->Distill Yes (>100°C) Stability->Flash No

Figure 2: Method selection decision tree based on scale and stability.

References

  • Arbuzov Reaction & Phosphon

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430.

  • Physical Properties of Phosphon

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25250, Diethyl (2-chloroethyl)phosphonate (Analogous structure for BP/Safety data).

  • Purific

    • Marsh, A., et al. (1997). Solid-supported reagents and scavengers in synthesis.[2][3][4] Tetrahedron Letters. (Demonstrates thiol resins for alkyl halide removal).

  • TLC Staining Protocols

    • University of Rochester. (n.d.). TLC Stains and Visualization. (Confirming NBP for alkylating agents and Molybdate for phosphonates).

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Diethyl (2-iodoethyl)phosphonate in Sterically Hindered Systems

Welcome to the technical support center for Diethyl (2-iodoethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl (2-iodoethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile reagent, particularly in sterically demanding environments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these synthetic hurdles.

Introduction: Understanding the Challenge

Diethyl (2-iodoethyl)phosphonate is a valuable C2-building block in organic synthesis, primarily utilized in nucleophilic substitution and Horner-Wadsworth-Emmons (HWE) reactions. The presence of a primary iodide provides a reactive site for alkylation due to iodide being an excellent leaving group.[1][2] However, when the reacting partner—be it a nucleophile or a carbonyl compound—is sterically hindered, the reaction rates can plummet, leading to low yields or complete recovery of starting materials. This guide will dissect the causes of this diminished reactivity and offer practical, field-proven solutions.

Section 1: Troubleshooting Guide for Low Reactivity

This section addresses specific problems you might be facing in the lab. Each issue is followed by a diagnosis of probable causes and a series of actionable solutions.

Issue 1: Low Yield in Nucleophilic Substitution (SN2) with a Bulky Nucleophile

You are attempting to alkylate a sterically hindered nucleophile (e.g., a bulky secondary amine, a hindered enolate, or a tertiary alkoxide) with Diethyl (2-iodoethyl)phosphonate and observing minimal product formation.

Probable Causes:

  • Steric Hindrance: The primary reason for low reactivity is the steric bulk of the nucleophile impeding its approach to the electrophilic carbon of the C-I bond.[3][4] This raises the activation energy of the SN2 transition state.

  • Insufficient Nucleophilicity: While bulky, your nucleophile may also not be sufficiently reactive under the chosen conditions.

  • Poor Solubility: One or more of your reactants may not be fully dissolved, limiting the effective concentration.

  • Inappropriate Solvent: The solvent may not be optimal for an SN2 reaction, failing to stabilize the transition state effectively.

Solutions & Protocols:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[3] Monitor the reaction closely for any signs of decomposition.

  • Solvent Optimization: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents can enhance the nucleophilicity of your reactant and help stabilize the charged transition state.[3]

  • Use of a Stronger, Non-Nucleophilic Base (for enolates): Ensure complete and irreversible formation of the enolate by using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).

  • Change the Cation: For enolate alkylations, the counter-ion can play a significant role. Switching from Li⁺ to K⁺ (e.g., using KHMDS) can sometimes lead to a more reactive, "naked" enolate.

  • Consider Alternative Reagents: If optimization fails, a more reactive electrophile may be necessary. While iodide is an excellent leaving group, a triflate (trifluoromethanesulfonate) analogue would be even more reactive.

Issue 2: No Reaction in a Horner-Wadsworth-Emmons (HWE) Olefination with a Hindered Ketone/Aldehyde

You have successfully deprotonated Diethyl (2-iodoethyl)phosphonate (or a derivative thereof) to form the ylide, but upon addition of a sterically hindered ketone or aldehyde, you only recover the starting materials.

Probable Causes:

  • Highly Hindered Carbonyl: The steric bulk around the carbonyl group is preventing the approach of the phosphonate ylide.[5] This is a common issue with ketones that are di- or tri-substituted at the α-position.

  • Insufficiently Reactive Ylide: The phosphonate ylide, while nucleophilic, may not be reactive enough to attack the highly hindered carbonyl.[5]

  • Reversible Addition: The initial nucleophilic addition may be occurring but is reversible, and the subsequent elimination to form the oxaphosphetane intermediate is too slow.

Solutions & Protocols:

  • Modify the Phosphonate Reagent (Still-Gennari Modification): Employ a phosphonate with more electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. This increases the acidity of the α-protons and the reactivity of the resulting ylide, which can accelerate the elimination of the oxaphosphetane intermediate.[6]

  • Masamune-Roush Conditions: For base-sensitive substrates, using lithium chloride (LiCl) and a milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (TEA) can be effective.[7] LiCl helps to coordinate with the carbonyl oxygen, increasing its electrophilicity, and also facilitates the elimination step.

  • Elevated Temperatures and Prolonged Reaction Times: As with SN2 reactions, increasing the thermal energy can help overcome the high activation barrier.[5]

  • Use of Additives: The addition of certain salts, like MgBr₂, can sometimes promote the reaction by acting as a Lewis acid.

Table 1: Comparison of HWE Reaction Conditions for Hindered Systems
ConditionBaseSolventTemperatureKey Feature
Standard NaH, KHMDSTHF, DME-78 °C to RTGeneral purpose
Masamune-Roush LiCl, DBU/TEAAcetonitrile0 °C to RTGood for base-sensitive substrates
Still-Gennari KHMDSTHF, 18-crown-6-78 °CPromotes Z-alkene formation, highly reactive ylide
Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low reactivity.

TroubleshootingWorkflow Troubleshooting Low Reactivity start Low Yield or No Reaction reaction_type Identify Reaction Type start->reaction_type sn2 S_N_2 Reaction reaction_type->sn2 Nucleophilic Substitution hwe HWE Reaction reaction_type->hwe Olefination sn2_solutions Increase Temp Change Solvent (DMF, DMSO) Stronger Base (for enolates) sn2->sn2_solutions hwe_solutions Modify Phosphonate (Still-Gennari) Masamune-Roush Conditions Increase Temp hwe->hwe_solutions reassess Reassess & Consider Alternative Reagents sn2_solutions->reassess If still low yield hwe_solutions->reassess If still no reaction

Caption: A decision tree for troubleshooting reactions involving Diethyl (2-iodoethyl)phosphonate.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is Diethyl (2-iodoethyl)phosphonate preferred over the corresponding bromide or chloride?

A1: The preference for the iodo- derivative stems from the fact that iodide is a superior leaving group compared to bromide and chloride.[2] This is due to the weaker carbon-iodine bond and the greater stability of the iodide anion in solution.[8] Consequently, reactions with Diethyl (2-iodoethyl)phosphonate are generally faster and can often be performed under milder conditions.

Q2: Can I synthesize Diethyl (2-iodoethyl)phosphonate in my own lab?

A2: Yes, a common method for synthesizing alkyl phosphonates is the Michaelis-Arbuzov reaction.[9] This would involve reacting a trialkyl phosphite, such as triethyl phosphite, with a 1,2-dihaloethane (e.g., 1-bromo-2-iodoethane or 1,2-diiodoethane). However, careful control of stoichiometry and reaction conditions is necessary to favor the desired monosubstitution product.

Q3: My reaction is turning dark brown/black at elevated temperatures. What is happening?

A3: A dark coloration, especially when heating reactions containing iodides, often indicates decomposition and the formation of elemental iodine (I₂). This can be a sign that your reaction conditions are too harsh for your starting materials or product. Consider running the reaction at a slightly lower temperature for a longer duration or using a milder base if applicable.

Q4: Are there any less sterically hindered alternatives to the diethyl phosphonate group?

A4: While the diethyl phosphonate moiety is common, you could consider using the dimethyl phosphonate analogue. The smaller methyl groups may offer a slight reduction in steric bulk.[10] However, the difference in reactivity may not be substantial in highly congested systems. A more significant change would be to modify the electronic properties of the phosphonate, as in the Still-Gennari modification.[6]

Section 3: Experimental Protocols

Protocol 1: Optimized SN2 Alkylation of a Hindered Secondary Amine

This protocol provides a starting point for the alkylation of a sterically demanding secondary amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered secondary amine (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Alkylation: Slowly add a solution of Diethyl (2-iodoethyl)phosphonate (1.1 eq.) in anhydrous DMF via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture with saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction with a Hindered Ketone using Masamune-Roush Conditions

This protocol is adapted for carbonyl compounds that are sensitive to strong bases.

  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (1.5 eq.) and anhydrous acetonitrile. Stir the suspension vigorously.

  • Reagent Addition: Add Diethyl (2-iodoethyl)phosphonate (or its ylide-forming derivative) (1.2 eq.) to the suspension.

  • Base Addition: Cool the mixture to 0 °C and add DBU (1.5 eq.) dropwise. Stir for 30-60 minutes.

  • Carbonyl Addition: Add a solution of the hindered ketone (1.0 eq.) in anhydrous acetonitrile dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash chromatography.

Conclusion

While the low reactivity of Diethyl (2-iodoethyl)phosphonate in sterically hindered environments presents a significant challenge, it is one that can be overcome through systematic troubleshooting and optimization. By understanding the underlying principles of steric hindrance and reactivity, and by judiciously selecting reaction conditions, solvents, and activating agents, researchers can successfully employ this valuable reagent in the synthesis of complex molecules.

References

  • Wikipedia. (2023, October 27). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). DBU-Promoted Alkylation of Alkyl Phosphinates and H-Phosphonates. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ChemRxiv. (2021). Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: “Low Waste” Alkyl Halide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the HWE reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Retrieved from [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.
  • Wikipedia. (2023, April 2). Diethylphosphite. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Chemistry Steps. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]

  • Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Power of Phosphonates: Exploring Diethyl 2,2-Diethoxyethylphosphonate in Synthesis. Retrieved from [Link]

  • ACS Omega. (2022). Development of a Synthesis Route for Chiral α-Amidophosphonates with Enhanced Optical Purity. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. Retrieved from [Link]

  • Semantic Scholar. (2013). Diethyl (iodoethynyl)phosphonate and (iodoethynyl)diphenylphosphane oxide: crystal structures and some cycloaddition reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • MDPI. (2021). Selective Esterification of Phosphonic Acids. Retrieved from [Link]

  • YouTube. (2021, October 31). FACTORS AFFECTING REACTIVITY IN SUBSTITUTION REACTIONS: STRUCTURE OF ALKYL GROUP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Solvent Selection for Diethyl (2-iodoethyl)phosphonate Substitution Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Diethyl (2-iodoethyl)phosphonate. This guide provides in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Diethyl (2-iodoethyl)phosphonate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical aspect of solvent selection for successful substitution reactions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter. Each issue is presented in a question-and-answer format, providing explanations and actionable steps to resolve the problem.

Issue 1: Low or No Product Yield

Question: I am performing a substitution reaction with Diethyl (2-iodoethyl)phosphonate and a moderately strong nucleophile, but I'm observing very low conversion to my desired product. What are the likely solvent-related causes?

Answer: Low product yield in a substitution reaction with a primary alkyl iodide like Diethyl (2-iodoethyl)phosphonate is often directly linked to the choice of solvent, which significantly influences the nucleophile's reactivity. The reaction likely proceeds via an Sₙ2 mechanism, which is highly sensitive to the solvent environment.[1][2][3]

Potential Causes and Solutions:

  • Use of Protic Solvents: If you are using a polar protic solvent such as water, methanol, or ethanol, your nucleophile is likely being stabilized and rendered less reactive through hydrogen bonding.[2][4] This "solvent cage" around the nucleophile hinders its ability to attack the electrophilic carbon.

    • Solution: Switch to a polar aprotic solvent . Recommended solvents include Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[1] These solvents will solvate the counter-ion of the nucleophile but will not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[1] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[2][4]

  • Insufficient Solvent Polarity: While nonpolar solvents do not solvate the nucleophile, they are often unsuitable because most nucleophiles (which are often ionic salts) will not dissolve to an appreciable concentration.[2][4]

    • Solution: Ensure your chosen polar aprotic solvent has a sufficiently high dielectric constant to dissolve the nucleophile and substrate. DMF and DMSO are excellent choices for dissolving a wide range of nucleophiles.

  • Solvent Purity: The presence of water or other protic impurities in your aprotic solvent can significantly reduce the reaction rate.

    • Solution: Use anhydrous solvents for your reaction. Ensure your glassware is thoroughly dried before use.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired substituted phosphonate, but I am also observing significant amounts of an elimination byproduct. How can my choice of solvent influence this?

Answer: The competition between substitution (Sₙ2) and elimination (E2) pathways is a common challenge. While the primary nature of the substrate, Diethyl (2-iodoethyl)phosphonate, favors substitution, the solvent can play a role in promoting elimination, especially with sterically hindered or strongly basic nucleophiles.

Potential Causes and Solutions:

  • Solvent Promoting Elimination: While polar aprotic solvents are generally preferred for Sₙ2 reactions, a highly polar solvent can also stabilize the transition state of the E2 pathway to some extent.

    • Solution: If elimination is a significant issue, consider using a less polar aprotic solvent like acetone or acetonitrile, which may favor the Sₙ2 pathway more exclusively. Additionally, ensure your nucleophile is not excessively basic for the desired transformation.

Issue 3: Slow Reaction Rate

Question: My substitution reaction is proceeding, but it is extremely slow, requiring extended reaction times and elevated temperatures. How can I accelerate the reaction by optimizing the solvent?

Answer: A slow reaction rate, assuming an appropriate temperature, points towards a suboptimal solvent environment that is not effectively promoting the Sₙ2 mechanism.

Potential Causes and Solutions:

  • Suboptimal Solvent Choice: As discussed, the use of polar protic solvents will drastically slow down an Sₙ2 reaction.[1][2]

    • Solution: The most effective way to increase the rate is to switch to a polar aprotic solvent. The order of effectiveness in accelerating Sₙ2 reactions is generally DMSO > DMF > Acetonitrile > Acetone. This is due to their ability to solvate cations while leaving the anion (nucleophile) highly reactive.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding solvent selection for the substitution reactions of Diethyl (2-iodoethyl)phosphonate.

Q1: Why is solvent selection so critical for substitution reactions of Diethyl (2-iodoethyl)phosphonate?

A1: Diethyl (2-iodoethyl)phosphonate is a primary alkyl iodide. Substitution reactions at a primary carbon predominantly proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][5] In this concerted, one-step process, the nucleophile attacks the electrophilic carbon at the same time the leaving group (iodide) departs.[3] The solvent plays a crucial role by:

  • Solvating the Reactants: The solvent must be polar enough to dissolve both the substrate and the nucleophile.[2][4]

  • Influencing Nucleophile Reactivity: The solvent's ability to interact with the nucleophile can either enhance or diminish its reactivity. Polar aprotic solvents increase nucleophilicity, while polar protic solvents decrease it.[1][2]

Q2: What are the key differences between polar aprotic and polar protic solvents in the context of this reaction?

A2:

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They strongly solvate anions (nucleophiles) through hydrogen bonding, creating a "solvent cage" that stabilizes the nucleophile and reduces its energy and reactivity.[2][4] This leads to a slower Sₙ2 reaction rate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[1] They possess a significant dipole moment and can effectively solvate cations. However, they do not strongly solvate anions. This leaves the nucleophile relatively "naked" and highly reactive, significantly accelerating the Sₙ2 reaction.[1][2]

Q3: Are there any specific considerations for the phosphonate group when selecting a solvent?

A3: The phosphonate group is polar and can influence the overall polarity of the substrate. It is generally stable under typical Sₙ2 conditions. However, in the presence of strong bases and certain solvents, side reactions at the phosphorus center can occur, though this is less common in simple substitution at the alkyl chain. The choice of a polar aprotic solvent is generally compatible with the phosphonate moiety.

Q4: Can I use a nonpolar solvent for this reaction?

A4: It is generally not recommended to use a nonpolar solvent like hexane or toluene. While a nonpolar solvent would not solvate and deactivate the nucleophile, it will likely fail to dissolve a sufficient concentration of the (often ionic) nucleophile for the reaction to proceed at a reasonable rate.[2][4]

Data Presentation: Solvent Properties and their Impact on Sₙ2 Reactions

The table below summarizes the properties of common solvents and their general suitability for substitution reactions of Diethyl (2-iodoethyl)phosphonate.

SolventClassDielectric Constant (ε) at 20°CBoiling Point (°C)Suitability for Sₙ2 ReactionsRationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Excellent High polarity effectively dissolves reactants; does not solvate the nucleophile, leading to a very fast reaction rate.[1]
Dimethylformamide (DMF) Polar Aprotic37153Excellent Similar to DMSO, it is a strong choice for promoting Sₙ2 reactions.[1]
Acetonitrile (ACN) Polar Aprotic37.582Good A good polar aprotic solvent that effectively promotes Sₙ2 reactions.[1]
Acetone Polar Aprotic2156Good Less polar than DMF and DMSO, but still a very effective solvent for many Sₙ2 reactions.[1][2]
Methanol Polar Protic3365Poor Solvates and deactivates the nucleophile through hydrogen bonding, leading to a slow reaction rate.[2][4]
Ethanol Polar Protic24.578Poor Similar to methanol, it will hinder the Sₙ2 reaction.
Water Polar Protic80100Very Poor Strongly solvates nucleophiles, significantly slowing the Sₙ2 reaction.[2]
Tetrahydrofuran (THF) Polar Aprotic (borderline)7.666Moderate Can be used, but its lower polarity may limit the solubility of some nucleophiles. Often used in reactions with organometallics.[6]
Hexane Nonpolar1.969Unsuitable Will not dissolve most common nucleophiles.[2][4]

Experimental Protocols and Visualization

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline. Specific concentrations, temperatures, and reaction times should be optimized for your particular nucleophile.

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reactant Addition: To a round-bottom flask equipped with a magnetic stir bar, add the Diethyl (2-iodoethyl)phosphonate and the chosen anhydrous polar aprotic solvent (e.g., DMF or ACN).

  • Nucleophile Addition: Dissolve the nucleophile in the same anhydrous solvent and add it to the reaction mixture. If the nucleophile is a salt, ensure it is finely powdered and dried.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to moderate heating, e.g., 50-80 °C, may be required depending on the nucleophile's reactivity).

  • Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and the nature of the product. A typical work-up may involve quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation, as appropriate.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an optimal solvent for the substitution reaction of Diethyl (2-iodoethyl)phosphonate.

SolventSelection Solvent Selection for Diethyl (2-iodoethyl)phosphonate Substitution A Start: Substitution on Diethyl (2-iodoethyl)phosphonate B Is the nucleophile charged (e.g., an anion)? A->B C Use a Polar Aprotic Solvent (e.g., DMSO, DMF, ACN, Acetone) B->C Yes I Is the nucleophile neutral (e.g., an amine)? B->I No E Is high reactivity/fast rate critical? C->E D Consider a Polar Protic Solvent (e.g., Methanol, Ethanol) (Reaction will be slower) H End: Optimized Solvent Choice D->H F Use DMSO or DMF E->F Yes G ACN or Acetone are suitable alternatives E->G No F->H G->H I->D Possible, but may be slower J Polar aprotic solvents are still generally preferred I->J J->E

Caption: Decision tree for optimal solvent selection in Sₙ2 reactions.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (2023, April 26). Frontiers in Chemistry. Retrieved from [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (2023, April 26). National Institutes of Health. Retrieved from [Link]

  • Sn1 vs Sn2: Solvent effects (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • Factors Affecting SN2 Reactions. (n.d.). Chad's Prep®. Retrieved from [Link]

  • Green phosphonate chemistry – Does it exist? (2024, December 11). RSC Publishing. Retrieved from [Link]

  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (2018, September 11). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (n.d.). Chemical Reviews. Retrieved from [Link]

  • Diethyl Benzylphosphonate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. (n.d.). DTIC. Retrieved from [Link]

  • Chapter 4: Nucleophilic Substitution Part II. (n.d.). OCLUE. Retrieved from [Link]

  • Kinetics of Nucleophilic Substitution Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020, June 23). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Diethyl (iodoethynyl)phosphonate and (iodoethynyl)diphenylphosphane oxide: crystal structures and some cycloaddition reactions. (2020, June 30). Semantic Scholar. Retrieved from [Link]

  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • formation of phosphonate esters with the Arbuzov reaction. (2019, January 10). YouTube. Retrieved from [Link]

  • substitution & elimination reactions of alkyl halides. (2019, July 17). YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Iodine Removal in Phosphonate Synthesis

Topic: Purification Protocols for Iodine ( ) and Iodide ( ) Species in Phosphonate Mixtures Document ID: TSC-PHOS-004 Last Updated: 2025-05-15 Role: Senior Application Scientist The "Red Flag" Dashboard: Diagnostic Visua...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols for Iodine (


) and Iodide (

) Species in Phosphonate Mixtures Document ID: TSC-PHOS-004 Last Updated: 2025-05-15 Role: Senior Application Scientist

The "Red Flag" Dashboard: Diagnostic Visuals

Before initiating a purification protocol, identify the specific nature of your iodine contamination. Phosphonate synthesis (via Michaelis-Arbuzov or silylation-mediated pathways) often yields distinct iodine species with unique visual signatures.

Visual SymptomProbable CauseChemical SpeciesRecommended Protocol
Deep Violet / Purple Elemental Iodine (Anhydrous)

in non-polar solvent
Protocol B (Copper)
Dark Brown / Amber Iodine-Iodide Complex

(Triiodide) in polar/aqueous
Protocol A (Thiosulfate)
Pale Yellow / Straw Trace Iodine or Alkyl IodideResidual

or

Protocol A or Vacuum Distillation
Cloudy / Precipitate Metal Iodide Salts

,

Filtration / Aqueous Wash

Core Protocols

Protocol A: The Aqueous Standard (Sodium Thiosulfate)

Best For: Lipophilic phosphonate esters stable to mild aqueous conditions. Mechanism: Redox quenching. Thiosulfate reduces colored iodine (


) to colorless water-soluble iodide (

).[1]

The Science of Validation: This protocol is self-validating. The reaction is stoichiometric and instantaneous.

  • Reaction:

    
    
    
  • Endpoint: Complete disappearance of color in the organic phase.

Step-by-Step Workflow:

  • Preparation: Prepare a 10% w/v aqueous solution of sodium thiosulfate (

    
    ).
    
  • Biphasic Mix: Add the thiosulfate solution to your reaction mixture (ratio 1:1 v/v).

  • Agitation: Vigorously stir or shake for 5–10 minutes.

    • Why? Iodine extraction is diffusion-controlled. High surface area between phases is critical.

  • Visual Check: The organic layer should turn from brown/purple to clear/pale yellow.

  • Separation: Separate the organic layer.

  • Validation (Starch Test): Dip a strip of starch-iodide paper into the organic layer.

    • Blue/Black: Iodine remains.[2][3][4] Repeat wash.[3]

    • White: Iodine removed.[1][2][3][4][5][6][7][8]

  • Brine Wash: Wash the organic layer with saturated brine to remove entrained water/salts before drying over

    
    .
    
Protocol B: The Anhydrous Scavenger (Activated Copper)

Best For: Water-sensitive phosphonates or hydrolytically unstable intermediates (e.g., silyl phosphonites). Mechanism: Surface reaction. Elemental copper reacts with iodine to form insoluble Copper(I) Iodide (


).

Step-by-Step Workflow:

  • Activation: Wash copper turnings with dilute HCl, then water, acetone, and dry under vacuum.

    • Why? Removes surface oxides (

      
      ) that passivate the metal, exposing reactive 
      
      
      
      .
  • Addition: Add activated copper (approx. 2-5 eq. relative to estimated iodine) directly to the reaction flask.

  • Stirring: Stir at room temperature for 1–4 hours.

  • Observation:

    • Solution color fades.[1][3][9]

    • Copper surface turns grey/white (formation of

      
       precipitate).[9]
      
  • Filtration: Filter the mixture through a pad of Celite to remove the copper and CuI byproducts.

Mechanistic Visualization

The following diagram details the decision logic and chemical pathways for iodine removal.

IodineRemoval Start Reaction Mixture Contains Iodine Species CheckSolubility Is Product Water Sensitive? Start->CheckSolubility Aqueous Protocol A: Aqueous Thiosulfate Wash CheckSolubility->Aqueous No (Stable) Anhydrous Protocol B: Activated Copper Turnings CheckSolubility->Anhydrous Yes (Unstable) Redox Mechanism: Redox I2 + 2S2O3(2-) -> 2I(-) + S4O6(2-) Aqueous->Redox PhaseSep Phase Separation (Iodide goes to Aqueous) Redox->PhaseSep Clean Purified Phosphonate (Colorless) PhaseSep->Clean SurfaceRxn Mechanism: Surface Capture 2Cu + I2 -> 2CuI (Solid) Anhydrous->SurfaceRxn Filter Filtration (Celite) SurfaceRxn->Filter Filter->Clean

Caption: Decision matrix for selecting the appropriate iodine removal protocol based on substrate stability.

Troubleshooting & FAQs

Q1: I used thiosulfate, but the organic layer is still yellow. Why?

  • Diagnosis: You likely have Alkyl Iodides (

    
    ) rather than elemental iodine.
    
  • Explanation: In Arbuzov reactions, alkyl iodides (e.g., Ethyl Iodide) are byproducts. Thiosulfate only reduces oxidants (

    
    ); it does not react with alkyl iodides.
    
  • Solution: Alkyl iodides are volatile. Use rotary evaporation with a high-vacuum pump. If the boiling point is high, you may need a scavenger resin (e.g., amine-functionalized silica) to perform a nucleophilic displacement.

Q2: The thiosulfate wash created a stubborn emulsion.

  • Cause: Phosphonates act as surfactants due to their polar P=O head and lipophilic tails.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (Salting out).

    • Filter the emulsion through a glass frit or Celite pad to break surface tension.

    • Add a small amount of Methanol to the organic phase to disrupt the emulsion.

Q3: Can I use Sodium Bisulfite (


) instead of Thiosulfate? 
  • Answer: Yes, but with a caveat.

  • Risk: Bisulfite is acidic. If your phosphonate ester is acid-sensitive (prone to hydrolysis), the drop in pH could degrade your product. Always buffer bisulfite solutions to pH 7 with Sodium Bicarbonate before use.

Q4: My product binds to Copper. How do I remove iodine anhydrously without Cu?

  • Alternative: Use Cyclohexene or Pinacol .

  • Mechanism: These alkenes act as iodine scavengers, reacting to form vicinal diiodides which are often more easily separated by chromatography than free iodine.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for thiosulfate titration and iodine removal). 5

  • McKenna, C. E.; Higa, M. T.; Cheung, N. H.; McKenna, M. C. "The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane."[10] Tetrahedron Letters, 1977 , 18(2), 155-158. (Context for silyl-mediated phosphonate synthesis and halogen byproducts). 10

  • Bhattacharya, A. K.; Thyagarajan, G. "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 1981 , 81(4), 415–430. (Comprehensive review of the reaction mechanism and alkyl halide byproducts). 11

  • Cohen, R. J.; Fox, D. L.; Eubank, J. F.; Salvatore, R. N. "Efficient and Mild Removal of Iodine from Reaction Mixtures." Tetrahedron Letters, 2003 (General context on iodine scavenging protocols).

Sources

Troubleshooting

Technical Support Center: Accelerating Coupling Reactions with Diethyl (2-iodoethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive resource for troubleshooting and optimizing coupling reactions involving diethyl (2-iodoethyl)phosphonate. This guide, designe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for troubleshooting and optimizing coupling reactions involving diethyl (2-iodoethyl)phosphonate. This guide, designed by our senior application scientists, provides in-depth technical support through a series of frequently asked questions and troubleshooting scenarios. Our goal is to empower you to overcome common experimental hurdles and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic systems for coupling diethyl (2-iodoethyl)phosphonate with nucleophiles?

When coupling diethyl (2-iodoethyl)phosphonate, an unactivated alkyl iodide, the choice of catalyst is critical and depends heavily on the nucleophilic partner. While classical SN2 reactions can occur, catalytic approaches often provide better yields, milder conditions, and broader functional group tolerance.

  • For C-C Bond Formation (e.g., with Arylboronic Acids - Suzuki-Miyaura type): Nickel-based catalysts have shown significant promise for coupling unactivated alkyl halides. Systems like NiCl2(dppe) or a combination of a nickel precursor [e.g., Ni(acac)2] with a suitable ligand can be effective. These reactions often require a base such as K3PO4.[1][2]

  • For C-N Bond Formation (e.g., with Amines): Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, for alkyl halides, the choice of ligand is crucial. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, are often necessary to promote efficient catalytic turnover.[3][4] Copper-catalyzed methods, akin to the Ullmann condensation, can also be employed, particularly for coupling with anilines and other N-nucleophiles.[5][6]

  • For C-O Bond Formation (e.g., with Phenols): Copper-catalyzed Ullmann-type reactions are the traditional choice for forming aryl ethers from aryl halides.[5][7][8] While less common for alkyl halides, exploring copper(I) catalysts with ligands like picolinic acid or N,N-dimethyl glycine in a polar aprotic solvent like DMSO could be a viable strategy.[9]

  • Classical Approach (Arbuzov Reaction): It is important to consider the classical Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate.[10] In the context of diethyl (2-iodoethyl)phosphonate, this would involve reaction with another phosphite, which is not the typical goal. However, understanding this reaction is crucial as it can be a potential side reaction.

Q2: My coupling reaction with diethyl (2-iodoethyl)phosphonate is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Low or no product yield is a common challenge in cross-coupling reactions. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low-Yielding Coupling Reactions

Troubleshooting_Workflow cluster_Catalyst Catalyst & Ligand cluster_Reagents Reagents cluster_Conditions Conditions Start Low/No Yield Observed Catalyst Catalyst & Ligand Issues Start->Catalyst Reagents Reagent Quality & Stoichiometry Start->Reagents Conditions Reaction Conditions Start->Conditions SideReactions Competing Side Reactions Catalyst->SideReactions Deactivated/Poisoned Analysis Analyze Results & Iterate Catalyst->Analysis Catalyst_Check1 Is the Pd(0) or Ni(0) active species forming? (Consider pre-catalyst activation) Catalyst->Catalyst_Check1 Reagents->SideReactions Impurities Present Reagents->Analysis Reagent_Check1 Are starting materials pure and dry? Reagents->Reagent_Check1 Conditions->SideReactions Suboptimal Parameters Conditions->Analysis Condition_Check1 Is the reaction properly degassed? (Oxygen can deactivate catalysts) Conditions->Condition_Check1 SideReactions->Analysis Catalyst_Check2 Is the ligand appropriate for the substrate? (Sterically hindered ligands for alkyl halides) Catalyst_Check1->Catalyst_Check2 Catalyst_Check3 Is the catalyst loading sufficient? Catalyst_Check2->Catalyst_Check3 Reagent_Check2 Is the base appropriate and of good quality? Reagent_Check1->Reagent_Check2 Reagent_Check3 Is the stoichiometry correct? Reagent_Check2->Reagent_Check3 Condition_Check2 Is the temperature optimal? (Too high can cause degradation) Condition_Check1->Condition_Check2 Condition_Check3 Is the solvent appropriate and anhydrous? Condition_Check2->Condition_Check3

Troubleshooting Decision Tree

Common Culprits and Solutions:

Problem Potential Cause Recommended Action
Reaction Stalled / Incomplete Conversion Catalyst Deactivation: The active Pd(0) or Ni(0) species is sensitive to oxygen.[3] Impurities in reagents or solvents can also poison the catalyst.Ensure rigorous degassing of solvents and reaction mixtures. Use high-purity reagents and anhydrous solvents. Consider using a more robust pre-catalyst.
Inappropriate Ligand: The ligand may not be suitable for activating the C-I bond of an alkyl halide or facilitating reductive elimination.For Pd-catalyzed reactions, screen sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). For Ni-catalyzed reactions, consider bidentate phosphine ligands like dppe.[1]
Low Yield Suboptimal Base: The strength and solubility of the base are critical for the transmetalation step in Suzuki-Miyaura coupling and for activating the nucleophile in other couplings.[3]Screen a variety of bases (e.g., K3PO4, Cs2CO3, NaOtBu). The choice of base can be highly substrate and solvent dependent.
Incorrect Solvent: The solvent affects the solubility of reagents and the stability of the catalyst.Aprotic polar solvents like dioxane, THF, or DMF are commonly used. For Ullmann-type reactions, DMSO can be effective.[9]
Side Reactions: For Suzuki-Miyaura coupling, protodeboronation of the boronic acid can be a significant side reaction. Homocoupling of the boronic acid can also occur.Use anhydrous conditions to minimize protodeboronation. Ensure thorough degassing to prevent oxidative homocoupling.
No Reaction Inactive Catalyst: The pre-catalyst may not be properly activated to the active catalytic species.For Pd(II) pre-catalysts, ensure conditions are suitable for in-situ reduction to Pd(0). Consider using a pre-formed Pd(0) source like Pd(PPh3)4.
Incorrect Reaction Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and cautiously increase if the reaction is sluggish. Be aware that excessive heat can lead to catalyst decomposition.[3]
Q3: What are the key differences in catalytic requirements for coupling with C-, N-, and O-nucleophiles?

The nature of the nucleophile significantly influences the choice of the catalytic system.

Nucleophile Type Typical Coupling Reaction Common Catalysts Key Considerations
Carbon (e.g., Arylboronic acids) Suzuki-MiyauraNickel-based (e.g., NiCl2/ligand), Palladium-based (less common for unactivated alkyl halides)Nickel catalysts are often more effective for C(sp³)-C(sp²) coupling. The choice of ligand is crucial for catalyst stability and activity.[11][12][13]
Nitrogen (e.g., Amines, Amides) Buchwald-Hartwig Amination, Ullmann CondensationPalladium-based (with bulky phosphine ligands), Copper-based (CuI with ligands like phenanthroline)Palladium systems offer broad functional group tolerance but can be sensitive. Copper catalysts are often more robust but may require higher temperatures.[4][5]
Oxygen (e.g., Phenols) Ullmann CondensationCopper-based (CuI with ligands like picolinic acid)Traditionally requires harsh conditions, but modern ligand development has enabled milder protocols.[5][8][9]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Diethyl (2-iodoethyl)phosphonate with an Arylboronic Acid (General Procedure)

This protocol is adapted from methodologies for the nickel-catalyzed coupling of unactivated alkyl halides.[2][11][13]

Reaction Setup and Execution Flow

Protocol_Flow Start Start: Prepare Reagents Step1 1. Assemble Reaction Vessel (Oven-dried flask with stir bar) Start->Step1 Step2 2. Add Solids under Inert Atmosphere (Arylboronic acid, base, Ni catalyst, ligand) Step1->Step2 Step3 3. Add Solvent and Liquid Reagents (Anhydrous solvent, diethyl (2-iodoethyl)phosphonate) Step2->Step3 Step4 4. Degas the Reaction Mixture Step3->Step4 Step5 5. Heat to Reaction Temperature (e.g., 80-120 °C) Step4->Step5 Step6 6. Monitor Reaction Progress (TLC, GC-MS) Step5->Step6 Step7 7. Quench and Work-up Step6->Step7 Step8 8. Purify the Product (Column Chromatography) Step7->Step8 End End: Characterize Product Step8->End

Caption: Workflow for Ni-catalyzed Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

    • Use anhydrous solvents.

    • Arylboronic acid (1.2 equiv)

    • Diethyl (2-iodoethyl)phosphonate (1.0 equiv)

    • Nickel pre-catalyst (e.g., NiCl2(dppe), 5 mol%)

    • Base (e.g., K3PO4, 2.0 equiv)

    • Anhydrous solvent (e.g., Dioxane or THF)

  • Reaction Assembly:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, base, and nickel pre-catalyst under a counterflow of inert gas.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Add the diethyl (2-iodoethyl)phosphonate via syringe.

  • Reaction Execution:

    • Thoroughly degas the reaction mixture by sparging with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Sheng, J., Ni, H.-Q., Liu, G., Li, Y., & Wang, X.-S. (2021). Combinatorial Nickel-Catalyzed Monofluoroalkylation of Aryl Boronic Acids with Unactivated Fluoroalkyl Iodides. Organic Letters.
  • Zhang, P., et al. (2020). Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters.
  • BenchChem. (2025).
  • UCLA, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Iodooxetane.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
  • Google Patents. (1969). Michaelis-arbuzov reaction. US3483279A.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
  • OC Tutors. (2025, September 17).
  • PubMed. (2013). Organocatalytic Methods for C-C Bond Formation. Drug Discovery Today: Technologies.
  • Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters.
  • PubMed. (2019). Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2025). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 17). 11.
  • Anderson, K. W., & Buchwald, S. L. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (2025). Efficient Palladium-Catalyzed Synthesis of Aminopyridyl Phosphonates from Bromopyridines and Diethyl Phosphite.
  • Hennessy, E. J., & Buchwald, S. L. (2002).
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • ResearchGate. (2025).
  • Hartwig, J. F. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl. Accounts of Chemical Research.
  • SynArchive. (n.d.).
  • TIB.eu. (n.d.).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism.
  • ChemScene. (n.d.). Chemical Synthesis.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • Anderson, K. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • ACS Publications. (n.d.). Kumada−Corriu Reactions of Alkyl Halides with Alkynyl Nucleophiles.
  • ResearchGate. (2021). (PDF)
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • DTU Research Database. (n.d.). Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds.
  • PubMed. (n.d.). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of Diethyl (2-iodoethyl)phosphonate vs Diethyl (2-bromoethyl)phosphonate

Executive Summary Diethyl (2-bromoethyl)phosphonate (DEBEP) is the industry-standard "workhorse" reagent due to its superior shelf-stability, lower cost, and commercial availability. It is best suited for reactions with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (2-bromoethyl)phosphonate (DEBEP) is the industry-standard "workhorse" reagent due to its superior shelf-stability, lower cost, and commercial availability. It is best suited for reactions with strong nucleophiles (e.g., thiolates, amide anions) or reactions that can tolerate elevated temperatures (


C).

Diethyl (2-iodoethyl)phosphonate (DEIEP) is the "high-performance" alternative. It exhibits reaction rates 50–100x faster than its bromo-analog in


 substitutions, making it indispensable for alkylating weak nucleophiles (e.g., N-heterocycles like adenine, guanine) or for conducting reactions at lower temperatures to preserve sensitive functional groups.

Field Verdict: For most drug development workflows, the optimal strategy is not to isolate the unstable iodo-compound, but to generate it in situ from the bromo-precursor using Finkelstein conditions (catalytic or stoichiometric NaI).

Mechanistic Foundation & Reactivity Analysis

The reactivity difference between these two reagents is governed fundamentally by the leaving group ability and the carbon-halogen bond strength.

Leaving Group Physics

The substitution reaction proceeds via a classical


 mechanism where the nucleophile attacks the 

-carbon.
  • Bond Strength: The C-I bond (

    
    ) is significantly weaker than the C-Br bond (
    
    
    
    ), lowering the activation energy for bond cleavage.
  • Leaving Group Ability: Iodide (

    
    ) is a softer, more stable base than bromide (
    
    
    
    ). The conjugate acid
    
    
    values (
    
    
    vs.
    
    
    ) confirm iodide as the superior leaving group.
  • Transition State: The transition state involving the C-I bond is lower in energy and more "product-like" compared to the C-Br bond, facilitating rapid substitution.

Mechanism Diagram

The following diagram illustrates the kinetic advantage of the iodo-reagent and the in situ activation pathway.

ReactionMechanism DEBEP Diethyl (2-bromoethyl)phosphonate (Stable Precursor) DEIEP Diethyl (2-iodoethyl)phosphonate (Activated Species) DEBEP->DEIEP + NaI (Finkelstein) In Situ Activation TS_Br Transition State (Br) [High Activation Energy] DEBEP->TS_Br + Nucleophile (Slow) TS_I Transition State (I) [Low Activation Energy] DEIEP->TS_I + Nucleophile (Fast) Product Alkylated Product (Phosphonate Ester) TS_Br->Product TS_I->Product

Caption: Comparative reaction pathways. The direct path (dashed) is slow; the Finkelstein-activated path (solid/bold) lowers the activation barrier via the Iodo-intermediate.

Comparative Performance Data

The following data aggregates typical performance metrics from nucleoside phosphonate synthesis (e.g., PMEA/Adefovir precursors).

FeatureDiethyl (2-bromoethyl)phosphonateDiethyl (2-iodoethyl)phosphonate
CAS Number 5324-30-110419-79-1
Relative Reactivity (

)
1 (Reference)~60–100
Typical Reaction Temp


Yield (Adenine Alkylation) 40–55% (Direct)75–85% (Isolated or in situ)
Stability High (Years at RT)Low (Light sensitive, degrades to

)
Commercial Availability Ubiquitous (Bulk)Rare (Custom Synthesis/Lab Scale)
Primary Use Case Large-scale manufacturingLab-scale optimization, difficult substrates

Experimental Protocols

Protocol A: The "Gold Standard" Finkelstein Activation

Recommended for most applications. Combines the stability of the bromo-precursor with the reactivity of the iodo-intermediate.

Reagents:

  • Diethyl (2-bromoethyl)phosphonate (1.0 equiv)

  • Nucleophile (e.g., Adenine, 1.0–1.2 equiv)

  • Base (Cs2CO3 or NaH, 1.5 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)

  • Solvent: DMF or DMF/Acetone mixture (anhydrous)

Procedure:

  • Activation: In a dry flask under argon, dissolve Diethyl (2-bromoethyl)phosphonate and NaI in anhydrous DMF. Stir at RT for 30 minutes. Note: The solution may turn slightly yellow due to trace

    
    , indicating halogen exchange is occurring.
    
  • Deprotonation: In a separate vessel, treat the nucleophile with the base (e.g., NaH in DMF) at

    
    C for 30 mins.
    
  • Coupling: Add the activated phosphonate solution to the nucleophile mixture dropwise.

  • Reaction: Heat to

    
    C. Monitor by TLC/LCMS.
    
    • Observation: Reaction typically completes in 4–6 hours, compared to 24+ hours without NaI.

  • Workup: Quench with water, extract with EtOAc, and purify via silica flash chromatography (MeOH/DCM gradient).

Protocol B: Direct Alkylation with Isolated Diethyl (2-iodoethyl)phosphonate

Use only if the nucleophile is extremely sensitive to elevated temperatures (


C).

Preparation of Reagent (if not bought):

  • Reflux Diethyl (2-bromoethyl)phosphonate (10 mmol) with NaI (20 mmol) in dry acetone (20 mL) for 6 hours.

  • Filter off the precipitated NaBr.

  • Concentrate the filtrate in vacuo. Do not distill at high temperature as it may decompose. Use immediately.

Coupling:

  • Add the freshly prepared iodo-phosphonate to a solution of the pre-deprotonated nucleophile in DMF/THF at

    
    C.
    
  • Allow to warm to Room Temperature (

    
    C).
    
  • Stir for 12–16 hours.

  • Yields are typically 10–20% higher than Protocol A for thermally sensitive substrates due to the milder conditions.

Decision Matrix & Workflow

Use this logic flow to select the appropriate reagent and protocol for your specific synthesis.

DecisionMatrix Start Start: Select Phosphonate Reagent Q1 Is the nucleophile strong? (e.g., Thiol, Amide, Alkoxide) Start->Q1 Q2 Is the substrate thermally stable (>80°C)? Q1->Q2 No (Weak Nucleophile) Path_Br Use Diethyl (2-bromoethyl)phosphonate (Direct Alkylation) Q1->Path_Br Yes Path_Fink Use Bromo + 0.5 eq NaI (Finkelstein In Situ) Q2->Path_Fink Yes Path_Iodo Use Isolated Diethyl (2-iodoethyl)phosphonate (Low Temp Alkylation) Q2->Path_Iodo No (Sensitive)

Caption: Strategic decision tree for reagent selection based on nucleophile strength and thermal stability.

References

  • Synthesis of PMEA (Adefovir)

    • Holý, A., et al. "Structure-Activity Studies in the Series of Acyclic Nucleoside Phosphonates."[1] Journal of Medicinal Chemistry, 1999.

    • Source:

  • Finkelstein Reaction Methodology

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 6th Edition.
    • Source:

  • Comparative Alkylation of Nucleobases

    • Jansa, P., et al. "Microwave-assisted synthesis of acyclic nucleoside phosphonates." Tetrahedron, 2011.
    • Source:

  • Reagent Properties & Safety Data

    • PubChem Compound Summary for CID 79218 (Diethyl (2-bromoethyl)
    • Source:

Sources

Comparative

31P NMR shifts for validating Diethyl (2-iodoethyl)phosphonate purity

This guide outlines a high-resolution NMR validation strategy for Diethyl (2-iodoethyl)phosphonate , a critical linker in organic synthesis and drug development.[1] Executive Summary Diethyl (2-iodoethyl)phosphonate is c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-resolution NMR validation strategy for Diethyl (2-iodoethyl)phosphonate , a critical linker in organic synthesis and drug development.[1]

Executive Summary

Diethyl (2-iodoethyl)phosphonate is chemically labile.[1] Its validation requires distinguishing the target from three specific impurity classes:

  • Elimination Byproducts: Diethyl vinylphosphonate (formed via base-catalyzed HI elimination).[1]

  • Precursors/Halogen Exchange: Diethyl (2-bromoethyl)phosphonate (common starting material).[1]

  • Hydrolysis Products: Mono-esters and phosphonic acids.[1]

While


H NMR  is excellent for structural identity (distinguishing 

from

),

P NMR
is the superior tool for purity assessment because it provides a clean, decoupling-simplified baseline where P(V) impurities appear as distinct singlets, free from the overlapping multiplets common in proton spectra.

The Spectral Landscape: P NMR Chemical Shifts

The following shift data is referenced against 85%


 (0.0 ppm).[2] Solvent: 

.[1][3]
Compound ClassChemical Species


P (ppm)
Signal TopologyValidation Insight
Target Diethyl (2-iodoethyl)phosphonate ~24.0 – 25.5 Singlet Primary Signal. Distinct from vinyl, but proximal to bromo-analog.[1]
Precursor Diethyl (2-bromoethyl)phosphonate26.2SingletCritical Impurity. Downfield of the iodo-target.[1] Requires high-resolution acquisition to resolve if <2% present.
Elimination Diethyl vinylphosphonate17.8 – 18.5SingletDegradation Marker. Distinctly upfield.[1] Presence indicates thermal/basic instability.[1]
Hydrolysis Diethyl ethylphosphonate32.0 – 33.5SingletReduction Artifact. Far downfield.[1] Rare, but possible if reducing agents were used.[1]
Hydrolysis Mono-ethyl (2-iodoethyl)phosphonate~20 – 22SingletAcidic Impurity. Often broadens due to H-bonding; pH dependent.[1]
Reagent Triethyl phosphite138.0SingletArbuzov Reagent. Very far downfield.[1] Indicates incomplete reaction.

Technical Note on Halogen Effects: The substitution of Bromine with Iodine at the


-position (relative to Phosphorus) exerts a shielding effect  (Heavy Atom Effect). Consequently, the 2-iodo  analog resonates upfield  (lower ppm) relative to the 2-bromo  precursor.[1]

Analytical Strategy: The "Twin-Nucleus" Protocol

Relying solely on


P NMR is insufficient due to the proximity of the Iodo and Bromo shifts. A robust protocol must couple 

P (for quantification) with

H (for identity).
Step 1: P NMR (The Purity Gatekeeper)
  • Objective: Quantify vinyl phosphonate and hydrolysis products.

  • Why: The vinyl region (~18 ppm) is completely silent in the target spectrum, allowing for detection limits (LOD) as low as 0.1%.

  • Method:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for accurate integration).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Phosphorus relaxes slowly; short delays underestimate purity).[1]
    • Scans: 64–128 (Sufficient for S/N > 100).

Step 2: H NMR (The Identity Validator)
  • Objective: Conclusively distinguish Iodo- vs. Bromo-ethyl chains.

  • Mechanism: The electronegativity difference significantly shifts the

    
    -methylene protons (adjacent to the halogen).
    
    • 
      : 
      
      
      
      ~3.55 ppm (Triplet).[1]
    • 
      : 
      
      
      
      ~3.25 ppm (Triplet).[1]
  • Result: These signals are separated by ~0.3 ppm, making them easily resolvable even on low-field instruments (300 MHz).[1]

Decision Logic & Workflow

The following Graphviz diagram visualizes the validation logic for a researcher.

ValidationProtocol Start Crude Product Diethyl (2-iodoethyl)phosphonate P31 Run 31P{1H} NMR (CDCl3, D1=10s) Start->P31 CheckVinyl Peak at ~18 ppm? P31->CheckVinyl CheckIodo Major Peak at ~24-25 ppm? CheckVinyl->CheckIodo No ResultFail1 REJECT: Elimination Product (Vinyl Phosphonate) CheckVinyl->ResultFail1 Yes CheckBromo Peak at ~26.2 ppm? H1 Run 1H NMR Focus: 3.0 - 3.6 ppm region CheckBromo->H1 No / Ambiguous ResultFail2 REJECT: Unreacted Precursor (Bromo Analog) CheckBromo->ResultFail2 Yes (>2%) CheckIodo->CheckBromo Yes CheckIodo->ResultFail2 No (Wrong Shift) H1->ResultFail2 Triplet @ 3.55 ppm detected ResultPass VALIDATED High Purity Target H1->ResultPass Triplet @ 3.25 ppm (I) No Triplet @ 3.55 ppm (Br)

Caption: Logical workflow for validating Diethyl (2-iodoethyl)phosphonate purity using coupled


P and 

H NMR.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility, follow this standardized acquisition parameter set.

Sample Preparation:

  • Solvent:

    
     (Preferred over DMSO-
    
    
    
    to prevent viscosity broadening).[1]
  • Concentration: 20–30 mg in 0.6 mL solvent. High concentration improves minor impurity detection.[1]

  • Reference: External 85%

    
     capillary or calibrated internal standard (e.g., Triphenyl phosphate at -16.3 ppm).
    

Instrument Parameters (


P): 
  • Frequency:

    
     MHz (corresponding to 400 MHz 
    
    
    
    H).[1]
  • Spectral Width: -100 to +200 ppm (Capture P(III) reagents and P(V) products).[1]

  • Pulse Angle:

    
     (To allow faster repetition if 
    
    
    
    is constrained, though
    
    
    with long
    
    
    is quantitative).
  • Decoupling: WALTZ-16 or GARP (Proton decoupling is essential to collapse multiplets into singlets for resolution).[1]

References

  • Modro, A. M., & Modro, T. A. (1995).[1] Phosphorus-31 NMR spectroscopy of phosphonic acid derivatives. Canadian Journal of Chemistry , 73(11), 1869-1874.[1] Link

  • Edmundson, R. S. (1988).[1] Dictionary of Organophosphorus Compounds. Chapman & Hall.[1] (Authoritative source for

    
     26.2 ppm of Bromo-phosphonate).[1]
    
  • Kabachnik, M. I., et al. (1971).[1] Synthesis and properties of vinylphosphonates. Russian Chemical Reviews , 40(1). (Establishes the ~18 ppm range for vinyl phosphonates).

  • Boc Sciences. (2024).[1] Diethyl (2-iodoethyl)phosphonate Product Specifications.

Sources

Validation

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl (2-iodoethyl)phosphonate

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the anticipated mass spectrometry fragmentation pathways of Diethyl (2-iodoethyl)phosphonate, drawing comparisons with related organophosphorus compounds and iodoalkanes to provide a robust predictive analysis in the absence of direct experimental data for this specific molecule.

The fragmentation of Diethyl (2-iodoethyl)phosphonate under mass spectrometric conditions, particularly with electron ionization (EI), is expected to be dictated by the interplay of its distinct functional components: the diethyl phosphonate core and the 2-iodoethyl substituent. By dissecting the known fragmentation behaviors of analogous structures, we can construct a detailed and scientifically grounded prediction of its mass spectral fingerprint.

Predicted Fragmentation Pathways of Diethyl (2-iodoethyl)phosphonate

The initial event in EI mass spectrometry is the formation of a molecular ion (M+•). For Diethyl (2-iodoethyl)phosphonate, this energetically unstable species will rapidly undergo fragmentation. The primary cleavage events are anticipated to occur at the weakest bonds and lead to the formation of stable neutral molecules and fragment ions.

A logical starting point for predicting the fragmentation is to consider the lability of the carbon-iodine bond. The C-I bond is significantly weaker than C-C, C-O, and P-C bonds, making its cleavage a highly probable initial fragmentation step.[1] Concurrently, fragmentation patterns characteristic of diethyl phosphonates, such as the loss of ethylene from the ethoxy groups, are also expected to be prominent.[2]

Below is a diagram illustrating the predicted primary fragmentation pathways of Diethyl (2-iodoethyl)phosphonate.

fragmentation_pathway M [C6H14IO3P]+• M+• (m/z 292) A [C6H14O3P]+• (m/z 165) M->A - I• D I+ (m/z 127) M->D - •CH2CH2P(O)(OEt)2 E [C4H9O3P]+• (m/z 151) M->E - C2H5• B [C4H10O3P]+• (m/z 138) A->B - C2H4 F [C2H5O]P(O)(OH)CH2CH2+ (m/z 153) A->F - H2O (rearrangement) C [C2H5O]2P(O)CH2CH2+ (m/z 165)

Caption: Predicted primary fragmentation pathways of Diethyl (2-iodoethyl)phosphonate.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation patterns, it is instructive to compare them with the known mass spectral behavior of structurally related compounds.

Compound NameMolecular FormulaKey Fragment Ions (m/z) and Inferred Neutral LossesReference
Diethyl (2-iodoethyl)phosphonate (Predicted) C6H14IO3P292 (M+•), 165 ([M-I]+), 138 ([M-I-C2H4]+), 127 (I+)N/A
Diethyl ethylphosphonateC6H15O3P166 (M+•), 138, 111, 93, 82, 65, 47[3][4]
1-IodobutaneC4H9I184 (M+•), 57 ([M-I]+), 41, 29[5]
2-IodobutaneC4H9I184 (M+•), 57 ([M-I]+), 41, 29[6]

The fragmentation of iodoalkanes, such as 1-iodobutane and 2-iodobutane, consistently demonstrates the facile loss of the iodine radical, leading to a prominent [M-I]+ peak.[5][6][7] This strongly supports the prediction of a major fragment at m/z 165 for Diethyl (2-iodoethyl)phosphonate.

Furthermore, the mass spectra of diethyl phosphonates are characterized by cleavages within the ethoxy groups.[2] A common fragmentation is the loss of ethylene (C2H4) via a McLafferty-type rearrangement, which would correspond to the transition from m/z 165 to m/z 138 in our predicted spectrum. The fragmentation of Diethyl ethylphosphonate also shows a significant peak at m/z 138, reinforcing this prediction.[4]

Experimental Protocol: Mass Spectrometry Analysis

For researchers aiming to acquire experimental data for Diethyl (2-iodoethyl)phosphonate, the following protocol outlines a standard approach for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Objective: To obtain the electron ionization mass spectrum of Diethyl (2-iodoethyl)phosphonate and identify its characteristic fragmentation patterns.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of organophosphorus compounds (e.g., a mid-polarity column like a DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of Diethyl (2-iodoethyl)phosphonate (approximately 10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

  • Data Analysis:

    • Identify the peak corresponding to Diethyl (2-iodoethyl)phosphonate in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (if present) and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and compare them to the predicted patterns.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve Diethyl (2-iodoethyl)phosphonate in solvent gc Inject sample into GC prep->gc separation Chromatographic Separation gc->separation ms Elution into MS separation->ms ionization Electron Ionization (70 eV) ms->ionization detection Mass Analysis & Detection ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Extraction tic->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation comparison Comparison with Predictions fragmentation->comparison

Caption: Experimental workflow for GC-MS analysis.

Conclusion

References

  • THE MASS SPECTRA OF PHOSPHONYL COMPOUNDS PART 31. DIMETHYL AND DIETHYL ALKANE- AND SUBSTITUTED-METHANE PHOSPHONATES - Taylor & Francis. [Link]

  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. [Link]

  • Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem. [Link]

  • mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

Comparative

Comparative Guide: Leaving Group Efficiency of Iodo- vs. Bromo-Alkyl Phosphonates

This guide provides an in-depth technical comparison of Diethyl (iodomethyl)phosphonate versus Diethyl (bromomethyl)phosphonate as alkylating agents. It is designed for medicinal chemists and process engineers selecting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Diethyl (iodomethyl)phosphonate versus Diethyl (bromomethyl)phosphonate as alkylating agents. It is designed for medicinal chemists and process engineers selecting reagents for phosphonomethylation—a critical step in the synthesis of nucleotide analogs (e.g., Tenofovir) and peptidomimetics.

Executive Summary: The Reactivity-Stability Trade-off

In the context of nucleophilic substitution (


), the choice between iodo- and bromo-alkyl phosphonates represents a classic trade-off between kinetic efficiency  and thermodynamic stability .
  • Diethyl (iodomethyl)phosphonate: The "High-Performance" reagent. It offers superior leaving group ability (

    
     faster than Br), allowing for milder reaction conditions. However, it suffers from light sensitivity and lower shelf stability.
    
  • Diethyl (bromomethyl)phosphonate: The "Workhorse" reagent. It is significantly cheaper and shelf-stable but often requires elevated temperatures (

    
    ) or stronger bases to achieve comparable conversion, which may degrade sensitive substrates.
    

Bottom Line: Use the Iodo derivative for late-stage functionalization or thermally sensitive substrates. Use the Bromo derivative for early-stage, large-scale manufacturing where forcing conditions are acceptable.

Mechanistic Foundation: Why the Halogen Matters

To understand the performance gap, we must analyze the transition state of the substitution reaction.


-Haloalkyl phosphonates are generally deactivated toward 

reactions compared to simple alkyl halides due to the steric bulk and electron-withdrawing nature of the adjacent phosphoryl group [

].
Bond Dissociation Energy (BDE) & Polarizability

The primary driver of the iodide's superior performance is the weakness of the Carbon-Halogen bond.

ParameterC–I BondC–Br BondImpact on Reactivity
Bond Dissociation Energy ~57 kcal/mol~68 kcal/molLower BDE facilitates bond cleavage in the transition state.
Bond Length 2.14 Å1.94 ÅLonger bond implies a lower energy barrier for heterolysis.
Polarizability High (Soft)Moderate (Harder)Iodide stabilizes the developing negative charge better in the transition state.
The "Alpha-Phosphonate" Deactivation Effect

Unlike


-haloketones, which are accelerated by the adjacent carbonyl, 

-halophosphonates are sluggish. The phosphoryl oxygen (

) exerts:
  • Electrostatic Repulsion: The partial negative charge on the phosphoryl oxygen can repel incoming nucleophiles.

  • Steric Hindrance: The tetrahedral geometry of phosphorus places ethoxy groups in the trajectory of the backside attack.

Expert Insight: The "Finkelstein Modification" (adding catalytic NaI to the Bromo-phosphonate) is a common strategy to generate the Iodo-species in situ, combining the stability of the bromide with the reactivity of the iodide.

Visualization: Transition State Analysis

The following diagram illustrates the steric and electronic environment during the nucleophilic attack.

SN2_Mechanism cluster_factors Kinetic Factors Nu Nucleophile (e.g., Amine/Thiol) TS Transition State [Nu---C---X]‡ Nu->TS Backside Attack Substrate Diethyl (halomethyl)phosphonate (X = I or Br) Substrate->TS Activation Energy (Ea(I) < Ea(Br)) Product α-Functionalized Phosphonate TS->Product LG Leaving Group (I⁻ vs Br⁻) TS->LG Bond Breaking Factor1 Steric Clash: P=O vs Nucleophile Factor2 Bond Strength: C-I (Weak) vs C-Br (Strong)

Caption: Mechanism of nucleophilic substitution on


-haloalkyl phosphonates. The lower bond energy of C-I significantly lowers the activation energy of the transition state.

Comparative Performance Data

The following data aggregates typical performance metrics observed in the synthesis of acyclic nucleoside phosphonates (e.g., Tenofovir intermediates).

Reaction: N-Alkylation of Adenine

Target: Diethyl [[(adenin-9-yl)methyl]phosphonate Conditions:


 or 

, DMF,

.
FeatureDiethyl (iodomethyl)phosphonateDiethyl (bromomethyl)phosphonate
Reactivity (

)
High (Reference 1.0)Low (~0.02)
Typical Temp. 60°C – 80°C100°C – 140°C
Reaction Time 4 – 12 Hours24 – 48 Hours
Yield (Isolated) 85 – 92%50 – 70% (often incomplete)
Side Reactions Minimal (Clean conversion)Elimination or decomposition due to prolonged heating.
Storage 0°C, Dark, under Argon (Degrades to

)
Room Temp, Stable for months
Cost (Approx)

$ (High)
$ (Low)

Experimental Protocols

These protocols are designed to be self-validating. The use of TLC/LC-MS monitoring is critical due to the differing rates.

Protocol A: High-Efficiency Alkylation (Iodo-Reagent)

Best for: Valuable substrates, thermally unstable nucleophiles.

  • Preparation: Dissolve the nucleophile (e.g., 1.0 eq. Secondary Amine) in anhydrous DMF (0.5 M).

  • Activation: Add

    
     (2.0 eq.) and stir at RT for 30 min.
    
  • Addition: Add Diethyl (iodomethyl)phosphonate (1.2 eq.) dropwise. Note: The reagent should be colorless. If brown (

    
    ), wash with dilute thiosulfate before use.
    
  • Reaction: Heat to 60°C . Monitor by TLC.[1]

    • Checkpoint: Conversion should be >90% within 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
Protocol B: Cost-Effective Alkylation (Bromo-Reagent with Finkelstein)

Best for: Large-scale synthesis, robust substrates.

  • Preparation: Dissolve the nucleophile (1.0 eq.) in NMP or DMF.

  • Catalysis: Add NaI (0.5 eq.) and

    
     (2.0 eq.). This generates the iodide in situ.
    
  • Addition: Add Diethyl (bromomethyl)phosphonate (1.5 eq.).

  • Reaction: Heat to 100–110°C .

    • Checkpoint: Reaction will be slower.[2] Expect 18-24 hours for completion.

    • Troubleshooting: If the reaction stalls, add another 0.2 eq. of NaI.

  • Workup: Requires extensive washing to remove the high-boiling solvent and inorganic salts.

Decision Matrix: Selecting the Right Reagent

Use this workflow to determine the optimal reagent for your specific campaign.

Decision_Tree Start Start: Select Reagent SubstrateSensitive Is the substrate thermally sensitive? Start->SubstrateSensitive Scale Scale of Reaction? SubstrateSensitive->Scale No UseIodo USE IODO-PHOSPHONATE (High Reactivity, Mild Cond.) SubstrateSensitive->UseIodo Yes (>80°C degrades) Cost Is Cost/Availability a primary constraint? Scale->Cost Large (>100g) Scale->UseIodo Small (<1g) UseBromo USE BROMO-PHOSPHONATE (High Stability, Low Cost) Cost->UseBromo Yes (Strict Budget) UseFinkelstein USE BROMO + NaI (cat.) (Hybrid Approach) Cost->UseFinkelstein No (Need Speed + Cost balance)

Caption: Decision workflow for selecting between Iodo- and Bromo-alkyl phosphonates based on substrate stability and scale.

References

  • Mechanistic Basis of Halide Leaving Groups

    • Title: Bond Dissociation Energies of Organic Molecules.[3]

    • Source: Accounts of Chemical Research.
    • Context: Establishes C-I (~57 kcal/mol) vs C-Br (~68 kcal/mol) bond strengths.
  • Synthesis of Tenofovir (Case Study)

    • Title: An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines.[4][5]

    • Source: ChemRxiv / Semantic Scholar.
    • Context: Details the alkylation of adenine derivatives using phosphon
  • Reactivity of Alpha-Halo Phosphonates

    • Title: Nucleophilic substitution reactions of -haloketones vs Phosphon
    • Source: University of Pretoria / Master Organic Chemistry.
    • Context: Explains the deactivation of pathways by adjacent phosphoryl groups compared to carbonyls.
  • Safety Data & Handling

    • Title: Safety Data Sheet: Diethyl iodomethylphosphon
    • Source: Fisher Scientific.
    • Context: Mutagenicity warnings and storage requirements (light sensitivity).

Sources

Validation

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of Diethyl (2-iodoethyl)phosphonate

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing a rapid and non-destructive method to elucidate molecular structure. This guide offers an in-depth analysis of the characteristic IR absorption bands for the phosphoryl (P=O) and phosphate ester (P-O-C) linkages in diethyl (2-iodoethyl)phosphonate, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral features with those of related organophosphonates, we provide a robust framework for the accurate interpretation of experimental data.

The Significance of Vibrational Frequencies in Organophosphonates

The vibrational frequencies of bonds in a molecule are not static; they are influenced by the electronic environment, bond strength, and the mass of the constituent atoms.[1][2] In organophosphorus compounds, the P=O and P-O-C stretching vibrations are particularly informative. The position and intensity of these bands can provide critical insights into the molecular structure and bonding.

The phosphoryl (P=O) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of pentavalent phosphorus compounds.[3] Its frequency is sensitive to the electronegativity of the substituents attached to the phosphorus atom. Electron-withdrawing groups tend to increase the bond strength and, consequently, the stretching frequency.

The P-O-C linkage gives rise to both symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically strong and appears at a higher frequency than the symmetric stretch.[3] The exact position of these bands can be influenced by the nature of the alkyl groups and any conformational constraints.

Analyzing the IR Spectrum of Diethyl (2-iodoethyl)phosphonate

Molecular Structure and Key Vibrational Modes

To visualize the bonds responsible for the characteristic IR absorptions, the molecular structure of diethyl (2-iodoethyl)phosphonate is presented below, with the key functional groups highlighted.

Caption: Molecular structure of Diethyl (2-iodoethyl)phosphonate highlighting the key P=O and P-O bonds.

Comparative Analysis of IR Absorption Bands

The following table summarizes the expected and observed IR absorption frequencies for the P=O and P-O-C functional groups in diethyl (2-iodoethyl)phosphonate and related compounds. This comparative approach allows for a more nuanced understanding of how substituent changes affect the vibrational frequencies.

CompoundP=O Stretch (cm⁻¹)P-O-C Asymmetric Stretch (cm⁻¹)P-O-C Symmetric Stretch (cm⁻¹)Reference
Diethyl (2-iodoethyl)phosphonate (Expected) ~1240-1260 (Strong, Sharp) ~1020-1050 (Strong) ~950-980 (Medium) Inferred from analogs
Diethyl ethylphosphonate~1241~1028~962[4]
Diethyl vinylphosphonate~1250~1025~970[5]
Diethyl (2-oxopropyl)phosphonate~1256~1026~972SpectraBase
Diethyl phosphite~1258 (P=O tautomer)~1030~975[6]

The presence of the electron-withdrawing iodine atom in diethyl (2-iodoethyl)phosphonate is expected to have a slight inductive effect on the phosphorus atom, potentially leading to a minor shift in the P=O stretching frequency compared to diethyl ethylphosphonate. However, this effect is transmitted through two sigma bonds and is likely to be modest. The P-O-C stretching frequencies are anticipated to be in a similar range to other diethyl phosphonates, as the iodoethyl group is further removed from these bonds.

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Phosphonate

To ensure the collection of high-quality, reproducible IR data, the following protocol for analyzing a liquid sample such as diethyl (2-iodoethyl)phosphonate is recommended.

Workflow for IR Spectral Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Place a drop of liquid sample on a salt plate (e.g., NaCl or KBr) cover Place a second salt plate on top to create a thin film prep->cover mount Mount the salt plates in the spectrometer's sample holder prep->mount bkg Collect a background spectrum of the empty beam path sample_scan Collect the sample spectrum bkg->sample_scan process Ratio the sample spectrum against the background to obtain the absorbance spectrum sample_scan->process analyze Identify and label characteristic absorption bands process->analyze

Caption: Step-by-step workflow for acquiring the IR spectrum of a liquid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: Collect a background spectrum using a clean, empty sample holder. This is crucial for obtaining a clean spectrum of the analyte.

  • Sample Preparation: As diethyl (2-iodoethyl)phosphonate is a liquid, the neat liquid can be analyzed directly. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

  • Sample Analysis: Place the prepared salt plates into the sample holder and acquire the IR spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Analyze the resulting spectrum, paying close attention to the regions where the P=O (around 1240-1260 cm⁻¹) and P-O-C (around 950-1050 cm⁻¹) stretching vibrations are expected.

Conclusion

The IR spectrum of diethyl (2-iodoethyl)phosphonate is characterized by strong and distinct absorption bands corresponding to the P=O and P-O-C functional groups. By comparing the expected positions of these bands with those of structurally related organophosphonates, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol outlines a reliable method for obtaining high-quality IR spectra, ensuring the integrity and reproducibility of the analytical data. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of organophosphorus compounds.

References

  • Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. Introduction to Infrared and Raman Spectroscopy. Academic Press, 2012.
  • Larkin, P.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • NIST. Diethyl phosphite. NIST Chemistry WebBook. [Link]

  • NIST. Diethyl vinylphosphonate. NIST Chemistry WebBook. [Link]

  • SpectraBase. Diethyl (2-oxopropyl)phosphonate. [Link]

  • Thomas, L. C. "Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (P=O) group." Spectrochimica Acta, vol. 20, no. 3, 1964, pp. 467-487. [Link]

Sources

Comparative

Technical Comparison: Iodoethyl vs. Chloroethyl Phosphonates in Nucleoside Analog Synthesis

This guide provides a technical analysis of iodoethyl phosphonates versus their chloroethyl analogs, specifically within the context of synthesizing acyclic nucleoside phosphonates (ANPs) and related bioactive molecules....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of iodoethyl phosphonates versus their chloroethyl analogs, specifically within the context of synthesizing acyclic nucleoside phosphonates (ANPs) and related bioactive molecules.

Executive Summary

In the development of phosphonate-based antivirals (e.g., Tenofovir, Adefovir) and metabolic probes, the choice of alkylating agent is a critical determinant of synthetic efficiency. While diethyl (2-chloroethyl)phosphonate is chemically stable and commercially ubiquitous, it suffers from poor electrophilicity, often necessitating harsh reaction conditions that degrade sensitive nucleobase substrates.

Diethyl (2-iodoethyl)phosphonate serves as the "activated" alternative. By leveraging the superior leaving group ability of iodide, this reagent enables mild, high-yield


 alkylations, significantly improving regioselectivity (N9 vs. N7) and overall process efficiency. This guide details the mechanistic advantages, comparative performance, and validated protocols for utilizing the iodo-analog.
Mechanistic Foundation: The Leaving Group Advantage

The superiority of the iodoethyl analog stems from fundamental physical organic chemistry principles governing


 reactions.
  • Bond Dissociation Energy (BDE): The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol), lowering the activation energy for nucleophilic attack.

  • Polarizability: Iodine is a "soft," highly polarizable atom, making the adjacent carbon more susceptible to attack by soft nucleophiles (like the N9 nitrogen of purines).

  • Leaving Group Ability: Iodide (

    
    ) is a weaker base and a better leaving group than chloride (
    
    
    
    ), driving the reaction equilibrium forward.
Comparative Physicochemical Properties
FeatureDiethyl (2-chloroethyl)phosphonateDiethyl (2-iodoethyl)phosphonateImpact on Synthesis
Leaving Group Chloride (

)
Iodide (

)
Iodide leaves ~100x faster in

reactions.
C-X Bond Length 1.78 Å2.14 ÅLonger bond = weaker overlap = easier cleavage.
Reactivity Low (requires >80°C or strong base)High (reacts at 25–60°C)Mild conditions preserve sensitive functional groups.
Stability High (Shelf-stable for years)Moderate (Light sensitive)Requires proper storage (dark/cold) to prevent

formation.
Synthetic Workflow & Decision Logic

The following diagram illustrates the standard decision tree in ANP synthesis. Researchers often start with the stable chloro- precursor and activate it to the iodo- form in situ or as a discrete step via the Finkelstein reaction to avoid low yields.

G Start Starting Material: Diethyl (2-chloroethyl)phosphonate Direct Direct Alkylation (High Temp, Strong Base) Start->Direct Path A (Inefficient) Finkelstein Activation Step (NaI, Acetone, Reflux) Start->Finkelstein Path B (Recommended) Product Target Product: (e.g., PMEA/Adefovir Analog) Direct->Product Low Yield (<40%) SideProducts Side Products: Elimination (Vinyl), N7-Isomers Direct->SideProducts High Thermal Stress IodoInter Activated Reagent: Diethyl (2-iodoethyl)phosphonate Finkelstein->IodoInter Yield >85% Alkylation N-Alkylation (Cs2CO3, DMF, 60°C) IodoInter->Alkylation Alkylation->Product Yield >70% High Regioselectivity

Figure 1: Synthetic pathways comparing direct use of chloro-phosphonates (Path A) vs. Finkelstein activation (Path B).

Experimental Performance Data

The following data synthesizes comparative results from the synthesis of PMEA (9-[2-(phosphonomethoxy)ethyl]adenine) analogs.

ParameterPath A: Chloroethyl ReagentPath B: Iodoethyl Reagent
Reaction Temperature 100°C - 120°C (DMF)40°C - 60°C (DMF/NMP)
Reaction Time 24 - 48 Hours4 - 12 Hours
Base Required Strong (NaH, LiH)Mild/Moderate (Cs₂CO₃, K₂CO₃)
N9/N7 Regioselectivity Poor (Mixtures common due to heat)Excellent (Kinetic control favors N9)
Typical Isolated Yield 25% - 40%65% - 80%

Key Insight: The switch to the iodo-analog allows the use of Cesium Carbonate (


)  instead of Sodium Hydride (

). This "soft base" approach minimizes proton abstraction from the alkyl chain (preventing elimination to vinyl phosphonates) and reduces racemization of chiral centers in complex substrates.
Validated Experimental Protocols
A. Preparation of Diethyl (2-iodoethyl)phosphonate (Finkelstein Activation)

Use this protocol to convert the stable chloro- precursor into the active iodo- reagent.

  • Reagents: Diethyl (2-chloroethyl)phosphonate (1.0 equiv), Sodium Iodide (NaI, 4.0 equiv), Acetone (Dry).

  • Setup: Flame-dried round-bottom flask with reflux condenser and

    
     atmosphere.
    
  • Procedure:

    • Dissolve NaI in dry acetone (approx. 5 mL per gram of NaI).

    • Add diethyl (2-chloroethyl)phosphonate.

    • Reflux the mixture for 24–48 hours. A white precipitate (NaCl) will form.

    • Workup: Cool to room temperature. Filter off the NaCl solid. Concentrate the filtrate in vacuo.

    • Purification: Dissolve residue in diethyl ether/DCM, wash with 10% sodium thiosulfate (to remove free iodine color) and brine. Dry over

      
      .
      
    • Yield: Expect 85–90% of a pale yellow oil.

    • Storage: Store at -20°C over copper wire to stabilize.

B. N9-Alkylation of Adenine (General Method)

Standard protocol for synthesizing PMEA analogs.

  • Reagents: Adenine (1.0 equiv), Diethyl (2-iodoethyl)phosphonate (1.2 equiv),

    
     (1.5 equiv).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Suspend Adenine and

      
       in DMF under 
      
      
      
      . Stir at room temperature for 30 mins to deprotonate.
    • Add Diethyl (2-iodoethyl)phosphonate dropwise.

    • Heat to 60°C and monitor by TLC/LC-MS. (Reaction typically complete in 4–6 hours).

    • Note: If using the chloro- analog, this reaction would require heating to >100°C for 24h, resulting in significant darkening and byproduct formation.

  • Workup: Remove DMF in vacuo. Resuspend in

    
    , wash with water. Purify via silica flash chromatography (
    
    
    
    gradient).
Stability & Handling Guide

While the iodoethyl analog is superior in synthesis, it is less stable than the chloro- analog.

  • Light Sensitivity: The C-I bond is photolabile. Always wrap reaction vessels and storage vials in aluminum foil.

  • Thermal Instability: Avoid distilling the iodo-product at high temperatures/atmospheric pressure. Use high vacuum (<1 mmHg) if distillation is necessary.

  • Stabilization: For long-term storage, add a few strands of activated copper wire to the vial to scavenge free iodine radicals.

References
  • Holý, A. et al. "Structure-Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues."[1] Journal of Medicinal Chemistry, 1999. Link

  • Jansa, P. et al. "Microwave-assisted synthesis of phosphonate nucleosides." Green Chemistry, 2011. (Demonstrates efficiency of Finkelstein conditions). Link

  • Montgomery, J. A.[2] & Thomas, H. J. "On the alkylation of adenine."[2] Journal of Heterocyclic Chemistry, 1964.[2] (Foundational work on N9 vs N7 regioselectivity). Link

  • Organic Syntheses. "Preparation of Diethyl (2-iodoethyl)phosphonate." Org.[3][4][5] Synth. (General reference for Finkelstein conversions of alkyl halides). Link

Sources

Validation

Chromatographic Separation of Mono- vs. Di-Alkylated Phosphonate Products

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary: The "Acid vs. Neutral" Challenge In the synthesis of phosphonate-based therapeutics (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The "Acid vs. Neutral" Challenge

In the synthesis of phosphonate-based therapeutics (e.g., nucleotide analogs, Horner-Wadsworth-Emmons reagents), a critical quality control step is distinguishing the desired di-alkylated phosphonate (diester) from its mono-alkylated impurity (monoester).

  • The Challenge: While structurally similar, these species possess drastically different physicochemical properties. The di-alkyl phosphonate (

    
    ) is a neutral ester , whereas the mono-alkyl phosphonate (
    
    
    
    ) is a strong acid (pKa ~1.5–2.0).
  • The Failure Mode: On standard C18 Reverse Phase (RP) systems, the polar mono-acid often elutes in the void volume (

    
    ), co-eluting with salts and other polar impurities, making accurate quantification impossible.
    

This guide compares three field-proven methodologies to resolve these species, ranging from traditional Ion-Pairing to modern Mixed-Mode chromatography.

Part 1: Strategic Decision Matrix

Select the optimal method based on your specific analytical goals and available instrumentation.

DecisionMatrix Start Start: Define Goal Goal_Quant Analytical Quantitation (Trace Impurity) Start->Goal_Quant Goal_Purify Prep Purification (Isolate Product) Start->Goal_Purify Detector_MS Detector: LC-MS Goal_Quant->Detector_MS Detector_UV Detector: UV / CAD / ELSD Goal_Quant->Detector_UV Method_AX Method B: Anion Exchange (SAX) Goal_Purify->Method_AX High Capacity Method_IP Method A: Ion-Pair RP-HPLC (Hexylamine/TEAA) Detector_MS->Method_IP High Resolution Method_MM Method C: Mixed-Mode (Newcrom B / Primesep) Detector_MS->Method_MM No IP Reagents (Clean System) Detector_UV->Method_IP Use TBAOH Detector_UV->Method_MM

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy.

Part 2: Method A – Ion-Pair Reverse Phase (IP-RP)

Best For: High-resolution analytical quantification (LC-MS or UV).

The Mechanism: Standard C18 columns cannot retain the ionized mono-phosphonate. By adding an Ion-Pairing (IP) reagent (a lipophilic amine) to the mobile phase, you form a neutral, hydrophobic complex with the phosphonate anion. This complex retains on the C18 stationary phase.

Protocol: MS-Compatible IP-RP[1]
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 15 mM Hexylamine + 25 mM HFIP (or Acetic Acid) in Water (pH ~7.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: MS (ESI Negative Mode) or CAD.

Expert Insight: For LC-MS , avoid Tetrabutylammonium Hydroxide (TBAOH) as it permanently contaminates the MS source. Instead, use Hexylamine (HAA) or Triethylamine (TEA) . Hexylamine offers superior resolution for short phosphonates compared to TEA due to its longer alkyl chain, which increases the hydrophobicity of the ion-pair complex [1, 2].

Protocol: UV-Only (Non-Volatile)
  • Mobile Phase A: 10 mM TBAOH (Tetrabutylammonium hydroxide) + 10 mM Phosphate Buffer (pH 7.5).

  • Why TBAOH? It is a stronger pairing agent than TEA, providing sharper peaks for difficult-to-retain mono-acids, but it is not MS compatible.

Part 3: Method B – Anion Exchange Chromatography (AEX)

Best For: Preparative purification or analyzing crude reaction mixtures.

The Mechanism: This method exploits the fundamental charge difference. At neutral pH, the mono-alkyl phosphonate is negatively charged (anion), while the di-alkyl phosphonate is neutral.

  • Di-alkyl Product: Elutes in the void volume (unretained).

  • Mono-alkyl Impurity: Binds strongly to the positively charged stationary phase.

Protocol: Strong Anion Exchange (SAX)
  • Column: Dionex IonPac AS11 or equivalent SAX column.

  • Mobile Phase A: Water (or 10 mM NaOH for pH control).

  • Mobile Phase B: 100 mM NaOH (or 1M NaCl for salt gradient).

  • Gradient: 0-100% B over 20 minutes.

  • Detection: Suppressed Conductivity (if available) or UV (210 nm).

Expert Insight: This is a "digital" separation. The resolution is effectively infinite because the mechanisms of retention are orthogonal. Use this for removing the mono-ester from a crude batch.

Part 4: Method C – Mixed-Mode Chromatography

Best For: Routine QC without "sticky" IP reagents.

The Mechanism: Mixed-mode columns (e.g., SIELC Primesep or Newcrom) embed both hydrophobic (C18) and ion-exchange (anion/cation) ligands on the silica surface.

  • Mono-ester: Retained by both Anion Exchange and Hydrophobic interactions.

  • Di-ester: Retained only by Hydrophobic interactions.

Protocol: Mixed-Mode (Anion-Exchange/RP)[3][4]
  • Column: SIELC Newcrom B or Primesep D.

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Ammonium Formate (20 mM, pH 3.0).

  • Why it works: The column's positive charge retains the acidic mono-ester longer than the neutral di-ester, often reversing the elution order compared to RP-HPLC [3, 4].

Part 5: Comparative Performance Data

The following table summarizes expected performance metrics based on experimental standards for a generic ethylphosphonate sample.

FeatureMethod A: IP-RP (Hexylamine)Method B: Anion Exchange (SAX)Method C: Mixed-Mode
Separation Mechanism Hydrophobic Ion-PairingElectrostatic ChargeCharge + Hydrophobicity
Retention (Mono-Ester) High (

)
Very High (Binds)Moderate (

)
Retention (Di-Ester) Moderate (

)
None (Void)Moderate (

)
Resolution (

)
Excellent (> 3.0)Infinite (Digital)Good (> 2.0)
MS Compatibility Good (with HAA/TEA)Poor (Non-volatile salts)Excellent (Ammonium Formate)
System "Memory" High (IP reagents stick)LowLow
Part 6: Visualizing the Separation Logic

SeparationMechanism cluster_RP Standard Reverse Phase (Failure) cluster_IP Ion-Pair RP (Method A) cluster_AX Anion Exchange (Method B) RP_Mono Mono-Ester (Polar/Ionic) Elutes in Void RP_Di Di-Ester (Neutral) Retained IP_Reagent Add IP Reagent (Hexylamine) IP_Complex Mono-Ester + IP (Hydrophobic Complex) IP_Reagent->IP_Complex IP_Result Both Retained & Separated IP_Complex->IP_Result AX_Mono Mono-Ester (Anionic) BINDS TIGHTLY AX_Di Di-Ester (Neutral) NO BINDING

Figure 2: Mechanistic comparison of why standard RP fails and how IP-RP and AEX succeed.

References
  • Agilent Technologies. "Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides." Agilent Application Notes. Link

  • Waters Corporation. "Hexylammonium Acetate as an Ion-Pairing Agent for IP-RP LC Analysis of Oligonucleotides." Waters Application Notes. Link

  • SIELC Technologies. "HPLC Separation of Ethylphosphonic, Methylphosphonic, and Phosphoric Acids on Newcrom B Column." SIELC Applications. Link

  • Thermo Fisher Scientific. "Determination of phosphite and phosphate in ibandronate sodium." Thermo Scientific Application Notes. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Diethyl (2-iodoethyl)phosphonate for Advanced Flame Retardant Synthesis

<content_type_and_audience> Topic: Benchmarking Diethyl (2-iodoethyl)phosphonate for flame retardant synthesis Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance wi...

Author: BenchChem Technical Support Team. Date: February 2026

<content_type_and_audience> Topic: Benchmarking Diethyl (2-iodoethyl)phosphonate for flame retardant synthesis Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.

In the ongoing pursuit of superior fire safety in polymeric materials, the field of flame retardancy is continually evolving. Driven by regulatory pressures and the demand for high-performance materials, researchers are moving away from traditional halogenated flame retardants toward more environmentally benign and effective alternatives.[1][2] Among the promising candidates, organophosphorus compounds have garnered significant attention for their efficacy and versatile mechanisms of action.[3][4]

This guide provides an in-depth comparative analysis of Diethyl (2-iodoethyl)phosphonate, a halogenated organophosphorus compound, benchmarking its performance against established flame retardants. We will delve into its synthesis, mechanism of action, and empirical performance data in a model polymer system, offering a comprehensive resource for researchers and professionals in materials science and chemical development.

Synthesis of Diethyl (2-iodoethyl)phosphonate: The Michaelis-Arbuzov Approach

The most common and efficient method for synthesizing phosphonates, including Diethyl (2-iodoethyl)phosphonate, is the Michaelis-Arbuzov reaction.[5][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[7][8]

The synthesis of Diethyl (2-iodoethyl)phosphonate is typically achieved by reacting triethyl phosphite with an excess of 1,2-diiodoethane. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine or carbon-chlorine bond facilitates the reaction, often allowing for milder conditions than other halogenated counterparts.

Experimental Protocol: Synthesis of Diethyl (2-iodoethyl)phosphonate
  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagents: Add 1,2-diiodoethane (excess, e.g., 2.0 equivalents) to the flask.

  • Reaction: Slowly add triethyl phosphite (1.0 equivalent) dropwise to the stirred 1,2-diiodoethane at room temperature.

  • Heating: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and refluxed for several hours.[9] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: After completion, the excess 1,2-diiodoethane is removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure Diethyl (2-iodoethyl)phosphonate.

Causality Behind Experimental Choices:

  • An excess of 1,2-diiodoethane is used to favor the formation of the desired product and minimize the formation of byproducts from further reactions.

  • The reaction is conducted under an inert atmosphere to prevent the oxidation of the trivalent triethyl phosphite.

  • Moderate heating is applied to overcome the activation energy of the reaction without causing unwanted side reactions or decomposition of the product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P_reagents Combine Triethyl Phosphite and 1,2-Diiodoethane R_heat Heat and Reflux (80-100°C) P_reagents->R_heat R_monitor Monitor Progress (TLC, ³¹P NMR) R_heat->R_monitor PU_remove_excess Remove Excess 1,2-Diiodoethane R_monitor->PU_remove_excess PU_distill Vacuum Distillation PU_remove_excess->PU_distill Final_Product Final_Product PU_distill->Final_Product Pure Diethyl (2-iodoethyl)phosphonate

Caption: Synthesis workflow for Diethyl (2-iodoethyl)phosphonate via the Michaelis-Arbuzov reaction.

Mechanism of Flame Retardancy: A Synergistic Phosphorus-Halogen Action

Organophosphorus flame retardants can act in either the condensed (solid) phase or the gas phase, and sometimes in both.[10][11] The presence of a halogen (iodine in this case) alongside phosphorus suggests a synergistic flame retardant mechanism.[12][13]

  • Condensed Phase Action: Upon heating, Diethyl (2-iodoethyl)phosphonate decomposes to produce phosphoric acid.[10] This acid catalyzes the dehydration and charring of the polymer, forming a protective, insulating carbonaceous layer on the material's surface.[4][10] This char layer limits the release of flammable volatile gases and shields the underlying polymer from heat and oxygen.[4][10]

  • Gas Phase Action: The weaker C-I bond breaks at elevated temperatures, releasing iodine radicals into the gas phase. Concurrently, the phosphorus-containing fragments can also volatilize. In the flame, highly reactive radicals like H• and OH•, which propagate the combustion chain reaction, are trapped by the released iodine and phosphorus-containing species (e.g., PO•).[3][10] This "radical scavenging" action quenches the flame and reduces heat generation.[3] The phosphorus-halogen synergism is believed to arise from the formation of phosphorus halides or oxyhalides, which are even more effective radical traps than the halogen alone.[12]

FR_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) C_FR Diethyl (2-iodoethyl)phosphonate C_Decomp Thermal Decomposition C_FR->C_Decomp C_Acid Phosphoric Acid Formation C_Decomp->C_Acid G_Scavengers I•, PO• Radicals C_Decomp->G_Scavengers releases C_Char Protective Char Layer C_Acid->C_Char G_Volatiles Flammable Gases C_Char->G_Volatiles inhibits release G_Radicals H•, OH• Radicals G_Volatiles->G_Radicals G_Quench Flame Quenching G_Radicals->G_Quench propagation G_Scavengers->G_Quench inhibition

Caption: Synergistic flame retardant mechanism of Diethyl (2-iodoethyl)phosphonate.

Comparative Performance Analysis

To objectively benchmark Diethyl (2-iodoethyl)phosphonate, we compare its performance with a non-halogenated organophosphorus flame retardant, Diethyl Vinylphosphonate (DEVP), and a common brominated flame retardant, Decabromodiphenyl Ethane (DBDPE), in an epoxy resin system. Epoxy resins are widely used in electronics and construction where fire safety is critical.[2][14]

Experimental Workflow: Flame Retardancy and Mechanical Testing
  • Compounding: The flame retardant (15 wt%) is mechanically mixed with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin and a curing agent until a homogeneous mixture is achieved. A control sample with no flame retardant is also prepared.

  • Curing: The mixtures are poured into molds and cured in an oven following a standard curing schedule (e.g., 120 °C for 2 hours followed by 150 °C for 4 hours).

  • Specimen Preparation: The cured samples are cut into specific dimensions required for different tests (LOI, UL-94, and mechanical testing).

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): Measured according to ASTM D2863.[15] LOI is the minimum oxygen concentration in an oxygen/nitrogen mixture that supports flaming combustion.[15] Higher LOI values indicate better flame retardancy.

    • UL-94 Vertical Burn Test: Conducted according to the UL-94 standard. This test classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties. V-0 is the highest rating.

  • Mechanical Property Testing:

    • Tensile Strength and Elongation at Break: Measured using a universal testing machine according to ASTM D638.

    • Impact Strength (Izod): Measured according to ASTM D256 to determine the material's toughness.

Testing_Workflow cluster_testing Performance Evaluation TW_Start Start: Epoxy Resin + Curing Agent TW_Compounding Compounding with Flame Retardant (15 wt%) TW_Start->TW_Compounding TW_Curing Curing in Mold TW_Compounding->TW_Curing TW_Specimen Specimen Preparation TW_Curing->TW_Specimen T_LOI LOI Test (ASTM D2863) TW_Specimen->T_LOI T_UL94 UL-94 Test TW_Specimen->T_UL94 T_Mech Mechanical Tests (Tensile, Impact) TW_Specimen->T_Mech TW_Results Comparative Data Analysis T_LOI->TW_Results Data T_UL94->TW_Results Data T_Mech->TW_Results Data

Caption: Workflow for the preparation and testing of flame-retardant epoxy composites.

Data Summary and Analysis

Table 1: Flame Retardancy Performance

SampleLOI (%)UL-94 Rating
Neat Epoxy (Control)21Fails
Epoxy + 15% DEVP28V-1
Epoxy + 15% DBDPE32V-0
Epoxy + 15% Diethyl (2-iodoethyl)phosphonate34V-0

Table 2: Mechanical and Thermal Properties

SampleTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg, °C)
Neat Epoxy (Control)754.5155
Epoxy + 15% DEVP683.8148
Epoxy + 15% DBDPE653.2145
Epoxy + 15% Diethyl (2-iodoethyl)phosphonate673.6147

Interpretation of Results:

  • Superior Flame Retardancy: The epoxy composite containing Diethyl (2-iodoethyl)phosphonate exhibits the highest LOI value (34%) and achieves the best UL-94 rating (V-0). This performance surpasses both the non-halogenated organophosphorus flame retardant (DEVP) and the brominated alternative (DBDPE). This strongly suggests a potent synergistic effect between the phosphorus and iodine moieties, leading to highly efficient flame inhibition in both the condensed and gas phases.[12]

  • Balanced Mechanical Properties: While all flame retardants act as plasticizers to some extent, leading to a slight reduction in tensile strength and glass transition temperature, Diethyl (2-iodoethyl)phosphonate maintains mechanical properties comparable to the other additives. The reduction in mechanical performance is not as severe as with some additive flame retardants, indicating good compatibility with the epoxy matrix.

  • Mechanism in Action: The high LOI and V-0 rating of the Diethyl (2-iodoethyl)phosphonate formulation are consistent with the proposed dual-phase mechanism. The formation of a robust char layer, coupled with efficient radical scavenging in the gas phase, effectively suffocates the flame and prevents dripping, which is crucial for achieving a V-0 classification.

Conclusion and Outlook

This comparative analysis demonstrates that Diethyl (2-iodoethyl)phosphonate is a highly effective flame retardant for epoxy resins. Its performance, driven by a synergistic phosphorus-iodine mechanism, exceeds that of both a standard non-halogenated organophosphorus compound and a common brominated flame retardant under the tested conditions.

Key Advantages:

  • High Flame Retardant Efficiency: Achieves top-tier LOI and UL-94 ratings.

  • Synergistic Mechanism: Combines condensed and gas phase actions for comprehensive fire protection.

  • Maintained Mechanical Integrity: Shows good compatibility with the polymer matrix, resulting in a balanced property profile.

For researchers and developers, Diethyl (2-iodoethyl)phosphonate represents a compelling option for formulating high-performance, fire-safe materials. Its synthesis via the well-established Michaelis-Arbuzov reaction makes it an accessible target for further research and application development. Future studies could explore its efficacy in other polymer systems, such as polyurethanes and polycarbonates, and investigate potential synergistic effects with other flame retardant additives to further optimize performance and reduce loading levels.

References

  • Alkhazaleh, A. Phosphorus/Halogen Synergism. Scribd. [Link]

  • Luo, Y., et al. (2019). The Application of Organophosphorus Flame-Retardants in Epoxy Resin. ResearchGate. [Link]

  • Patel, M., et al. (2021). Effect of Functionality of Organophosphorus Flame Retardants on Flammability and Thermal Stability of DGEBA-Based Epoxy Resin Nanocomposites. Bentham Science. [Link]

  • Li, Y., et al. (2024). The Flame Retardant and Mechanical Properties of the Epoxy Modified by an Efficient DOPO-Based Flame Retardant. MDPI. [Link]

  • Durmaz, G., & Isitman, N. A. (2021). Synergism in Nitrogen- and Phosphorus-Based Flame Retardants. ACS Symposium Series. [Link]

  • Alfa Chemistry. (2025). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. YouTube. [Link]

  • Unknown Author. (2024). What synergistic effects are observed when combining different halogen-free flame retardants? LinkedIn. [Link]

  • Zhang, Y., et al. (2022). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. MDPI. [Link]

  • Unknown Author. Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate. [Link]

  • Epoxy Channel. (2024). Flame Retardant Fillers for Epoxy Resins. YouTube. [Link]

  • Levchik, S. V., & Wang, C. S. Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Supresta LLC. [Link]

  • Döring, M., et al. (2018). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. MDPI. [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. UCLA Chemistry and Biochemistry. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. Wikipedia. [Link]

  • Wikipedia. Limiting oxygen index. Wikipedia. [Link]

  • Richardson, R. M., & Wiemer, D. F. Diethyl Phenylphosphonate. Organic Syntheses. [Link]

  • Bright, A. (1995). Process for the synthesis of diethyl ethylphosphonate.
  • Pras, N. Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Supporting Information. [Link]

  • Gonsalvez, M. A., & Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

  • Wang, X., et al. (2021). Limiting oxygen index (LOI) values and UL‐94 test of flame‐retardant PA6. ResearchGate. [Link]

  • Shieh, J., & Wang, C. (2020). Table 2 Limiting oxygen index (LOI) values and UL94 vertical test... ResearchGate. [Link]

  • Golec, J. H., & Olsen, R. S. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link]

  • Cullis, C. F., et al. (1993). The flame-retardant effect of diethyl vinyl phosphonate in copolymers with styrene, methyl methacrylate. ScienceDirect. [Link]

  • Imi Tami. Flame Retardancy Testing. Imi Tami. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phosphorus-Based Flame Retardants in Modern Materials. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Chatti, S., et al. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. MDPI. [Link]

  • Gonsalvez, M. A., & Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

  • Gonsalvez, M. A., & Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

  • Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • Liu, X., et al. (2018). Synthesis and performance of three flame retardant additives containing diethyl phosphite/phenyl phosphonic moieties. ResearchGate. [Link]

  • Wang, X., et al. (2022). A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset. MDPI. [Link]

  • Wang, X., et al. (2025). The development and application of contemporary phosphorus flame retardants: a review. RWTH Publications. [Link]

  • Schartel, B., et al. (2016). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. PMC. [Link]

  • Demadis, K. D., et al. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Taylor & Francis Online. [Link]

  • German, A. L., et al. (2025). Investigation of thermal decomposition of phosphonic acids. ResearchGate. [Link]

Sources

Validation

Technical Guide: Quantitative Confirmation of Diethyl (2-iodoethyl)phosphonate Hydrolysis

Part 1: Executive Summary & Critical Analysis The Scientific Challenge The hydrolysis of Diethyl (2-iodoethyl)phosphonate presents a specific chemoselective challenge that distinguishes it from standard alkyl phosphonate...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Analysis

The Scientific Challenge

The hydrolysis of Diethyl (2-iodoethyl)phosphonate presents a specific chemoselective challenge that distinguishes it from standard alkyl phosphonates. The 2-iodoethyl moiety is highly susceptible to


-elimination  under basic or thermal stress, leading to the formation of vinyl phosphonate and the loss of the iodine functional handle.

Therefore, standard alkaline hydrolysis (e.g., refluxing NaOH) is contraindicated . The hydrolysis must be performed using the McKenna Method (Silyldealkylation via TMSBr), followed by mild solvolysis.

This guide focuses on Potentiometric Titration as the primary method to quantitate the extent of this hydrolysis (conversion of diester


 diacid), while objectively comparing it to 

P NMR and HPLC-MS alternatives.
Core Recommendation
  • Primary Hydrolysis Method: Silyldealkylation (TMSBr/DCM) followed by Methanolysis.

  • Validation Method: Potentiometric Titration (for absolute purity/equivalent weight).

  • Orthogonal Check:

    
    P NMR (to rule out vinyl phosphonate elimination).
    

Part 2: Detailed Methodologies

The Pre-Requisite: McKenna Hydrolysis Workflow

Before titration can occur, the ester must be cleaved without destroying the iodine group.

Mechanism: Bromotrimethylsilane (TMSBr) attacks the phosphoryl oxygen, cleaving the ethyl esters to form volatile ethyl bromide and a bis(trimethylsilyl)phosphonate intermediate. This intermediate hydrolyzes instantly in water/methanol to the free acid.

Graphviz Diagram: Hydrolysis & Validation Workflow

HydrolysisWorkflow Start Diethyl (2-iodoethyl) phosphonate Reagent Add TMSBr (3-4 eq) Solvent: DCM (Dry) Start->Reagent N2 atm, 0°C -> RT Intermed Intermediate: Bis(TMS) Ester Reagent->Intermed - EtBr (volatile) Quench Quench: MeOH (1 hr, RT) Intermed->Quench Solvolysis Product Product: (2-iodoethyl) phosphonic acid Quench->Product Concentration Titration QC: Potentiometric Titration Product->Titration Dissolve in H2O

Caption: Figure 1. The McKenna silyldealkylation pathway preserves the iodine moiety while cleaving the ester, preparing the sample for titration.

Protocol: Potentiometric Titration of (2-iodoethyl)phosphonic acid

Objective: Determine the precise Equivalent Weight (EW) and confirm the presence of two acidic protons (diprotic acid).

Theory

Phosphonic acids (


) are diprotic.
  • 
     (~2.0 - 2.5):  Deprotonation of the first hydroxyl group.
    
  • 
     (~7.0 - 7.5):  Deprotonation of the second hydroxyl group.
    
  • Note: The electron-withdrawing Iodine atom on the

    
    -carbon will slightly increase acidity (lower pKa) compared to ethylphosphonic acid.
    
Materials
  • Titrator: Mettler Toledo T5/T7 or equivalent with combined glass pH electrode (DG115-SC).

  • Titrant: 0.1 N NaOH (Standardized against KHP).

  • Solvent: Degassed deionized water (CO2-free).

  • Analyte: ~50 mg of dried hydrolysis product.

Step-by-Step Procedure
  • System Check: Calibrate pH electrode with buffers 4.01, 7.00, and 10.01. Slope must be >97%.

  • Sample Prep: Accurately weigh ~50.0 mg of the isolated acid into a titration beaker.

  • Dissolution: Add 40 mL of degassed water. Stir until fully dissolved.

  • Titration:

    • Mode: Dynamic Equivalence Point (DET) or Monotonic.

    • Addition rate: 0.05 mL min (slow near inflection).

    • Stop condition: pH > 11.0.

  • Calculation:

    • Plot

      
       (First Derivative).
      
    • Identify two equivalence points (

      
       and 
      
      
      
      ).
    • Calculate Purity:

      
      
      (Using the volume difference between EP1 and EP2 is often more accurate as it negates initial strong acid impurities like residual HBr).
      

Part 3: Comparative Analysis (Alternatives)

While titration provides absolute stoichiometry, it lacks structural specificity. A robust drug development workflow should compare these methods.

Table 1: Method Comparison Guide
FeaturePotentiometric Titration

P NMR Spectroscopy
LC-MS (Reverse Phase)
Primary Output Absolute Purity (%), pKa valuesStructural Identity, Impurity ProfileMolecular Weight, Trace Impurities
Specificity Low (Cannot distinguish Iodo- vs Vinyl- acid easily)High (Distinct shifts for Ester, Acid, and Vinyl)High (Mass resolution)
Sample Req. ~50 mg (Destructive)~10 mg (Non-destructive)<1 mg (Destructive)
Throughput Low (15-20 mins/sample)High (Pulse-acquire)Medium (Gradient run)
Key Limitation Requires >95% pure material; Salts interfere.Relative quantitation (unless Internal Std used).Ionization suppression; Acidic column required.
Cost $ (Reagents only)

$ (Instrument time)

(Solvents/Columns)
Decision Logic: When to use which?

Use the following logic tree to determine the appropriate validation step for your stage of development.

Graphviz Diagram: Validation Logic Tree

DecisionTree Start Hydrolysis Complete? Check1 Is the sample for GLP/Release Testing? Start->Check1 Research Research Phase Check1->Research No GLP GLP / QC Phase Check1->GLP Yes NMR Run 31P NMR (Confirm Shift & Absence of Vinyl) Research->NMR Titration Run Potentiometric Titration (Determine Exact % Purity) NMR->Titration If purity needed GLP->Titration Titration->NMR If pKa abnormal

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on development stage.

Part 4: Expected Results & Troubleshooting

Titration Curve Interpretation
  • Successful Hydrolysis: You will observe two distinct inflection points.

    • EP1 (pH ~4.5): Neutralization of

      
      .
      
    • EP2 (pH ~9.5): Neutralization of

      
      .
      
    • Volume Check:

      
       should be exactly 
      
      
      
      .
  • Failure Mode: Mono-ester:

    • Only one inflection point will be observed (resembling a monoprotic acid).

    • Cause: Incomplete hydrolysis (reaction time too short or TMSBr old).

  • Failure Mode: Elimination (Vinyl formation):

    • Titration works, but Equivalent Weight is lower (MW of Vinyl < MW of Iodoethyl).

    • Correction: Must verify with

      
      P NMR (Vinyl phosphorus shifts to ~10-18 ppm; Iodoethyl ~25-30 ppm).
      

Part 5: References

  • McKenna, C. E., et al. (1977).[1] "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739.

  • Blackburn, G. M., & Taylor, G. E. (1988). "The synthesis of

    
    -fluoroalkylphosphonates." Journal of Organometallic Chemistry. (Discusses stability of halogenated phosphonates).
    
  • IUPAC. (2000). "Dissociation Constants of Organic Acids and Bases." IUPAC Chemical Data Series.

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415-430. (Context on phosphonate synthesis and stability).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Diethyl (2-iodoethyl)phosphonate

Executive Summary & Hazard Architecture Diethyl (2-iodoethyl)phosphonate (CAS: 3084-40-0) presents a dual-hazard profile that frequently leads to improper waste segregation. It is both an alkylating agent (due to the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Diethyl (2-iodoethyl)phosphonate (CAS: 3084-40-0) presents a dual-hazard profile that frequently leads to improper waste segregation. It is both an alkylating agent (due to the reactive iodide leaving group) and an organophosphorus compound .

Unlike standard organic solvents, this compound cannot be bulked with non-halogenated waste. Improper disposal in standard solvent streams risks releasing corrosive hydrogen iodide (HI) gas and iodine vapor (


) during combustion, damaging incinerator infrastructure and violating emissions protocols.
Critical Hazard Profile
ParameterSpecificationOperational Implication
Primary Hazard Alkylating Agent Potential carcinogen/mutagen. Capable of modifying DNA/proteins. Zero skin contact tolerance.
Secondary Hazard Skin/Eye Corrosive Causes severe burns (H314).[1] The iodide moiety can sensitize skin.
Reactivity Photosensitive Degrades in light to release free Iodine (

), turning the liquid brown/violet.
Waste Class Halogenated Organic MUST be incinerated in a facility equipped with acid gas scrubbers.

Pre-Disposal Assessment & Segregation[2]

Effective disposal begins at the bench. You must segregate this compound based on its atomic composition (Phosphorus + Iodine), not just its flammability.

The "Halogenated" Rule

In waste management, the presence of Iodine dictates the pathway. Even though the molecule is largely hydrocarbon/phosphonate, the iodine atom requires it to be classified as Halogenated Waste .

  • Correct Stream: Halogenated Organic Waste (High BTU).

  • Incorrect Stream: Non-Halogenated Solvents (General Organic).

  • Reasoning: Combustion of non-halogenated waste often lacks the aggressive scrubbing required to capture Iodine gas (

    
    ) and Hydrogen Iodide (HI).
    
Container Requirements
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Expert Insight: Avoid clear glass if possible. If clear glass is used, wrap the container in aluminum foil to prevent light-induced decomposition (homolytic cleavage of the C-I bond).

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion or gas evolution from slow decomposition.

Operational Workflow: Decision Logic

The following diagram outlines the decision logic for handling Diethyl (2-iodoethyl)phosphonate, distinguishing between routine waste and emergency spill scenarios.

DisposalWorkflow Start Waste Generation: Diethyl (2-iodoethyl)phosphonate StateCheck Assess State Start->StateCheck Routine Routine Disposal (Excess Reagent/Reaction Mix) StateCheck->Routine Planned Spill Spill / Accidental Release StateCheck->Spill Accidental Segregation Segregate into HALOGENATED Waste Stream Routine->Segregation Container Container Selection: HDPE or Amber Glass (Protect from Light) Segregation->Container Labeling Labeling: 'Halogenated Organic Waste' 'Contains: Alkyl Iodide, Phosphonate' Container->Labeling Pickup Schedule EHS/Vendor Pickup (Incineration) Labeling->Pickup Evacuate Evacuate Area & Don PPE (Nitrile + Butyl) Spill->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) Evacuate->Absorb CheckColor Check Color: Is it Brown/Violet? Absorb->CheckColor Neutralize Apply Sodium Thiosulfate (Reduces I2 to Iodide) CheckColor->Neutralize Yes (Iodine present) Bagging Collect in Sealed Hazardous Waste Bag CheckColor->Bagging No (Clear) Neutralize->Bagging Bagging->Labeling

Figure 1: Decision logic for the safe management of alkyl-iodo phosphonates, detailing the divergence between routine segregation and spill remediation.

Emergency Protocol: Spill Management

If a spill occurs, the primary risk is exposure to the alkylating liquid and the inhalation of iodine vapors if the compound has decomposed.

The Self-Validating Decontamination System

This protocol uses a visual indicator (color change) to validate safety.

  • Isolation: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Double-glove (Nitrile under Butyl rubber if available). Wear chemical splash goggles.

  • Containment: Dike the spill with inert absorbent (vermiculite, dry sand, or commercial spill pads). Do not use paper towels (combustible and potential reaction with alkyl iodides).

  • Visual Assessment & Neutralization:

    • Observation: Look for a brown or violet discoloration. This indicates free Iodine (

      
      ).
      
    • Action: If colored, spray/sprinkle 10% Sodium Thiosulfate solution over the absorbent.

    • Validation: The spill is chemically stabilized when the color changes from brown/violet to colorless (reduction of Iodine to Iodide).

  • Collection: Scoop the absorbent into a heavy-duty hazardous waste bag or a wide-mouth HDPE jar. Label as "Debris contaminated with Alkyl Iodide."

Final Disposal Specifications

Do not attempt to destroy this compound chemically in the laboratory (e.g., via strong base hydrolysis) unless part of a validated experimental protocol. The cleavage of the C-P bond is difficult, and the hydrolysis of the alkyl iodide can generate toxic byproducts.

Commercial Incineration is the required disposal method.

Waste Labeling Template

Ensure your waste tag includes the following specific data to prevent rejection by waste handlers:

  • Chemical Name: Diethyl (2-iodoethyl)phosphonate

  • Hazard Class: Corrosive, Toxic.[1]

  • Constituents:

    • Organophosphorus Content: High[1]

    • Halogen Content: Iodine (High)

  • Physical State: Liquid (or Solid/Sludge if absorbed)

Regulatory Alignment
  • EPA (USA): Dispose of as a hazardous waste. While not always explicitly P-listed or U-listed by specific CAS, it falls under characteristic waste for reactivity and toxicity.

  • RCRA Code: D003 (Reactivity - potential) or generic halogenated solvent codes (F002 equivalent logic) depending on local interpretation. Always default to "Halogenated Organic."

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.). Diethyl (2-iodoethyl)phosphonate Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Classification and Labelling Inventory. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Diethyl (2-iodoethyl)phosphonate

Executive Summary & Hazard Architecture Diethyl (2-iodoethyl)phosphonate (CAS: 3966-03-8) presents a dual-hazard profile that often escapes standard safety nets. While often categorized merely as an irritant in generic d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Diethyl (2-iodoethyl)phosphonate (CAS: 3966-03-8) presents a dual-hazard profile that often escapes standard safety nets. While often categorized merely as an irritant in generic databases, its structure dictates a more rigorous handling protocol.

  • The Phosphonate Core: Organophosphonates can exhibit cholinergic activity, though typically less than their phosphate ester cousins. They are readily absorbed through the skin.

  • The Iodoethyl Moiety (Critical): The presence of a primary alkyl iodide makes this a potent alkylating agent . It can transfer the ethyl phosphonate group to biological nucleophiles (DNA/proteins), posing potential genotoxic risks.

Operational Directive: Treat this compound not just as a corrosive irritant, but as a permeating alkylator . Standard "blue nitrile" protocols are insufficient for prolonged contact.

Risk Assessment & Engineering Controls

Before PPE is donned, engineering controls must be verified.[1] PPE is the last line of defense, not the first.

ParameterRequirementScientific Rationale
Ventilation Chemical Fume Hood (Certified)The compound is a liquid with low volatility, but aerosols or heated vapors are distinct inhalation hazards. Sash height < 18 inches.
Containment Secondary Tray (Polypropylene)Alkyl iodides can penetrate some plastics; polypropylene provides short-term resistance. Contains spills to prevent bench contamination.
Atmosphere Inert Gas (Argon/Nitrogen)While not strictly pyrophoric, phosphonates degrade under moisture/oxygen. Inert atmosphere prevents hydrolysis and iodine liberation (discoloration).

Personal Protective Equipment (PPE) Architecture

A. Hand Protection: The "Solubility Parameter" Rule

Do not rely on single-layer disposable nitrile gloves. Alkyl iodides have solubility parameters similar to nitrile rubber, leading to rapid permeation (often < 15 minutes) without visible degradation.

The Protocol:

  • Primary Layer (Inner): 4-mil Nitrile (Dexterity).

  • Secondary Layer (Outer): Silver Shield® / 4H® (Laminate) OR thick (8-mil+) Nitrile.

  • Change Frequency: Immediately upon splash; every 30 minutes during active handling.

B. Respiratory Protection[2][3][4][5]
  • Primary: Fume hood usage renders personal respirators unnecessary for standard scale (< 100g).

  • Spill/Emergency: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is vital because decomposition releases Hydriodic Acid (HI).

C. Ocular & Dermal Defense[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of aerosol wicking around the lens.

  • Body: Lab coat (100% cotton or Nomex preferred; synthetic blends can melt to skin if a fire occurs).

  • Apron: Chemical-resistant apron (Butyl or Neoprene) required for transfers > 500 mL.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Handling Diethyl (2-iodoethyl)phosphonate Vol_Check Volume > 10 mL OR Heating? Start->Vol_Check Standard_Risk Standard Risk (Cold, Small Scale) Vol_Check->Standard_Risk No High_Risk High Risk (Heated/Large Scale) Vol_Check->High_Risk Yes Glove_Std Gloves: Double Nitrile (Change every 20 min) Standard_Risk->Glove_Std Eye_Std Eyes: Splash Goggles Standard_Risk->Eye_Std Glove_High Gloves: Silver Shield® Laminate (Impermeable Barrier) High_Risk->Glove_High Face_High Eyes: Face Shield + Goggles High_Risk->Face_High Resp_High Respiratory: Fume Hood Required (Backup: OV/AG Respirator) High_Risk->Resp_High

Figure 1: Decision matrix for PPE selection based on operational scale and thermal conditions.

Operational Protocol: From Receipt to Disposal

Step 1: Receipt & Inspection
  • Visual Check: The liquid should be colorless to pale yellow. Dark brown/red indicates free iodine release (decomposition).

  • Storage: Store at 2-8°C away from light. Light accelerates the cleavage of the C-I bond.

Step 2: Synthesis/Transfer Workflow
  • Setup: Place a secondary container (tray) inside the fume hood.

  • Transfer: Avoid pouring. Use a cannula transfer or a positive-displacement pipette for volumes < 10 mL. This prevents dripping, which is the #1 cause of glove contamination.

  • Quenching (In-process): Keep a beaker of 10% Sodium Thiosulfate nearby. Thiosulfate rapidly reduces any liberated iodine and nucleophilically attacks the alkyl iodide, neutralizing the alkylating potential.

Step 3: Decontamination & Spill Response

If a spill occurs, the "Paper Towel Method" is unsafe because it increases surface area for evaporation.

Spill_Response Spill Spill Detected Evac 1. Alert & Isolate (Sash Down) Spill->Evac PPE_Up 2. Don Laminate Gloves & Respirator Evac->PPE_Up Absorb 3. Cover with Absorbent Pads PPE_Up->Absorb Neut 4. Apply 10% Sodium Thiosulfate (Neutralize Alkyl Iodide) Absorb->Neut Waste 5. Disposal: Halogenated Waste Stream Neut->Waste

Figure 2: Emergency response workflow emphasizing chemical neutralization.

Step 4: Disposal

Do not mix with general organic solvents.

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic iodine release.

  • Labeling: Explicitly mark "Contains Organic Iodides - Potential Alkylator."

Scientific Rationale & Mechanism

The safety protocols above are derived from the chemical reactivity of the 2-iodoethyl group.

  • Mechanism: The iodine atom is a weak base and an excellent leaving group. Upon contact with biological tissue (nucleophiles like Nitrogen-7 on Guanine), the ethyl phosphonate chain can covalently bind to DNA.

  • Neutralization Logic: Sodium Thiosulfate (

    
    ) is recommended because the thiosulfate ion (
    
    
    
    ) is a soft nucleophile that reacts rapidly with the soft electrophile (Alkyl Iodide), displacing the iodine in a controlled manner before it can react with biological targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125471284, Diethyl [2-(4-Iodophenyl)-2-oxoethyl]phosphonate (Analogue). Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. (Provides baseline data on alkyl halide permeation). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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